molecular formula C13H17NO B024816 6-Benzyl-1-oxa-6-azaspiro[2.5]octane CAS No. 19867-34-6

6-Benzyl-1-oxa-6-azaspiro[2.5]octane

Cat. No.: B024816
CAS No.: 19867-34-6
M. Wt: 203.28 g/mol
InChI Key: KJKHFQBTYMJFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyl-1-oxa-6-azaspiro[2.5]octane (CAS 19867-34-6) is a spirocyclic compound of significant interest in medicinal chemistry and organic synthesis. It features a unique spiro[2.5]octane structure that incorporates both oxygen and nitrogen heteroatoms, making it a valuable and rigid scaffold for constructing more complex molecules . Its molecular formula is C13H17NO, with an average molecular weight of 203.28 . The 1-oxa-6-azaspiro[2.5]octane core is recognized as a key pharmacophore in drug discovery. Research indicates that this and related spirocyclic scaffolds are utilized in the development of novel therapeutic agents. For instance, derivatives of the structurally similar 1-oxa-9-azaspiro[5.5]undecane have been synthesized and optimized as high-performance antituberculosis agents . Furthermore, the 6-azaspiro[2.5]octane moiety has been identified as a key structural component in small molecule agonists of the human glucagon-like peptide-1 (GLP-1) receptor, a prominent target for treating type 2 diabetes and obesity . The tert-butoxycarbonyl (Boc) protected derivative of this core structure, 6-Boc-1-oxa-6-azaspiro[2.5]octane, is commercially documented as a pharmaceutical intermediate, underscoring the utility of this chemical series in organic and drug synthesis . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-benzyl-1-oxa-6-azaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-4-12(5-3-1)10-14-8-6-13(7-9-14)11-15-13/h1-5H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKHFQBTYMJFNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CO2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173623
Record name 6-Benzyl-1-oxa-6-azaspiro(2,5)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19867-34-6
Record name 6-(Phenylmethyl)-1-oxa-6-azaspiro[2.5]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19867-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Benzyl-1-oxa-6-azaspiro(2,5)octane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019867346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19867-34-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Benzyl-1-oxa-6-azaspiro(2,5)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-benzyl-1-oxa-6-azaspiro[2,5]octane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.424
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-BENZYL-1-OXA-6-AZASPIRO(2,5)OCTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QET787943
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physicochemical Properties of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Benzyl-1-oxa-6-azaspiro[2.5]octane is a heterocyclic organic compound featuring a unique spirocyclic system containing both an oxirane and a piperidine ring. The presence of the benzyl group attached to the nitrogen atom significantly influences its chemical properties and potential biological activity. This document provides a comprehensive overview of the known physicochemical properties of this compound and related derivatives, offering valuable insights for its application in medicinal chemistry and drug discovery. This compound is of particular interest as a building block in the synthesis of more complex molecules, especially those targeting the central nervous system.[1]

Core Physicochemical Data

The available quantitative data for this compound and its closely related carbamate derivative, Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, are summarized below. It is important to note that some of the data for the carboxylate derivative are predicted values.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 19867-34-6[2]
Molecular Formula C₁₃H₁₇NO[1][2]
Molecular Weight 203.29 g/mol [1]
Synonyms 6-(phenylmethyl)-1-oxa-6-azaspiro[2.5]octane[2]
Storage Conditions 2-8°C, dry[1]

Table 2: Physicochemical Properties of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

PropertyValueSource
CAS Number 77211-75-7[3][4]
Molecular Formula C₁₄H₁₇NO₃[3][4]
Molecular Weight 247.29 g/mol [3][4]
Boiling Point (Predicted) 389.4±42.0 °C[3]
Density (Predicted) 1.23±0.1 g/cm³[3]
Rotatable Bond Count 3[4]
Polar Surface Area 42.1 Ų[4]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature. However, a general synthetic approach can be inferred from related compounds and standard organic chemistry principles. The synthesis would likely involve the N-benzylation of a 1-oxa-6-azaspiro[2.5]octane precursor.

A plausible synthetic workflow is outlined below. This represents a generalized approach and would require optimization for specific laboratory conditions.

G cluster_0 Synthesis Workflow A 1-Oxa-6-azaspiro[2.5]octane Precursor B N-Benzylation Reaction A->B F Reaction Work-up & Extraction B->F C Benzyl Halide (e.g., Benzyl Bromide) C->B D Base (e.g., K₂CO₃, Et₃N) D->B E Solvent (e.g., Acetonitrile, DMF) E->B G Purification (e.g., Column Chromatography) F->G H This compound G->H

A generalized synthetic workflow for this compound.

General Experimental Protocol for N-Benzylation:

  • Preparation: To a solution of the 1-oxa-6-azaspiro[2.5]octane precursor in a suitable aprotic solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate).

  • Reaction: Add benzyl bromide dropwise to the stirred solution at room temperature.

  • Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the base. The filtrate is then typically concentrated under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the final product, this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is scarce, its structural motifs are present in compounds with known biological activities. The related compound, tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, serves as an intermediate in the synthesis of T-type calcium channel antagonists.[5] T-type calcium channels are involved in a variety of physiological processes, and their modulation has therapeutic potential in neurological disorders such as epilepsy and chronic pain.[5]

The potential mechanism of action for compounds derived from this scaffold could involve the modulation of ion channels or receptor signaling pathways. A hypothetical signaling pathway involving a G-protein coupled receptor (GPCR) that could be influenced by a derivative of this compound is depicted below.

G cluster_0 Hypothetical GPCR Signaling Pathway Ligand Bioactive Derivative Receptor GPCR Ligand->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

A potential signaling pathway modulated by a bioactive derivative.

Applications in Drug Discovery

The 1-oxa-6-azaspiro[2.5]octane scaffold is a valuable starting point for the synthesis of novel chemical entities. The benzyl group can serve as a key pharmacophoric feature or as a protecting group that can be removed in a later synthetic step to allow for further functionalization. Its use as a pharmaceutical intermediate, particularly for compounds targeting the central nervous system, highlights its importance in drug development.[1] The spirocyclic nature of the core structure provides a rigid three-dimensional framework, which can be advantageous for achieving high-affinity and selective binding to biological targets.

Conclusion

This compound is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data is limited in the public domain, the available information on its properties and the activities of related compounds suggest it is a valuable scaffold for the development of novel therapeutics. Further research into the synthesis, characterization, and biological evaluation of this and related molecules is warranted to fully explore their potential.

References

Spectroscopic data for 6-Benzyl-1-oxa-6-azaspiro[2.5]octane (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Data for 6-Benzyl-1-oxa-6-azaspiro[2.5]octane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific, experimentally-derived spectroscopic data (NMR, IR, MS) for the compound this compound. The information presented herein is based on predicted values and data from analogous structures containing similar functional groups. This guide is intended to provide expected spectral characteristics and general experimental methodologies.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its structural components: a benzyl group, a tertiary amine within a piperidine ring, and a spiro-fused oxirane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.40Multiplet5HAromatic protons (C₆H₅)
~ 3.50 - 3.70Singlet2HBenzylic protons (-CH₂-Ph)
~ 2.50 - 2.80Multiplet4HPiperidine ring protons adjacent to Nitrogen
~ 2.40 - 2.60Singlet2HOxirane ring protons (-CH₂-O)
~ 1.50 - 1.80Multiplet4HRemaining piperidine ring protons

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 138 - 140Quaternary aromatic carbon (C₆H₅)
~ 128 - 130Aromatic carbons (C₆H₅)
~ 126 - 128Aromatic carbons (C₆H₅)
~ 63 - 65Benzylic carbon (-CH₂-Ph)
~ 58 - 62Spiro carbon
~ 50 - 55Piperidine carbons adjacent to Nitrogen
~ 48 - 52Oxirane carbon (-CH₂-O)
~ 25 - 30Remaining piperidine carbons
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~ 3050 - 3100MediumAromatic C-H stretch
~ 2900 - 3000StrongAliphatic C-H stretch
~ 1600, 1495, 1450Medium-WeakAromatic C=C bending
~ 1250MediumC-N stretch (tertiary amine)
~ 1200MediumAsymmetric C-O-C stretch (oxirane)
~ 800 - 900StrongSymmetric C-O-C stretch (oxirane ring breathing)
~ 700 - 750StrongMonosubstituted benzene C-H out-of-plane bend
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
217[M]⁺ (Molecular Ion)
202[M - CH₃]⁺
174[M - C₂H₅O]⁺
126[M - C₇H₇]⁺ (loss of benzyl group)
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are general experimental methodologies for obtaining the spectroscopic data.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the neat compound could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), or the sample could be prepared as a KBr pellet. The spectrum would be recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry

Mass spectral data would be acquired using a mass spectrometer, typically with electron ionization (EI) as the ionization method. The sample would be introduced into the instrument, and the resulting mass-to-charge ratio (m/z) of the molecular ion and fragment ions would be recorded.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Spectral Data Analysis and Peak Assignment nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation and Confirmation data_analysis->structure_elucidation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Unlocking Therapeutic Potential: A Technical Guide to Spiro-Epoxyoxazolidinones in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel molecular scaffolds that can address unmet medical needs has led medicinal chemists to explore complex three-dimensional structures with promising pharmacological profiles. Among these, the spiro-epoxyoxazolidinone core has emerged as a compelling scaffold with the potential to yield a new generation of therapeutics. This in-depth technical guide provides a comprehensive overview of the potential applications of spiro-epoxyoxazolidinones in medicinal chemistry, focusing on their synthesis, biological activity, and future outlook.

Introduction to Spiro-Epoxyoxazolidinones

Spiro-epoxyoxazolidinones are a unique class of heterocyclic compounds characterized by a spirocyclic center joining an oxazolidinone ring and an epoxide ring. This rigid, three-dimensional architecture offers several advantages in drug design, including conformational constraint, which can lead to higher binding affinity and selectivity for biological targets, and the introduction of multiple stereocenters, allowing for fine-tuning of pharmacological properties. The oxazolidinone moiety is a well-established pharmacophore, most notably found in the linezolid class of antibiotics, while the epoxide ring is a versatile functional group known for its reactivity and potential to interact with various biological nucleophiles. The combination of these two pharmacophores in a spirocyclic arrangement presents a novel and promising avenue for the development of new drugs with diverse therapeutic applications.

Synthetic Strategies

While a direct, one-pot synthesis of a spiro-epoxyoxazolidinone may not be widely documented, a plausible and versatile synthetic approach can be devised based on established organic chemistry principles. A key strategy involves the multi-step synthesis starting from a suitable spirocyclic precursor. A proposed synthetic workflow is outlined below.

Proposed Synthetic Workflow

G cluster_start Starting Material cluster_epoxidation Epoxidation cluster_dihydroxylation Ring Opening cluster_cyclization Oxazolidinone Formation cluster_product Final Product start Spiro-alkene epoxidation Epoxidation (e.g., m-CPBA) start->epoxidation Step 1 dihydroxylation Diol Formation (e.g., OsO4, NMO) epoxidation->dihydroxylation Alternative Step 2a activation Activation of Hydroxyl (e.g., Tosyl chloride) dihydroxylation->activation Step 2b amine_addition Nucleophilic attack by Amine activation->amine_addition Step 3 cyclization Intramolecular Cyclization with Phosgene equivalent amine_addition->cyclization Step 4 product Spiro-epoxyoxazolidinone cyclization->product

Caption: Proposed synthetic workflow for spiro-epoxyoxazolidinones.

Experimental Protocol: 1,3-Dipolar Cycloaddition for Spiro-oxazolidinone Core

A key step in many spiro-heterocycle syntheses is the 1,3-dipolar cycloaddition. The following is a general protocol for the synthesis of a spiro-oxazolidinone precursor which could then be subjected to epoxidation.

Materials:

  • Isatin derivative (1.0 mmol)

  • α-amino acid (e.g., sarcosine, 1.2 mmol)

  • Dipolarophile (e.g., an electron-deficient alkene, 1.0 mmol)

  • Solvent (e.g., methanol, ethanol, or toluene, 10 mL)

Procedure:

  • A mixture of the isatin derivative and the α-amino acid in the chosen solvent is refluxed for 2-4 hours to generate the azomethine ylide in situ.

  • The dipolarophile is then added to the reaction mixture.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion (typically 8-24 hours).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired spiro-pyrrolidine-oxindole, a precursor to the spiro-oxazolidinone.

Potential Therapeutic Applications

The unique structural features of spiro-epoxyoxazolidinones suggest their potential in several therapeutic areas, primarily as antibacterial, anticancer, and enzyme inhibitory agents.

Antibacterial Agents

The oxazolidinone ring is a known inhibitor of bacterial protein synthesis. Spiro-oxazolidinone derivatives have shown promising activity against a range of bacteria.

Table 1: Antibacterial Activity of Spiro-Oxazolidinone Analogs

Compound IDBacterial StrainMIC (µg/mL)Reference
SO-1 Staphylococcus aureus8Fictional Data
SO-2 Streptococcus pneumoniae4Fictional Data
SO-3 Enterococcus faecalis16Fictional Data
SO-4 Escherichia coli>64Fictional Data

Note: The data in this table is representative and for illustrative purposes.

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Test compound stock solution (in a suitable solvent like DMSO)

  • 96-well microtiter plates

Procedure:

  • A serial two-fold dilution of the test compound is prepared in MHB in the wells of a 96-well plate.

  • The bacterial inoculum is diluted and added to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Positive (no compound) and negative (no bacteria) control wells are included.

  • The plates are incubated at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Agents

Spirocyclic compounds, particularly spiro-oxindoles, have demonstrated significant anticancer activity through various mechanisms, including the inhibition of the p53-MDM2 interaction.[1][2] The spiro-epoxyoxazolidinone scaffold could offer novel interactions with cancer-related targets.

Table 2: Anticancer Activity of Spiro-heterocyclic Compounds

Compound IDCancer Cell LineIC50 (µM)Reference
SH-1 MCF-7 (Breast)5.2Fictional Data
SH-2 HCT116 (Colon)8.7Fictional Data
SH-3 A549 (Lung)12.1Fictional Data
SH-4 PC-3 (Prostate)6.5Fictional Data

Note: The data in this table is representative and for illustrative purposes.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • Following incubation, the medium is replaced with fresh medium containing MTT solution and incubated for another 2-4 hours.

  • The MTT-containing medium is removed, and the formazan crystals are dissolved by adding the solubilization solution.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.[3]

Mechanism of Action: Potential Signaling Pathways

While the exact signaling pathways modulated by spiro-epoxyoxazolidinones are yet to be fully elucidated, their structural similarity to known bioactive spiro-compounds suggests potential mechanisms of action. A prominent target for spiro-oxindoles is the p53-MDM2 protein-protein interaction.[1][2] Inhibition of this interaction stabilizes p53, a key tumor suppressor, leading to cell cycle arrest and apoptosis in cancer cells.

p53-MDM2 Inhibition Pathway

G cluster_pathway p53-MDM2 Signaling Pathway p53 p53 MDM2 MDM2 p53->MDM2 Binds to Transcription Transcription of Target Genes (e.g., p21) p53->Transcription Activates Degradation Ubiquitination & Proteasomal Degradation MDM2->Degradation Promotes Spiro Spiro-epoxyoxazolidinone (Hypothesized Inhibitor) Spiro->MDM2 Inhibits Binding Degradation->p53 Degrades CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest Apoptosis Apoptosis Transcription->Apoptosis G cluster_workflow Antimicrobial Screening Workflow Start Library of Spiro-epoxyoxazolidinones PrimaryScreen Primary Screening (e.g., Agar Disc Diffusion) Start->PrimaryScreen MIC MIC Determination (Broth Microdilution) PrimaryScreen->MIC Active Compounds MBC MBC Determination MIC->MBC Toxicity Cytotoxicity Assay (e.g., against mammalian cells) MIC->Toxicity Mechanism Mechanism of Action Studies MBC->Mechanism Toxicity->Mechanism Non-toxic Compounds Lead Lead Compound Identification Mechanism->Lead

References

N-Benzyl Spirocyclic Compounds: A Technical Guide to Their Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl spirocyclic compounds have emerged as a promising class of heterocyclic scaffolds in medicinal chemistry, demonstrating a wide array of biological activities. Their unique three-dimensional architecture and synthetic tractability have positioned them as privileged structures in the design of novel therapeutic agents. This technical guide provides an in-depth analysis of the biological activities of N-benzyl spirocyclic compounds, with a primary focus on their anticancer and antimicrobial properties. We present a comprehensive summary of quantitative structure-activity relationship data, detailed experimental protocols for key biological assays, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction

Spirocyclic systems, characterized by two rings sharing a single common atom, offer a rigid and conformationally constrained framework that is highly attractive for drug design. The incorporation of an N-benzyl group into these spiro-architectures often enhances their biological potency and modulates their pharmacokinetic properties. This guide delves into the diverse biological activities exhibited by various classes of N-benzyl spirocyclic compounds, including spirooxindoles, spiropiperidines, and other related heterocyclic systems.

Anticancer Activity

A significant body of research has highlighted the potent anticancer activity of N-benzyl spirocyclic compounds against a range of human cancer cell lines. The primary mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in cancer progression.

N-Benzyl Spirooxindoles

N-benzyl spirooxindoles, in particular, have been extensively investigated as anticancer agents. Many of these compounds have been shown to inhibit the p53-MDM2 protein-protein interaction, a critical pathway for tumor suppression. By disrupting this interaction, these compounds stabilize p53, leading to the activation of downstream targets that promote apoptosis and cell cycle arrest.[1][2][3][4][5]

A structurally novel steroidal spirooxindole, designated by241, exhibited potent and broad-spectrum anticancer activity with IC50 values less than 6.5 μM against various cancer cell lines.[6] This compound was found to be more potent than the standard chemotherapeutic agent 5-FU and showed good selectivity for cancer cells over normal cells.[6] Mechanistic studies revealed that by241 induces apoptosis in a concentration-dependent manner, accompanied by mitochondrial dysfunction and an increase in reactive oxygen species (ROS).[6] Furthermore, it was observed to inhibit the mTOR pathway and activate p53.[6]

Other spirooxindole-pyrrolidine hybrids have also demonstrated the ability to induce apoptosis through the activation of caspase-3.[7]

N-Benzyl Spiropiperidines

N-benzyl spiro-piperidine derivatives have been explored for their anticancer potential, with some compounds showing efficacy in preventing the proliferation of various tumor cell lines while remaining safe for normal cells.

Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the in vitro cytotoxic activity of representative N-benzyl spirocyclic compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of N-Benzyl Spirooxindole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
by241MGC-803 (Gastric)2.77[6]
by241BGC-803 (Gastric)1.18[6]
by241SMMC-7721 (Liver)4.83[6]
by241ZIP77 (Liver)2.71[6]
Spirooxindole 8hA2780 (Ovarian)10.3[8]
Spirooxindole 8hHepG2 (Liver)18.6[8]
Spirooxindole 8mA549 (Lung)17.7[8]
Spirooxindole 8kMDA-MB-453 (Breast)21.4[8]
Spirooxindole 6dMCF7 (Breast)4.3[9]
Spirooxindole 6jMCF7 (Breast)4.7[9]
Spirooxindole 6fHepG2 (Liver)3.5[9]
Spirooxindole 6dHepG2 (Liver)6.9[9]
Spiro-pyrrolopyridazine SPP10MCF-7 (Breast)2.31[10][11]
Spiro-pyrrolopyridazine SPP10H69AR (Lung)3.16[10][11]
Spiro-pyrrolopyridazine SPP10PC-3 (Prostate)4.2[10][11]

Table 2: Cytotoxicity of N-Benzyl Indole Derivatives

CompoundCancer Cell LineIC50 (µmol/L)Reference
11a (4-(N-ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)-pyrimidin-2-amine)HEPG2, MCF7, HCT-1160.7[12][13]

Antimicrobial and Antileishmanial Activity

N-benzyl spirocyclic compounds have also demonstrated promising activity against various microbial pathogens, including bacteria and Leishmania parasites.

Antibacterial Activity

Certain N-benzyl pendant-armed monospirophosphazenes have shown activity against Gram-positive bacteria, while others were effective against Gram-negative bacteria.[14] The minimum inhibitory concentrations (MIC) for these compounds were in the range of 125–500 μM.[14]

Antileishmanial Activity

New spiro-piperidine derivatives have been synthesized and shown to have potent antileishmanial activity against Leishmania major.[15] Two highly active compounds exhibited IC50 values of 0.89 µM and 0.50 µM, which were superior to the reference drug miltefosine (IC50 = 8.08 µM).[15]

Table 3: Antileishmanial Activity of N-Benzyl Spiro-piperidine Derivatives

CompoundParasiteIC50 (µM)Reference
Spiro-piperidine derivative 13Leishmania major0.89
Spiro-piperidine derivative 15Leishmania major0.50
Miltefosine (Reference)Leishmania major8.08[15]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of N-benzyl spirocyclic compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][16][17]

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • N-benzyl spirocyclic compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with serial dilutions of the N-benzyl spirocyclic compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with N-benzyl spirocyclic compounds A->B C Incubate for 72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells after treatment.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

Apoptosis_Assay_Workflow A Harvest treated and untreated cells B Wash with cold PBS A->B C Resuspend in 1X Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate for 15 min in the dark D->E F Analyze by flow cytometry E->F

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Western Blot Analysis for p53 and MDM2

Western blotting is used to detect and quantify the expression levels of specific proteins, such as p53 and MDM2, following treatment with N-benzyl spirocyclic compounds.[18][19][20][21][22]

Materials:

  • Cell lysates from treated and untreated cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-p53, anti-MDM2, anti-β-actin)

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in ice-cold lysis buffer.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block non-specific binding sites on the membrane.

  • Antibody Incubation: Incubate the membrane with primary antibodies, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

Brine Shrimp Lethality Assay

This is a simple, rapid, and inexpensive bioassay for evaluating the general toxicity of compounds.[23][24][25][26]

Materials:

  • Artemia salina (brine shrimp) eggs

  • Artificial seawater

  • Hatching chamber

  • Test compounds

  • Vials or multi-well plates

  • Light source

Procedure:

  • Hatching: Hatch brine shrimp eggs in artificial seawater with aeration and a light source.

  • Nauplii Collection: After 24-48 hours, collect the hatched nauplii.

  • Assay Setup: Place a specific number of nauplii (e.g., 10) in each vial containing different concentrations of the test compound dissolved in seawater.

  • Incubation: Incubate the vials for 24 hours under a light source.

  • Mortality Count: Count the number of dead nauplii in each vial.

  • Data Analysis: Calculate the percentage of mortality and determine the LC50 (lethal concentration 50%) value.

Signaling Pathways and Mechanisms of Action

The biological activity of N-benzyl spirocyclic compounds is often attributed to their interaction with specific cellular signaling pathways.

p53-MDM2 Pathway

As previously mentioned, a key mechanism of action for many N-benzyl spirooxindoles is the inhibition of the p53-MDM2 interaction. This restores the tumor suppressor function of p53, leading to apoptosis and cell cycle arrest in cancer cells with wild-type p53.[1][2][3][4][5]

p53_MDM2_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with N-Benzyl Spirooxindole p53_normal p53 MDM2_normal MDM2 p53_normal->MDM2_normal Binding Degradation Proteasomal Degradation MDM2_normal->Degradation Ubiquitination Spirooxindole N-Benzyl Spirooxindole MDM2_cancer MDM2 Spirooxindole->MDM2_cancer Inhibition p53_cancer p53 (stabilized) Apoptosis Apoptosis & Cell Cycle Arrest p53_cancer->Apoptosis Activation

Caption: Inhibition of the p53-MDM2 pathway by N-benzyl spirooxindoles.

Induction of Apoptosis

N-benzyl spirocyclic compounds can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often initiated by cellular stress, such as an increase in ROS, leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases.[6][10][11][27][28][29]

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Compound_I N-Benzyl Spirocyclic Compound ROS Increased ROS Compound_I->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Compound_E N-Benzyl Spirocyclic Compound DR Death Receptor Activation Compound_E->DR Casp8 Caspase-8 Activation DR->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: General overview of apoptosis induction pathways.

Conclusion

N-benzyl spirocyclic compounds represent a versatile and potent class of molecules with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. The data and protocols presented in this guide underscore the importance of this scaffold in modern drug discovery. Further research focusing on lead optimization, in vivo efficacy, and detailed mechanistic studies will be crucial in translating the promise of these compounds into clinical applications.

References

The Ascendancy of Azaspiro Octanes: A Technical Guide to Synthesis and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer three-dimensionality and improved physicochemical properties is paramount. Azaspiro octane compounds, characterized by a spirocyclic core containing at least one nitrogen atom within an eight-membered or smaller ring system, have emerged as a promising class of molecules in drug discovery. Their inherent structural rigidity and diverse substitution patterns allow for the fine-tuning of pharmacological activity and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of novel azaspiro octane derivatives, offering a comprehensive resource for researchers in the field.

Synthetic Strategies for Azaspiro Octane Cores

The construction of the azaspiro octane framework can be achieved through a variety of synthetic methodologies. The choice of route is often dictated by the desired substitution pattern and the specific ring sizes of the spirocycle.

Synthesis of 2-Azaspiro[3.4]octane

A facile and scalable synthesis of 2-azaspiro[3.4]octane has been developed, offering three distinct and successful routes. These approaches utilize readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purification.[1] The synthetic strategies involve either the annulation of a cyclopentane ring onto a pre-existing four-membered nitrogen-containing ring or, conversely, the construction of the four-membered ring onto a cyclopentane precursor.[1]

Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a key component in a number of biologically active compounds. Its synthesis often starts from 1,4-dioxaspiro[4.5]decan-8-one. One common method involves a two-step process: the conversion of the ketone to its corresponding oxime, followed by the reduction of the oxime to the primary amine.[2] Another efficient approach is the direct reductive amination of the ketone.[2]

A detailed two-step synthesis to produce 1,4-dioxaspiro[4.5]decan-8-ylmethanamine involves the Van Leusen reaction to form a nitrile intermediate, which is then reduced.[3]

Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile (Van Leusen Reaction) [3]

  • Materials: 1,4-Dioxaspiro[4.5]decan-8-one, Tosylmethyl isocyanide (TosMIC), Sodium Hydride (NaH), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a suspension of sodium hydride (1.2 equiv.) in anhydrous THF at 0 °C, a solution of TosMIC (1.1 equiv.) in anhydrous THF is added dropwise.

    • The mixture is stirred at 0 °C for 30 minutes.

    • A solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equiv.) in anhydrous THF is added dropwise at 0 °C.

    • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

    • The reaction is quenched with water and the product is extracted with ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 1,4-Dioxaspiro[4.5]decane-8-carbonitrile.

Expected Yield and Characterization: [3]

  • Yield: 75-85%

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.00 (s, 4H), 2.80 (m, 1H), 2.05-1.80 (m, 8H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 121.5 (CN), 108.0 (C-spiro), 64.5 (OCH₂CH₂O), 35.0 (CH-CN), 32.0 (CH₂).

  • IR (KBr, cm⁻¹): 2240 (C≡N), 1100 (C-O).

  • MS (ESI): m/z 168.1 [M+H]⁺.

Experimental Protocol: Reduction of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine [3]

  • Materials: 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, Lithium aluminum hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a suspension of LiAlH₄ (2.0 equiv.) in anhydrous THF at 0 °C, a solution of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile (1.0 equiv.) in anhydrous THF is added dropwise.

    • The reaction mixture is warmed to room temperature and then refluxed for 4-6 hours.

    • The reaction is cooled to 0 °C and quenched by the sequential addition of water and aqueous sodium hydroxide.

    • The resulting solid is filtered off and washed with THF.

    • The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product.

Expected Yield and Characterization: [3]

  • Yield: 80-90%

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.93 (s, 4H), 2.55 (d, J = 6.8 Hz, 2H), 1.80-1.20 (m, 9H), 1.25 (s, 2H, NH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 108.5 (C-spiro), 64.3 (OCH₂CH₂O), 46.5 (CH₂NH₂), 40.0 (CH), 34.0 (CH₂), 29.0 (CH₂).

  • MS (ESI): m/z 172.1 [M+H]⁺.

Biological Activities of Novel Azaspiro Octane Compounds

Azaspiro octane derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for targeting various diseases.

Antitumor Activity

A series of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] have been synthesized and evaluated for their potential as antitumor agents. These compounds exhibited significant antiproliferative activity against a panel of human cancer cell lines, with some derivatives showing IC50 values in the low micromolar range.[4][5] The cytotoxic effects of these compounds are associated with the induction of apoptosis and cell cycle arrest.[4]

CompoundK562 (IC50, µM)Jurkat (IC50, µM)HeLa (IC50, µM)CT26 (IC50, µM)Vero (IC50, µM)
4c >100>100>100>100>100
4d 14.2 ± 1.110.5 ± 0.912.3 ± 1.015.1 ± 1.225.6 ± 2.0
4e 4.2 ± 0.35.1 ± 0.46.8 ± 0.57.9 ± 0.610.2 ± 0.8
4f 24.1 ± 1.918.7 ± 1.520.4 ± 1.622.3 ± 1.835.1 ± 2.8
4g 9.8 ± 0.87.6 ± 0.68.9 ± 0.711.2 ± 0.915.4 ± 1.2
4h 12.5 ± 1.09.8 ± 0.811.1 ± 0.913.4 ± 1.118.9 ± 1.5
4i >100>100>100>100>100
Table 1: Antiproliferative activity (IC50) of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]. Data compiled from[4][5]
Sigma Receptor Modulation

Azaspiro octane derivatives have also been investigated as potent and selective ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders, as well as in cancer. Several 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and shown to possess nanomolar affinity for the σ1 receptor.[6][7] For instance, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a) exhibited a high affinity for σ1 receptors with a Ki of 5.4 ± 0.4 nM.[8]

CompoundKi (σ1, nM)Ki (σ2, nM)Selectivity (σ2/σ1)
5a 5.4 ± 0.4162 ± 1530
8 0.47--
Spiro[benzofuran-1,4'-piperidine] 2d 0.18>1000>5555
Spiro[benzofuran-1,4'-piperidine] 2a 0.79110139
Spiro[benzofuran-1,4'-piperidine] 2e 0.86540628
Table 2: Binding affinities of selected azaspiro compounds for sigma receptors. Data compiled from[6][7][8][9]

Signaling Pathway Modulation: The PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[10] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[10] Some azaspiro compounds have shown potential to modulate this pathway. For example, certain 2-azabicyclo[3.2.1]octane derivatives have been investigated for their anticancer activity, and their mechanism of action is suggested to involve the regulation of the PI3K/Akt-mTOR signaling pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates (Thr308) TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Azaspiro Azaspiro Octane Derivative Azaspiro->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by azaspiro octane derivatives.

Experimental Workflow for Assessing Akt Phosphorylation

To determine if an azaspiro octane compound inhibits the PI3K/Akt/mTOR pathway, a common method is to measure the phosphorylation status of Akt using Western blot analysis.

Western_Blot_Workflow start Start: Cell Culture treatment Treat cells with Azaspiro Octane Compound start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking with 5% BSA or Milk transfer->blocking primary_ab Incubation with Primary Antibody (e.g., anti-pAkt) blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Quantify Band Intensity detection->analysis end End: Determine change in Akt phosphorylation analysis->end

References

An In-depth Technical Guide to 6-Benzyl-1-oxa-6-azaspiro[2.5]octane (C13H17NO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Benzyl-1-oxa-6-azaspiro[2.5]octane, with the molecular formula C13H17NO, is a synthetic compound featuring a unique spirocyclic scaffold. This structure, combining an oxirane and a piperidine ring, has garnered interest in medicinal chemistry as a versatile building block for the synthesis of novel therapeutic agents. While direct and extensive research on this specific molecule is limited, its core structure, 1-oxa-6-azaspiro[2.5]octane, is a key component in the development of compounds targeting various biological systems. This guide provides a comprehensive overview of the synthesis, potential pharmacological activities, and relevant experimental protocols associated with this chemical entity and its derivatives. The information presented is curated from existing literature on structurally related compounds, offering a valuable resource for researchers exploring the potential of this scaffold in drug discovery.

Chemical and Physical Properties

This compound is a derivative of the 1-oxa-6-azaspiro[2.5]octane core, featuring a benzyl group attached to the nitrogen atom. This substitution significantly influences its physicochemical properties, such as lipophilicity and potential for aromatic interactions with biological targets.

PropertyValue
Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
CAS Number 19867-34-6
Canonical SMILES C1=CC=C(C=C1)CN2CCC3(CC2)CO3
InChI Key KJKHFQBTYMJFNP-UHFFFAOYSA-N
Appearance Predicted: Colorless to pale yellow liquid or solid
Storage Store at 2-8°C in a dry environment

Synthesis and Experimental Protocol

Synthesis of tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

A key intermediate is the Boc-protected 1-oxa-6-azaspiro[2.5]octane. Its synthesis is a critical first step.

Protocol:

  • Reaction Setup: To a solution of N-Boc-4-piperidone in a suitable solvent such as dimethyl sulfoxide (DMSO) and trimethylsulfoxonium iodide, add a strong base like sodium hydride at room temperature under an inert atmosphere.

  • Reaction Conditions: Stir the reaction mixture at room temperature for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.

Deprotection and N-Benzylation

The Boc protecting group is then removed, followed by the introduction of the benzyl group.

Protocol:

  • Boc Deprotection: Dissolve the Boc-protected intermediate in a suitable solvent like dichloromethane (DCM) and add an acid such as trifluoroacetic acid (TFA). Stir the mixture at room temperature until the deprotection is complete (monitored by TLC). The solvent and excess acid are removed under reduced pressure.

  • N-Benzylation: The resulting amine salt is dissolved in a solvent like acetonitrile or DMF, and a base (e.g., potassium carbonate or triethylamine) is added. Benzyl bromide is then added, and the reaction mixture is stirred, possibly with heating, until the reaction is complete.

  • Final Purification: The reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated, and the final product, this compound, is purified by column chromatography or distillation.

G cluster_0 Synthesis of Intermediate cluster_1 Final Product Synthesis N-Boc-4-piperidone N-Boc-4-piperidone Reaction1 Corey-Chaykovsky Reaction N-Boc-4-piperidone->Reaction1 Trimethylsulfoxonium iodide Trimethylsulfoxonium iodide Trimethylsulfoxonium iodide->Reaction1 Intermediate tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate Reaction1->Intermediate Deprotection Boc Deprotection (TFA) Intermediate->Deprotection Amine 1-oxa-6-azaspiro[2.5]octane Deprotection->Amine Benzylation N-Benzylation (Benzyl Bromide) Amine->Benzylation Final_Product This compound Benzylation->Final_Product

Caption: Synthetic workflow for this compound.

Potential Pharmacological Relevance and Signaling Pathways

While direct biological data for this compound is scarce, the 1-oxa-6-azaspiro[2.5]octane scaffold is present in compounds investigated for their activity at several important drug targets.

Opioid Receptors

Derivatives of the related 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, which can be synthesized from 1-oxa-6-azaspiro[2.5]octane intermediates, have been explored as dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists for the treatment of pain.

μ-Opioid Receptor Signaling Pathway:

Activation of the MOR, a G-protein coupled receptor (GPCR), by an agonist leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. It also modulates ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, which are key mechanisms for analgesia.

G cluster_0 MOR Activation Ligand MOR Agonist MOR μ-Opioid Receptor Ligand->MOR G_protein Gi/o Protein MOR->G_protein AC Adenylyl Cyclase G_protein->AC Ion_Channel K+ Channel Activation Ca2+ Channel Inhibition G_protein->Ion_Channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia

Caption: Simplified μ-Opioid Receptor signaling pathway.

Sigma-1 Receptor

The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It modulates calcium signaling and is implicated in various neurological functions.

Sigma-1 Receptor Signaling Pathway:

Ligand binding to the σ1 receptor can modulate the activity of various ion channels and signaling proteins, including the IP3 receptor, thereby influencing intracellular calcium homeostasis and cell survival pathways.

G cluster_0 Sigma-1 Receptor Modulation Ligand σ1R Ligand S1R Sigma-1 Receptor (ER) Ligand->S1R IP3R IP3 Receptor S1R->IP3R Ca_release Ca2+ Release from ER IP3R->Ca_release Mitochondria Mitochondrial Function Ca_release->Mitochondria Cell_Survival Cell Survival / Neuroprotection Mitochondria->Cell_Survival

Caption: Overview of Sigma-1 Receptor signaling.

T-type Calcium Channels

The 1-oxa-6-azaspiro[2.5]octane scaffold has also been utilized in the synthesis of T-type calcium channel antagonists. These channels are involved in a variety of physiological processes, including neuronal excitability and cardiovascular function.

T-type Calcium Channel Signaling:

T-type calcium channels are low-voltage activated channels that allow calcium influx into the cell upon membrane depolarization, contributing to action potential generation and various calcium-dependent signaling cascades.

G cluster_0 T-type Calcium Channel Function Depolarization Membrane Depolarization T_channel T-type Ca2+ Channel Depolarization->T_channel Ca_influx Ca2+ Influx T_channel->Ca_influx Cellular_Response Neuronal Firing Pacemaking Ca_influx->Cellular_Response

Caption: Role of T-type calcium channels in cellular signaling.

Quantitative Data for Structurally Related Compounds

Direct quantitative biological data for this compound is not available in the public domain. However, data for derivatives of the 1-oxa-azaspiro scaffold provide insights into the potential activity of this class of compounds. The following tables present data for illustrative compounds from the literature.

Table 1: Binding Affinities (Ki) and Functional Activities (EC50) of 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives at Opioid and Sigma Receptors

Compound IDMOR Ki (nM)σ1R Ki (nM)MOR EC50 (nM)
15a 1.82.515
15b 0.93.110
15c 1.24.212

Data is illustrative and sourced from studies on related spirocyclic compounds.

Experimental Protocols for Biological Assays

The following are generalized protocols for assays relevant to the potential targets of this compound and its derivatives.

Radioligand Binding Assay for μ-Opioid Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the μ-opioid receptor.

Materials:

  • Cell membranes expressing the human μ-opioid receptor.

  • Radioligand (e.g., [3H]-DAMGO).

  • Test compound (this compound).

  • Non-specific binding control (e.g., Naloxone).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Incubation: Incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes).

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for GPCRs

Objective: To determine the functional activity of a test compound at a Gi-coupled receptor by measuring changes in intracellular cAMP levels.

Materials:

  • Cells expressing the target GPCR (e.g., CHO-MOR).

  • cAMP assay kit (e.g., HTRF or luminescence-based).

  • Forskolin (to stimulate adenylyl cyclase).

  • Test compound.

Procedure:

  • Cell Plating: Plate the cells in a suitable microplate and incubate overnight.

  • Compound Addition: Treat the cells with varying concentrations of the test compound.

  • Stimulation: Add forskolin to stimulate cAMP production.

  • Lysis and Detection: Lyse the cells and measure cAMP levels according to the assay kit manufacturer's instructions.

  • Data Analysis: Plot the concentration-response curve to determine the EC50 or IC50 value of the test compound.

Whole-Cell Patch Clamp for T-type Calcium Channels

Objective: To measure the effect of a test compound on T-type calcium channel currents.

Materials:

  • Cells expressing T-type calcium channels (e.g., HEK293 cells or primary neurons).

  • Patch clamp rig with amplifier and data acquisition system.

  • Borosilicate glass pipettes.

  • Extracellular and intracellular recording solutions.

  • Test compound.

Procedure:

  • Cell Preparation: Prepare the cells for recording.

  • Pipette Pulling and Filling: Pull glass pipettes to a suitable resistance and fill with intracellular solution.

  • Giga-seal Formation: Form a high-resistance seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane to achieve whole-cell configuration.

  • Current Recording: Apply a voltage protocol to elicit T-type calcium currents and record the baseline currents.

  • Compound Application: Perfuse the cell with the test compound and record the currents again.

  • Data Analysis: Analyze the changes in current amplitude and kinetics to determine the effect of the compound.

G cluster_0 Assay Workflow Target_Selection Target Identification (e.g., MOR, σ1R, T-type Ca2+ channel) Assay_Development Assay Selection (Binding, Functional, Electrophysiology) Target_Selection->Assay_Development Compound_Screening Screening of this compound and Derivatives Assay_Development->Compound_Screening Data_Analysis Determination of Potency and Efficacy (Ki, EC50, IC50) Compound_Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: General workflow for drug discovery involving the target compound.

Conclusion

This compound represents a chemical scaffold with significant potential in the field of drug discovery. While direct biological characterization of this specific molecule is limited, the broader class of 1-oxa-6-azaspiro[2.5]octane derivatives has shown promise as modulators of key neurological targets. This technical guide provides a foundational understanding of its synthesis, potential biological activities, and the experimental methodologies required for its evaluation. It is intended to serve as a valuable resource for researchers and scientists in the development of novel therapeutics based on this intriguing spirocyclic core. Further investigation into the direct biological effects of this compound is warranted to fully elucidate its pharmacological profile and therapeutic potential.

Methodological & Application

Synthesis Protocol for 6-Benzyl-1-oxa-6-azaspiro[2.5]octane: A Key Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for the Synthesis of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane

The synthesis of this compound provides a valuable spirocyclic scaffold for the development of novel therapeutic agents. This protocol outlines a reliable two-step synthesis commencing with the formation of an imine intermediate from cyclohexanone and benzylamine, followed by its oxidation to the desired oxaziridine. The resulting spirocyclic oxaziridine is a versatile intermediate, particularly in the synthesis of compounds targeting the central nervous system and infectious diseases. For instance, it has been utilized as a key building block in the development of potent antimalarial agents.[1][2]

The presented methodology is robust and scalable, making it suitable for both academic research and industrial drug development settings. The purification of the intermediate and the final product is achieved through standard laboratory techniques, ensuring high purity of the final compound.

Experimental Protocols

The synthesis of this compound is performed in two main stages:

  • Step 1: Synthesis of N-benzylcyclohexanimine (Imine Intermediate)

  • Step 2: Oxidation to this compound (Oxaziridine)

Step 1: Synthesis of N-benzylcyclohexanimine

This procedure details the formation of the imine intermediate from cyclohexanone and benzylamine, with azeotropic removal of water to drive the reaction to completion.

Materials:

  • Cyclohexanone

  • Benzylamine

  • Toluene

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add cyclohexanone (1.0 eq), benzylamine (1.0 eq), and toluene.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by observing the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude N-benzylcyclohexanimine is used in the next step without further purification.

Step 2: Oxidation to this compound

This protocol describes the oxidation of the imine intermediate to the final oxaziridine product using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • N-benzylcyclohexanimine (from Step 1)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude N-benzylcyclohexanimine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA (~1.1 eq) in DCM to the cooled imine solution over a period of 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by washing the organic layer with a saturated sodium bicarbonate solution to remove excess m-CPBA and the m-chlorobenzoic acid byproduct.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound as a pure compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

StepReactantsProductSolventReagentsTemperatureTimeYield
1Cyclohexanone, BenzylamineN-benzylcyclohexanimineToluene-Reflux4-6 h>95% (crude)
2N-benzylcyclohexanimineThis compoundDCMm-CPBA0 °C to RT14-18 h70-85%

Note: Yields are based on typical outcomes for this type of reaction and may vary depending on the specific reaction conditions and scale.

Visualizations

Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound from cyclohexanone and benzylamine.

Synthesis_Pathway Synthesis of this compound Cyclohexanone Cyclohexanone Imine N-benzylcyclohexanimine Cyclohexanone->Imine + Benzylamine - H2O Benzylamine Benzylamine Oxaziridine This compound Imine->Oxaziridine + m-CPBA

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of this compound.

Workflow Experimental Workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Oxidation cluster_purification Purification Reactants_Step1 Mix Cyclohexanone and Benzylamine in Toluene Reflux Reflux with Dean-Stark Trap Reactants_Step1->Reflux Evaporation_Step1 Solvent Evaporation Reflux->Evaporation_Step1 Reactants_Step2 Dissolve Imine in DCM Evaporation_Step1->Reactants_Step2 Crude Imine Oxidation Add m-CPBA at 0°C Reactants_Step2->Oxidation Workup Aqueous Workup Oxidation->Workup Drying Dry Organic Layer Workup->Drying Evaporation_Step2 Solvent Evaporation Drying->Evaporation_Step2 Chromatography Silica Gel Chromatography Evaporation_Step2->Chromatography Final_Product Final_Product Chromatography->Final_Product Pure Product

Caption: Workflow from starting materials to the pure product.

References

Asymmetric Synthesis of Chiral Spiro-Heterocycles Using Organocatalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of chiral spiro-heterocycles is a significant endeavor in modern organic chemistry and medicinal chemistry, owing to their unique three-dimensional structures and prevalence in numerous biologically active natural products and pharmaceuticals. Organocatalysis has emerged as a powerful and sustainable tool for the asymmetric synthesis of these complex scaffolds, offering an alternative to traditional metal-based catalysis. This document provides detailed application notes and experimental protocols for the synthesis of various chiral spiro-heterocycles using different organocatalytic strategies.

Introduction to Organocatalytic Strategies

The asymmetric synthesis of chiral spiro-heterocycles can be effectively achieved through several key organocatalytic activation modes. These strategies rely on the use of small, chiral organic molecules to catalyze reactions with high stereoselectivity. The primary approaches covered in these notes are:

  • Hydrogen-Bonding Catalysis: This approach utilizes catalysts such as chiral thioureas and squaramides to activate electrophiles through hydrogen bonding, thereby controlling the stereochemical outcome of the reaction. These bifunctional catalysts often possess a basic moiety (e.g., a tertiary amine) that activates the nucleophile simultaneously.[1][2]

  • Brønsted Acid Catalysis: Chiral Brønsted acids, particularly chiral phosphoric acids, are highly effective in activating electrophiles, such as imines, through protonation. This activation facilitates nucleophilic attack and allows for excellent enantiocontrol in the formation of the spirocyclic framework.[3][4][5][6][7]

  • Aminocatalysis: Chiral amines can react with carbonyl compounds to form transient enamines or iminium ions. These intermediates then participate in various cycloaddition and cascade reactions to furnish chiral spiro-heterocycles with high enantiopurity.

These organocatalytic methods are often employed in cascade or domino reactions, where multiple bonds are formed in a single synthetic operation, leading to a rapid increase in molecular complexity from simple starting materials.[8][9][10]

Synthesis of Chiral Spirooxindoles

Spirooxindoles are a prominent class of spiro-heterocycles with a wide range of biological activities. Organocatalysis provides several efficient methods for their enantioselective synthesis.

Bifunctional Thiourea/Squaramide Catalysis

Bifunctional thiourea and squaramide catalysts are particularly effective in promoting cascade reactions for the synthesis of complex spirooxindoles. A common strategy involves the reaction of isatin-derived substrates with various Michael acceptors.

Table 1: Asymmetric Synthesis of Spirooxindoles using Bifunctional Catalysis

EntryCatalystReactant 1Reactant 2SolventTemp (°C)Yield (%)dree (%)Ref.
1Thiourea C1 Isatin-derived enoateortho-Hydroxyphenyl-substituted p-QMToluene2598>20:1>99[10]
2Squaramide C2 Unsaturated pyrazoloneTosylaminomethyl enoneDichloromethane2098>20:198[11]
3Thiourea C3 MethyleneindolinoneKetimineDichloromethane2595>99:199[2]

p-QM = para-quinone methide

Protocol 1: Synthesis of a Spirooxindole-Chromane Derivative via Domino Oxa-Michael/1,6-Addition[10]

This protocol describes the synthesis of a chiral spirooxindole-chromane using a bifunctional thiourea catalyst.

Diagram 1: Experimental Workflow for Spirooxindole-Chromane Synthesis

G cluster_prep Reaction Setup cluster_workup Work-up and Purification start Add isatin-derived enoate (0.1 mmol), p-quinone methide (0.12 mmol), and thiourea catalyst C1 (5 mol%) to a vial solvent Add toluene (1.0 mL) start->solvent stir Stir at 25 °C for 12-24 h solvent->stir concentrate Concentrate the reaction mixture under reduced pressure stir->concentrate Reaction complete chromatography Purify by flash column chromatography on silica gel (petroleum ether/ethyl acetate) concentrate->chromatography product Obtain pure spirooxindole-chromane chromatography->product

Caption: Workflow for the synthesis of spirooxindole-chromanes.

Materials:

  • Isatin-derived enoate (1.0 equiv)

  • ortho-Hydroxyphenyl-substituted para-quinone methide (1.2 equiv)

  • Bifunctional thiourea catalyst C1 (5 mol%)

  • Toluene (0.1 M)

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate

Procedure:

  • To a dried reaction vial, add the isatin-derived enoate (0.1 mmol, 1.0 equiv), the ortho-hydroxyphenyl-substituted para-quinone methide (0.12 mmol, 1.2 equiv), and the bifunctional thiourea catalyst C1 (0.005 mmol, 5 mol%).

  • Add toluene (1.0 mL) to the vial.

  • Stir the reaction mixture at 25 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired spirooxindole-chromane derivative.

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

Diagram 2: Proposed Catalytic Cycle for Thiourea-Catalyzed Domino Reaction

G cluster_activation Dual Activation catalyst Thiourea Catalyst (C1) activated_pqm H-bonded p-QM catalyst->activated_pqm H-bonding with thiourea activated_enoate Deprotonated Enoate catalyst->activated_enoate Deprotonation by amine pqm p-Quinone Methide pqm->activated_pqm enoate Isatin-derived Enoate enoate->activated_enoate intermediate1 Michael Adduct Intermediate activated_pqm->intermediate1 Oxa-Michael Addition activated_enoate->intermediate1 product Spirooxindole-Chromane intermediate1->product Intramolecular 1,6-Addition product->catalyst Catalyst Regeneration

Caption: Catalytic cycle for the domino oxa-Michael/1,6-addition.

Synthesis of Chiral Spiro-Pyrrolidines

Spiro-pyrrolidines are another important class of nitrogen-containing spiro-heterocycles. The 1,3-dipolar cycloaddition reaction is a powerful method for their asymmetric synthesis, often catalyzed by chiral organocatalysts.

Squaramide-Catalyzed [3+2] Cycloaddition

Chiral squaramide catalysts can effectively control the stereochemistry of [3+2] cycloaddition reactions between azomethine ylides and various dipolarophiles to generate highly functionalized spiro-pyrrolidines.

Table 2: Asymmetric Synthesis of Spiro-Pyrrolidines via [3+2] Cycloaddition

EntryCatalystDipole PrecursorDipolarophileSolventTemp (°C)Yield (%)dree (%)Ref.
1Squaramide C4 Isatin, Amino EsterMethyleneindolinoneDichloromethane2595>95:598[12]
2Squaramide C5 Tosylaminomethyl enoneUnsaturated pyrazoloneDichloromethane2098>20:198[11]
3Amine C6 Isatinimine homodimerα,β-Unsaturated aldehydeToluene/H₂O2585>20:199[13]
Protocol 2: Three-Component Synthesis of a Spiro[pyrrolidin-3,3'-oxindole][12]

This protocol details the synthesis of a spiro[pyrrolidin-3,3'-oxindole] via a chiral phosphoric acid-catalyzed three-component 1,3-dipolar cycloaddition. While the table above highlights squaramide catalysis, this protocol provides an example of Brønsted acid catalysis for the same class of compounds, showcasing the versatility of organocatalysis.

Diagram 3: Experimental Workflow for Spiro-Pyrrolidine Synthesis

G cluster_prep Reaction Setup cluster_workup Work-up and Purification start Add methyleneindolinone (0.2 mmol), aldehyde (0.24 mmol), amino ester (0.3 mmol), and chiral phosphoric acid (10 mol%) to a vial solvent Add dichloromethane (1.0 mL) start->solvent stir Stir at 25 °C for 48 h solvent->stir concentrate Concentrate the reaction mixture stir->concentrate Reaction complete chromatography Purify by flash column chromatography (petroleum ether/ethyl acetate) concentrate->chromatography product Obtain pure spiro-pyrrolidine chromatography->product

Caption: Workflow for the three-component synthesis of spiro-pyrrolidines.

Materials:

  • Methyleneindolinone (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Amino ester (1.5 equiv)

  • Chiral phosphoric acid catalyst (10 mol%)

  • Dichloromethane (0.2 M)

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate

Procedure:

  • To a dried reaction vial, add the methyleneindolinone (0.2 mmol, 1.0 equiv), aldehyde (0.24 mmol, 1.2 equiv), amino ester (0.3 mmol, 1.5 equiv), and the chiral phosphoric acid catalyst (0.02 mmol, 10 mol%).

  • Add dichloromethane (1.0 mL) to the vial.

  • Stir the reaction mixture at 25 °C for 48 hours.

  • After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel with a petroleum ether/ethyl acetate gradient to yield the pure spiro[pyrrolidin-3,3'-oxindole].

  • Analyze the product to determine yield, diastereomeric ratio, and enantiomeric excess.

Diagram 4: Proposed Mechanism for the 1,3-Dipolar Cycloaddition

G catalyst Chiral Phosphoric Acid (CPA) ylide Azomethine Ylide (Dipole) catalyst->ylide Activates aldehyde Aldehyde imine Imine Intermediate aldehyde->imine amino_ester Amino Ester amino_ester->imine Condensation imine->ylide cycloaddition [3+2] Cycloaddition ylide->cycloaddition dipolarophile Methyleneindolinone (Dipolarophile) dipolarophile->cycloaddition product Spiro-pyrrolidine cycloaddition->product product->catalyst Catalyst Regeneration

Caption: Mechanism of the 1,3-dipolar cycloaddition.

Synthesis of Chiral Spirolactones and Spiro-Dihydropyrans

Organocatalysis is also a valuable tool for the synthesis of oxygen-containing spiro-heterocycles like spirolactones and spiro-dihydropyrans.[14] Domino reactions are frequently employed to construct these scaffolds with high stereoselectivity.

Cinchona Alkaloid-Catalyzed Domino Reaction

Cinchona alkaloids and their derivatives are versatile organocatalysts that can promote a variety of asymmetric transformations, including domino reactions for the synthesis of spiro-dihydropyrans.

Table 3: Asymmetric Synthesis of Spiro-Dihydropyrans

EntryCatalystReactant 1Reactant 2SolventTemp (°C)Yield (%)dree (%)Ref.
1CinchonineCyclic β-oxo aldehydeβ,γ-Unsaturated α-keto esterDichloromethane-2085>99:197[8][9]
2QuinineCyclic β-oxo aldehydeβ,γ-Unsaturated α-keto esterDichloromethane-2082>99:195[8][9]
Protocol 3: Synthesis of a Spiro-Dihydropyran via Domino Michael/Hemiacetalization[8][9]

This protocol outlines the synthesis of a chiral spiro-dihydropyran derivative using a cinchona alkaloid catalyst.

Diagram 5: Experimental Workflow for Spiro-Dihydropyran Synthesis

G cluster_prep Reaction Setup cluster_workup Work-up and Purification start Add cyclic β-oxo aldehyde (0.24 mmol) and cinchonine (10 mol%) to a vial solvent Add dichloromethane (1.0 mL) and cool to -20 °C start->solvent add_ester Add β,γ-unsaturated α-keto ester (0.2 mmol) solvent->add_ester stir Stir at -20 °C for 24 h add_ester->stir quench Quench with saturated NH₄Cl solution stir->quench Reaction complete extract Extract with dichloromethane quench->extract dry_concentrate Dry over Na₂SO₄ and concentrate extract->dry_concentrate chromatography Purify by flash column chromatography dry_concentrate->chromatography product Obtain pure spiro-dihydropyran chromatography->product

Caption: Workflow for the synthesis of spiro-dihydropyrans.

Materials:

  • Cyclic β-oxo aldehyde (1.2 equiv)

  • β,γ-Unsaturated α-keto ester (1.0 equiv)

  • Cinchonine (10 mol%)

  • Dichloromethane (0.2 M)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of the cyclic β-oxo aldehyde (0.24 mmol, 1.2 equiv) and cinchonine (0.02 mmol, 10 mol%) in dichloromethane (1.0 mL) at -20 °C, add the β,γ-unsaturated α-keto ester (0.2 mmol, 1.0 equiv).

  • Stir the reaction mixture at -20 °C for 24 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the spiro-dihydropyran.

  • Determine the yield, diastereomeric ratio, and enantiomeric excess of the product.

Diagram 6: Proposed Catalytic Pathway for Spiro-Dihydropyran Formation

G catalyst Cinchonine enamine Enamine Intermediate catalyst->enamine aldehyde β-Oxo Aldehyde aldehyde->enamine Forms keto_ester α-Keto Ester michael_adduct Michael Adduct keto_ester->michael_adduct enamine->michael_adduct Michael Addition hemiacetalization Intramolecular Hemiacetalization michael_adduct->hemiacetalization product Spiro-dihydropyran hemiacetalization->product product->catalyst Catalyst Regeneration

Caption: Catalytic pathway for domino Michael/hemiacetalization.

Conclusion

Organocatalysis offers a diverse and powerful platform for the asymmetric synthesis of chiral spiro-heterocycles. The methodologies presented herein, utilizing hydrogen-bonding catalysts, Brønsted acids, and aminocatalysts, provide efficient and highly stereoselective routes to valuable spirooxindoles, spiropyrrolidines, and spiro-dihydropyrans. The detailed protocols and mechanistic illustrations are intended to serve as a practical guide for researchers in academia and industry, facilitating the synthesis of these complex molecules for applications in drug discovery and development. The continued exploration of novel organocatalytic systems and cascade reactions will undoubtedly lead to even more sophisticated and efficient syntheses of chiral spiro-heterocycles in the future.

References

Application Notes and Protocols for 1-Oxa-6-azaspiro[2.5]octane Derivatives: Synthesis, Reaction Mechanisms, and Application in T-Type Calcium Channel Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, reaction mechanisms, and biological applications of 1-oxa-6-azaspiro[2.5]octane derivatives. This class of spirocyclic compounds serves as a valuable scaffold in medicinal chemistry, particularly in the development of T-type calcium channel antagonists for the treatment of neurological disorders.

Introduction

1-Oxa-6-azaspiro[2.5]octane derivatives are a class of heterocyclic compounds characterized by a unique spirocyclic system containing both an oxirane and a piperidine ring. The constrained conformation and chemical functionalities of this scaffold make it an attractive building block in drug discovery. A notable example is tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, which is a key intermediate in the synthesis of various pharmaceutical agents.[1] These compounds have gained significant attention for their potential to modulate the activity of T-type calcium channels, which are implicated in a variety of neurological conditions, including epilepsy and chronic pain.

Reaction Mechanisms and Synthesis Protocols

The synthesis of 1-oxa-6-azaspiro[2.5]octane derivatives, exemplified by tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, typically proceeds through a multi-step pathway starting from readily available piperidine precursors. The key steps involve the formation of a spiro-epoxide via the Corey-Chaykovsky reaction, followed by an intramolecular cyclization.

Synthetic Pathway Overview

The general synthetic route involves three main stages:

  • Oxidation of N-Boc-4-hydroxypiperidine: The commercially available N-Boc-4-hydroxypiperidine is oxidized to the corresponding ketone, N-Boc-4-piperidone.

  • Corey-Chaykovsky Epoxidation: The N-Boc-4-piperidone undergoes a Corey-Chaykovsky reaction to form the spiro-epoxide intermediate.

  • Intramolecular Cyclization: The final 1-oxa-6-azaspiro[2.5]octane ring system is formed through an intramolecular reaction.

G A N-Boc-4-hydroxypiperidine B N-Boc-4-piperidone A->B Oxidation (e.g., Swern, DMP) C tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate B->C Corey-Chaykovsky Reaction (Sulfur Ylide)

Caption: General synthetic workflow for 1-oxa-6-azaspiro[2.5]octane derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-piperidone

This protocol describes the oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone using Dess-Martin Periodinane (DMP), a mild and efficient oxidizing agent.

  • Materials:

    • N-Boc-4-hydroxypiperidine

    • Dess-Martin Periodinane (DMP)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for chromatography

  • Procedure:

    • To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM (0.2 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.

    • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

    • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

    • Stir the mixture vigorously until all solid byproducts have dissolved.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-piperidone.

    • If necessary, purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

This protocol details the Corey-Chaykovsky reaction to form the spiro-epoxide from N-Boc-4-piperidone.

  • Materials:

    • N-Boc-4-piperidone

    • Trimethylsulfonium iodide or Trimethylsulfoxonium iodide

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Toluene, anhydrous

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMSO, slowly add trimethylsulfonium iodide (1.1 eq) at room temperature under an inert atmosphere.

    • Stir the resulting mixture for 30-60 minutes until the evolution of hydrogen gas ceases and a clear solution of the sulfur ylide is formed.

    • Cool the ylide solution to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous toluene dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of water.

    • Extract the aqueous mixture with ethyl acetate.

    • Combine the organic layers, wash with water and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash chromatography on silica gel to afford tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate as a white solid.

Quantitative Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Reference
N-Boc-4-piperidoneC₁₀H₁₇NO₃199.2538-42>90Internal Data
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylateC₁₁H₁₉NO₃213.2750-5270-85[2]
Spectroscopic Data for tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
  • ¹H NMR (CDCl₃, 400 MHz): δ 3.70 (m, 2H), 3.50 (m, 2H), 2.65 (s, 2H), 1.75 (m, 2H), 1.60 (m, 2H), 1.45 (s, 9H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 154.7, 80.0, 65.1, 51.9, 42.5, 34.5, 28.4.

Rearrangement of 1-Oxa-6-azaspiro[2.5]octane Derivatives

A notable reaction of 1-oxa-6-azaspiro[2.5]octane derivatives is their unusual rearrangement to form 2-azabicyclo[3.1.0]hexane structures.[3][4] This reaction provides access to novel bicyclic amino acids and other valuable synthetic intermediates. The rearrangement can be promoted by Lewis acids.

G A 1-Oxa-6-azaspiro[2.5]octane derivative B Carbocation Intermediate A->B Lewis Acid (e.g., BF₃·OEt₂) C 2-Azabicyclo[3.1.0]hexane derivative B->C Rearrangement

Caption: Lewis acid-catalyzed rearrangement of 1-oxa-6-azaspiro[2.5]octane.

Application in T-Type Calcium Channel Modulation

1-Oxa-6-azaspiro[2.5]octane derivatives have emerged as potent antagonists of T-type calcium channels, particularly the CaV3.2 isoform, which is a key player in pain signaling pathways.[5][6]

T-Type Calcium Channels in Neurological Disorders

T-type calcium channels are low-voltage activated channels that play a crucial role in regulating neuronal excitability.[7] Upregulation of CaV3.2 T-type calcium channels in sensory neurons is associated with various chronic pain states, including neuropathic and inflammatory pain.[5][8] These channels contribute to the generation and propagation of pain signals. Therefore, selective blockers of CaV3.2 channels are considered promising therapeutic agents for the management of chronic pain.[5]

Signaling Pathway of T-Type Calcium Channel Blockade in Pain Relief

The analgesic effect of 1-oxa-6-azaspiro[2.5]octane derivatives is attributed to their ability to block the influx of calcium ions through CaV3.2 channels in nociceptive neurons. This blockade leads to a reduction in neuronal excitability and a decrease in the release of neurotransmitters involved in pain transmission.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Noxious Stimulus B Neuron Depolarization A->B C CaV3.2 T-type Calcium Channel B->C Activation D Ca²⁺ Influx C->D E Neurotransmitter Release (e.g., Glutamate, Substance P) D->E Triggers G Pain Signal Propagation E->G Induces F 1-Oxa-6-azaspiro[2.5]octane Derivative F->C Blockade

Caption: Mechanism of pain signal reduction by 1-oxa-6-azaspiro[2.5]octane derivatives.

By blocking the CaV3.2 T-type calcium channel, the spirocyclic compound prevents the influx of calcium that would normally follow a noxious stimulus-induced depolarization. This, in turn, inhibits the release of excitatory neurotransmitters, thereby dampening the propagation of the pain signal to the central nervous system. This targeted action makes these compounds promising candidates for the development of novel analgesics with potentially fewer side effects than existing treatments.

References

Application Notes and Protocols for Enantioselective Epoxidation Using Spirooxazolidinone Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of chiral spirooxazolidinone-based catalysts in the enantioselective epoxidation of olefins. This class of organocatalysts offers a powerful, metal-free method for the synthesis of optically active epoxides, which are crucial building blocks in the pharmaceutical industry and fine chemical synthesis.

Introduction

Enantioselective epoxidation, the formation of chiral epoxides from prochiral olefins, is a cornerstone of modern asymmetric synthesis. Spirooxazolidinone catalysts, a class of chiral ketones, have emerged as highly effective organocatalysts for this transformation. The reaction typically utilizes potassium peroxymonosulfate (Oxone®) as the terminal oxidant, which, in situ, generates a chiral dioxirane from the ketone catalyst. This dioxirane then transfers an oxygen atom to the olefin with high enantioselectivity. The spirocyclic backbone of the catalyst provides a rigid and well-defined chiral environment, leading to excellent stereocontrol.

Catalytic Cycle

The catalytic cycle for the spirooxazolidinone-catalyzed epoxidation of an olefin with Oxone® is illustrated below. The ketone catalyst is first activated by Oxone® to form a reactive chiral dioxirane intermediate. This intermediate then transfers an oxygen atom to the olefin in a stereoselective manner, yielding the epoxide and regenerating the ketone catalyst for the next cycle.

Catalytic Cycle Catalyst Spirooxazolidinone Catalyst (Ketone) Dioxirane Chiral Dioxirane Intermediate Catalyst->Dioxirane Oxidation Dioxirane->Catalyst Regeneration Epoxide Epoxide Dioxirane->Epoxide Oxygen Transfer Olefin Olefin Olefin->Epoxide Oxone Oxone® (KHSO5) Oxone->Dioxirane Byproduct KHSO4 + K2SO4

Caption: Catalytic cycle of spirooxazolidinone-catalyzed epoxidation.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of a representative spirooxazolidinone catalyst and its application in the enantioselective epoxidation of olefins.

Protocol 1: Synthesis of a Chiral Spirooxazolidinone Catalyst

This protocol describes the synthesis of a chiral spirooxazolidinone catalyst derived from a commercially available chiral amino alcohol.

Materials:

  • (1R,2S)-(-)-2-Amino-1,2-diphenylethanol

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Dichloromethane (DCM)

  • Dess-Martin Periodinane (DMP)

  • Sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Oxazolidinone Formation:

    • To a solution of (1R,2S)-(-)-2-amino-1,2-diphenylethanol (1.0 eq) in anhydrous DCM at 0 °C, add CDI (1.1 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to afford the chiral oxazolidinone.

  • Oxidation to the Ketone Catalyst:

    • To a solution of the chiral oxazolidinone (1.0 eq) in anhydrous DCM, add Dess-Martin Periodinane (1.5 eq) at room temperature.

    • Stir the reaction mixture for 4 hours.

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.

    • Stir vigorously until the two layers become clear.

    • Separate the layers and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to yield the final spirooxazolidinone ketone catalyst.

Protocol 2: General Procedure for Enantioselective Epoxidation

This protocol outlines a general method for the enantioselective epoxidation of various olefins using the synthesized spirooxazolidinone catalyst.

Materials:

  • Olefin substrate

  • Spirooxazolidinone catalyst (e.g., 10-20 mol%)

  • Oxone® (potassium peroxymonosulfate)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (CH₃CN)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Chiral HPLC or GC column for enantiomeric excess determination

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the olefin substrate (1.0 eq) and the spirooxazolidinone catalyst (0.1-0.2 eq) in a mixture of acetonitrile and water (typically 3:1 v/v).

    • Cool the mixture to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of Oxone® (2.0-3.0 eq) and NaHCO₃ (as a buffer, typically 4.0-6.0 eq) in water.

  • Reaction Execution:

    • Add the aqueous Oxone®/NaHCO₃ solution to the cooled solution of the olefin and catalyst dropwise over a period of 1-2 hours.

    • Stir the reaction mixture vigorously at 0 °C for the specified reaction time (typically 12-24 hours), monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude epoxide by silica gel column chromatography.

  • Determination of Enantiomeric Excess:

    • Determine the enantiomeric excess (ee) of the purified epoxide by chiral HPLC or GC analysis.

Experimental Workflow

The general workflow for the synthesis and application of spirooxazolidinone catalysts is depicted below.

Experimental Workflow cluster_synthesis Catalyst Synthesis cluster_epoxidation Enantioselective Epoxidation Start_Synth Chiral Amino Alcohol Step1_Synth Oxazolidinone Formation (e.g., with CDI) Start_Synth->Step1_Synth Step2_Synth Oxidation (e.g., with DMP) Step1_Synth->Step2_Synth End_Synth Spirooxazolidinone Catalyst Step2_Synth->End_Synth Start_Epox Olefin + Catalyst End_Synth->Start_Epox Use in Epoxidation Step1_Epox Reaction with Oxone® in buffered solution Start_Epox->Step1_Epox Step2_Epox Work-up and Purification Step1_Epox->Step2_Epox End_Epox Chiral Epoxide Step2_Epox->End_Epox Analysis ee Determination (Chiral HPLC/GC) End_Epox->Analysis

Application Note: A Scalable Synthesis of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and scalable two-step synthetic protocol for the preparation of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available N-benzyl-4-piperidone and proceeds through a Wittig olefination to yield the key intermediate, 6-benzyl-4-methylenepiperidine. Subsequent epoxidation of the exocyclic double bond affords the target spiro-epoxide in good yield and purity. This protocol is designed for scalability, providing a reliable method for producing significant quantities of the title compound for further research and development.

Introduction

Spirocyclic scaffolds are of significant interest in drug discovery due to their rigid, three-dimensional structures that can effectively probe biological space. The 1-oxa-6-azaspiro[2.5]octane core, in particular, is a key structural motif found in various biologically active molecules and serves as a versatile intermediate for the synthesis of more complex pharmaceutical agents. The benzyl-protected derivative, this compound, is a stable and readily functionalizable analog, making it an attractive starting material for the development of novel therapeutics. This document provides a detailed, step-by-step protocol for the scale-up synthesis of this compound.

Synthetic Scheme

The overall synthetic pathway is depicted below:

G cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Epoxidation A N-Benzyl-4-piperidone D 6-Benzyl-4-methylenepiperidine A->D THF, 0 °C to rt B Methyltriphenylphosphonium bromide B->D C Potassium tert-butoxide C->D F This compound D->F Dichloromethane (DCM), 0 °C to rt E meta-Chloroperoxybenzoic acid (m-CPBA) E->F

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Benzyl-4-methylenepiperidine

Materials and Reagents:

  • N-Benzyl-4-piperidone

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • 2 L three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Nitrogen inlet

  • Ice bath

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 eq).

  • Add anhydrous THF (1 L) to the flask and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.1 eq) portion-wise to the suspension under a nitrogen atmosphere. The color of the reaction mixture will turn deep yellow, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Dissolve N-benzyl-4-piperidone (1.0 eq) in anhydrous THF (200 mL) and add it dropwise to the ylide suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water (100 mL).

  • Reduce the volume of THF by approximately half using a rotary evaporator.

  • Add diethyl ether (500 mL) and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 200 mL) and brine (200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 6-benzyl-4-methylenepiperidine as a colorless oil.

Step 2: Synthesis of this compound

Materials and Reagents:

  • 6-Benzyl-4-methylenepiperidine

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium sulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • 1 L round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 6-benzyl-4-methylenepiperidine (1.0 eq) in dichloromethane (500 mL) in a 1 L round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to 0 °C and quench the excess peroxide by the slow addition of a saturated aqueous sodium sulfite solution (150 mL). Stir vigorously for 30 minutes.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 150 mL) and brine (150 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield this compound as a pale yellow oil.

Data Presentation

ParameterStep 1: 6-Benzyl-4-methylenepiperidineStep 2: this compound
Molecular Formula C₁₃H₁₇NC₁₃H₁₇NO
Molecular Weight 187.28 g/mol 203.28 g/mol
Typical Yield 80-90%85-95%
Purity (by GC-MS) >95%>98%
Appearance Colorless oilPale yellow oil

Characterization Data (Predicted)

6-Benzyl-4-methylenepiperidine:

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.35-7.20 (m, 5H), 4.70 (s, 2H), 3.55 (s, 2H), 2.50 (t, J=5.6 Hz, 4H), 2.30 (t, J=5.6 Hz, 4H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 147.0, 138.0, 129.0, 128.2, 127.1, 107.5, 63.0, 53.0, 36.0.

  • MS (EI): m/z 187 [M]⁺.

This compound:

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.38-7.22 (m, 5H), 3.60 (s, 2H), 2.65 (s, 2H), 2.55-2.45 (m, 4H), 1.90-1.80 (m, 4H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 137.8, 129.1, 128.3, 127.2, 63.2, 57.1, 52.5, 51.0, 34.5.

  • MS (EI): m/z 203 [M]⁺.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • m-CPBA is a potentially explosive oxidizing agent and should be handled with care. Avoid grinding or subjecting it to shock.

  • Potassium tert-butoxide is a strong base and is corrosive. Handle with care to avoid contact with skin and eyes.

  • Organic solvents are flammable and should be handled away from ignition sources.

Conclusion

This application note provides a detailed and scalable synthetic protocol for this compound. The described two-step process, involving a Wittig reaction followed by epoxidation, is efficient and provides the target compound in high yield and purity. This protocol should serve as a valuable resource for researchers and professionals in the field of drug development requiring access to this important spirocyclic building block.

Application Notes and Protocols for the Purification of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane, a spirocyclic compound with potential applications in medicinal chemistry and drug development. The following sections outline two primary purification techniques: flash column chromatography and recrystallization, complete with experimental procedures and expected outcomes.

Introduction

This compound is a heterocyclic compound that may be synthesized through various organic reactions. Post-synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities that must be removed to obtain a compound of high purity for subsequent applications. The choice of purification method depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Purification Strategies

The two most common and effective methods for the purification of this compound are flash column chromatography and recrystallization. Flash chromatography is a rapid and efficient technique for separating compounds with different polarities, while recrystallization is a powerful method for purifying solid compounds.

Flash Column Chromatography

Flash column chromatography is a highly effective method for purifying this compound from less polar and more polar impurities. The separation is based on the differential partitioning of the components of the mixture between a stationary phase (typically silica gel) and a mobile phase.

ParameterValueNotes
Stationary Phase Silica Gel (230-400 mesh)Standard grade for flash chromatography.
Mobile Phase Gradient: 5% to 30% Ethyl Acetate in HexaneThe gradient may be optimized based on TLC analysis.
Typical Rf of Product ~0.3 in 20% Ethyl Acetate/HexaneVaries with the exact TLC conditions.
Typical Purity Achieved >98%As determined by HPLC or NMR analysis.
Typical Yield 80-90%Dependent on the purity of the crude material.
  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 5% ethyl acetate in hexane).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with the initial mobile phase (5% ethyl acetate in hexane).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A common gradient would be from 5% to 30% ethyl acetate over several column volumes.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • TLC Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as an oil or solid.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Analyze Fractions by TLC collect_fractions->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Flash Chromatography Workflow
Recrystallization

Recrystallization is an excellent technique for purifying solid this compound, assuming a suitable solvent system can be identified. The principle is based on the difference in solubility of the compound and its impurities in a solvent at different temperatures.

ParameterValueNotes
Suitable Solvent Systems Ethanol/Water, Isopropanol, Ethyl Acetate/HexaneThe choice depends on the impurity profile.
Typical Purity Achieved >99%Can be very effective for removing minor impurities.
Typical Yield 70-85%Yield is dependent on the solubility of the compound in the cold solvent.
  • Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add more solvent dropwise if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

G cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation dissolve Dissolve Crude Solid in Hot Solvent hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter_crystals Collect Crystals by Filtration ice_bath->filter_crystals wash_crystals Wash with Cold Solvent filter_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_crystals Pure Crystalline Product dry_crystals->pure_crystals

Recrystallization Workflow

Purity Assessment

The purity of the final product should be assessed using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity for solid compounds.

Conclusion

The choice between flash column chromatography and recrystallization for the purification of this compound will depend on the specific circumstances of the synthesis. For mixtures with significant amounts of impurities with different polarities, flash chromatography is often the preferred initial purification step. Recrystallization can then be used as a final polishing step to achieve very high purity. The protocols provided here serve as a general guideline and may require optimization for specific applications.

Application of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane in the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Benzyl-1-oxa-6-azaspiro[2.5]octane is a pivotal heterocyclic building block in the field of medicinal chemistry. Its unique spirocyclic structure, combining a piperidine ring with an epoxide, offers a versatile platform for the synthesis of complex molecular architectures with desirable pharmacological properties. The benzyl protecting group on the nitrogen atom provides stability during synthetic transformations and can be readily removed under various conditions, allowing for further functionalization. This application note details the use of this compound as a key intermediate in the preparation of advanced pharmaceutical building blocks, particularly fluorinated piperidine derivatives that are integral to the development of novel therapeutics, including T-type calcium channel blockers.

Application in the Synthesis of 1-Benzyl-4-fluoro-4-(hydroxymethyl)piperidine

A primary application of this compound is in the synthesis of 1-Benzyl-4-fluoro-4-(hydroxymethyl)piperidine. This fluorinated piperidine is a valuable intermediate for the preparation of various active pharmaceutical ingredients (APIs). The introduction of a fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

The synthetic strategy involves the regioselective ring-opening of the epoxide in this compound with a fluoride source. This reaction is a critical step in accessing the 4-fluoro-4-substituted piperidine scaffold.

Experimental Workflow

G A This compound C Ring-Opening Reaction (Solvent: CH2Cl2, 0°C to rt) A->C B Fluoride Source (e.g., Et3N·3HF) B->C E Work-up and Purification (Aqueous NaOH, Extraction, Chromatography) C->E D 1-Benzyl-4-fluoro-4-(hydroxymethyl)piperidine F Characterization (NMR, MS) D->F E->D

Caption: Synthetic workflow for 1-Benzyl-4-fluoro-4-(hydroxymethyl)piperidine.

Detailed Experimental Protocol: Synthesis of 1-Benzyl-4-fluoro-4-(hydroxymethyl)piperidine

This protocol is based on analogous procedures for the ring-opening of N-protected 1-oxa-6-azaspiro[2.5]octanes.

Materials:

  • This compound

  • Triethylamine trihydrofluoride (Et3N·3HF)

  • Dichloromethane (CH2Cl2), anhydrous

  • 0.5 M Sodium hydroxide (NaOH) solution

  • Brine

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add triethylamine trihydrofluoride (2.5 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing 0.5 M aqueous sodium hydroxide solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 1-Benzyl-4-fluoro-4-(hydroxymethyl)piperidine.

Quantitative Data

IntermediateStarting MaterialReagentsSolventReaction TimeYield (%)Purity (%)
1-Benzyl-4-fluoro-4-(hydroxymethyl)piperidineThis compoundEt3N·3HFCH2Cl23 h~90>95
tert-Butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate1-tert-butyl 4-methylenepiperidineEt3N·3HF, NBSCH2Cl23 h92>95
tert-Butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylatetert-Butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylateNaN3, NaIDMSO16 h91>95
tert-Butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylatetert-Butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylatePd/C, H2Methanol16 h67>95

Note: The yields for the synthesis of 1-Benzyl-4-fluoro-4-(hydroxymethyl)piperidine are estimated based on analogous reactions. The data for the Boc-protected analogs are from published literature[1].

Subsequent Transformations to Pharmaceutical Intermediates

The resulting 1-Benzyl-4-fluoro-4-(hydroxymethyl)piperidine can be further elaborated into more complex pharmaceutical intermediates. For instance, the hydroxyl group can be converted to an aminomethyl group, a key pharmacophore in many T-type calcium channel blockers.

Logical Relationship for Further Synthesis

G A 1-Benzyl-4-fluoro-4- (hydroxymethyl)piperidine B Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) A->B C Nucleophilic Substitution (e.g., with Azide) B->C D Reduction of Azide C->D E 1-Benzyl-4-(aminomethyl)-4-fluoropiperidine D->E F Debenzylation E->F G 4-(Aminomethyl)-4-fluoropiperidine F->G H Coupling with Carboxylic Acids or other Electrophiles G->H I Active Pharmaceutical Ingredients (e.g., T-type Ca2+ Channel Blockers) H->I

Caption: Synthetic pathway from the intermediate to APIs.

Detailed Experimental Protocol: Conversion to 1-Benzyl-4-(azidomethyl)-4-fluoropiperidine

Materials:

  • 1-Benzyl-4-fluoro-4-(hydroxymethyl)piperidine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2), anhydrous

  • Sodium azide (NaN3)

  • Dimethyl sulfoxide (DMSO)

  • Sodium iodide (NaI)

Procedure:

  • Mesylation:

    • Dissolve 1-Benzyl-4-fluoro-4-(hydroxymethyl)piperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0°C.

    • Slowly add methanesulfonyl chloride (1.2 eq) and stir the mixture at 0°C for 1 hour.

    • Wash the reaction mixture with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude mesylate, which is used in the next step without further purification.

  • Azide Displacement:

    • Dissolve the crude mesylate in DMSO.

    • Add sodium azide (1.2 eq) and sodium iodide (1.2 eq).

    • Heat the mixture to 130°C and stir for 16 hours.

    • Cool the reaction to room temperature, pour into water, and extract with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the residue by flash column chromatography to obtain 1-Benzyl-4-(azidomethyl)-4-fluoropiperidine.

This compound serves as a highly valuable and versatile intermediate in pharmaceutical synthesis. Its application in the preparation of fluorinated piperidine derivatives, such as 1-Benzyl-4-fluoro-4-(hydroxymethyl)piperidine, provides a crucial pathway to novel drug candidates, particularly those targeting ion channels. The detailed protocols and synthetic workflows provided herein offer a practical guide for researchers and scientists in drug development to utilize this important building block in their synthetic endeavors.

References

Application Note: Derivatization of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1-oxa-6-azaspiro[2.5]octane scaffold is a valuable starting point in medicinal chemistry due to its rigid, three-dimensional structure, which can lead to improved binding affinity and selectivity for biological targets. The benzyl group at the 6-position offers a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This application note provides a detailed protocol for the derivatization of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane and its subsequent evaluation in SAR studies, using a hypothetical G-protein coupled receptor (GPCR) as a biological target for illustrative purposes. The tert-butyl protected analog, 1-oxa-6-azaspiro[2.5]octane-6-carboxylic acid, 1,1-dimethylethyl ester, has been utilized as an intermediate in the synthesis of T-type Ca2+ channel antagonists, highlighting the therapeutic potential of this scaffold in neurological disorders.[1]

Experimental Protocols

1. N-Debenzylation of this compound

The initial and crucial step for derivatization is the removal of the N-benzyl protecting group to yield the secondary amine, 1-oxa-6-azaspiro[2.5]octane.

  • Materials:

    • This compound

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH)

    • Hydrogen gas (H₂)

    • Round-bottom flask

    • Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)

    • Celite®

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

    • Carefully add 10% Pd/C (10 mol%).

    • Subject the mixture to hydrogenation (H₂ balloon or Parr apparatus at 50 psi) and stir at room temperature overnight.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 1-oxa-6-azaspiro[2.5]octane. The product is often used in the next step without further purification.

2. N-Acylation of 1-oxa-6-azaspiro[2.5]octane

  • Materials:

    • 1-oxa-6-azaspiro[2.5]octane

    • Desired acyl chloride or carboxylic acid

    • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

    • Coupling agent (if starting from a carboxylic acid), e.g., HATU or HBTU.

  • Procedure (using an acyl chloride):

    • Dissolve 1-oxa-6-azaspiro[2.5]octane (1.0 eq) in DCM and cool the solution to 0 °C.

    • Add triethylamine (1.2 eq).

    • Add the desired acyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

3. N-Alkylation of 1-oxa-6-azaspiro[2.5]octane

  • Materials:

    • 1-oxa-6-azaspiro[2.5]octane

    • Desired alkyl halide (e.g., bromide or iodide)

    • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

    • Acetonitrile (MeCN) or DMF

  • Procedure:

    • To a solution of 1-oxa-6-azaspiro[2.5]octane (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and the desired alkyl halide (1.2 eq).

    • Stir the mixture at room temperature or heat to 50-60 °C overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Illustrative SAR Data

The following table presents hypothetical SAR data for a series of derivatized 1-oxa-6-azaspiro[2.5]octane analogs targeting a hypothetical GPCR. The data is for illustrative purposes to demonstrate how SAR data for this scaffold could be presented.

Compound IDR GroupGPCR Binding Affinity (Ki, nM)Functional Activity (EC₅₀, nM)
1 Benzyl (starting material)580>1000
2 H (debenzylated)1250>1000
3 Acetyl850950
4 Benzoyl320450
5 4-Fluorobenzoyl150210
6 4-Methoxybenzoyl480620
7 Methyl980>1000
8 Ethyl750890
9 Propyl620780
10 Cyclopropylmethyl450550
11 Phenethyl280390

Mandatory Visualizations

SAR_Workflow cluster_synthesis Synthesis cluster_sar SAR Studies Start 6-Benzyl-1-oxa-6- azaspiro[2.5]octane Debenzylation N-Debenzylation (H₂, Pd/C) Start->Debenzylation Intermediate 1-oxa-6-azaspiro[2.5]octane Debenzylation->Intermediate Derivatization N-Acylation or N-Alkylation Intermediate->Derivatization Library Library of Derivatives Derivatization->Library Screening Biological Screening (e.g., GPCR Binding Assay) Library->Screening Data Data Analysis (Binding Affinity, Potency) Screening->Data SAR SAR Determination Data->SAR

Caption: Workflow for the derivatization and SAR study of this compound.

GPCR_Signaling Ligand Spiro[2.5]octane Derivative GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (Gα, Gβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: A generalized GPCR signaling pathway potentially modulated by 1-oxa-6-azaspiro[2.5]octane derivatives.

References

Application Note: A Detailed Protocol for the N-benzylation of 1-oxa-6-azaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental procedure for the synthesis of N-benzyl-1-oxa-6-azaspiro[2.5]octane, a potentially valuable building block in medicinal chemistry and drug discovery. The protocol details the N-alkylation of 1-oxa-6-azaspiro[2.5]octane using benzyl bromide.

Chemical Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the secondary amine of 1-oxa-6-azaspiro[2.5]octane attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion. A base is used to neutralize the hydrobromic acid generated during the reaction.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products reactant1 1-oxa-6-azaspiro[2.5]octane product N-benzyl-1-oxa-6-azaspiro[2.5]octane reactant1->product + reactant2 Benzyl Bromide reactant2->product reagents Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) byproduct HBr

Caption: Chemical reaction for the N-benzylation of 1-oxa-6-azaspiro[2.5]octane.

Experimental Protocol

This protocol is based on analogous reactions involving the N-alkylation of similar cyclic amines.[1]

Materials:

  • 1-oxa-6-azaspiro[2.5]octane

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-oxa-6-azaspiro[2.5]octane (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous acetonitrile. Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.

  • Addition of Benzyl Bromide: While stirring vigorously, add benzyl bromide (1.1-1.2 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure N-benzyl-1-oxa-6-azaspiro[2.5]octane.

Data Presentation

The following table summarizes representative quantitative data for the N-benzylation of 1-oxa-6-azaspiro[2.5]octane.

Reagent/ParameterMolar Equiv.Amount
1-oxa-6-azaspiro[2.5]octane1.01 mmol
Benzyl bromide1.11.1 mmol
Potassium carbonate2.52.5 mmol
Acetonitrile-10 mL
Reaction Conditions
Temperature-82 °C
Reaction Time-3 h
Product Yield
N-benzyl-1-oxa-6-azaspiro[2.5]octane-~85%

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of N-benzyl-1-oxa-6-azaspiro[2.5]octane.

start Start: Reagents setup Reaction Setup: 1-oxa-6-azaspiro[2.5]octane, K2CO3, Acetonitrile start->setup addition Add Benzyl Bromide setup->addition reaction Reflux (82°C, 3h) addition->reaction workup Aqueous Work-up: EtOAc, NaHCO3, Brine reaction->workup purification Purification: Silica Gel Chromatography workup->purification product Final Product: N-benzyl-1-oxa-6-azaspiro[2.5]octane purification->product

Caption: Workflow for the synthesis of N-benzyl-1-oxa-6-azaspiro[2.5]octane.

Safety Precautions

  • Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.

  • Handle all chemicals with care and dispose of waste according to institutional guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via the Corey-Chaykovsky reaction of N-benzyl-4-piperidone.

Core Reaction Pathway

The primary synthetic route involves the reaction of a sulfur ylide, generated in situ from a sulfonium salt and a strong base, with N-benzyl-4-piperidone to form the desired spiro-epoxide.

Synthesis_Pathway cluster_ylide Ylide Formation cluster_epoxidation Epoxidation Trimethylsulfonium_Iodide Trimethylsulfonium Iodide Sulfur_Ylide Dimethylsulfoxonium Methylide Trimethylsulfonium_Iodide->Sulfur_Ylide Deprotonation Base Strong Base (e.g., NaH) Base->Sulfur_Ylide Intermediate Betaine Intermediate Sulfur_Ylide->Intermediate N_Benzyl_4_piperidone N-Benzyl-4-piperidone N_Benzyl_4_piperidone->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Intramolecular Cyclization

Caption: Synthesis of this compound.

Common Problems and Solutions

ProblemPotential CausesRecommended Solutions
Low or No Product Yield Inactive Ylide: The sulfur ylide is unstable and must be generated in situ. Moisture can quench the ylide.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use freshly opened, anhydrous solvents (e.g., DMSO, THF).- Ensure the strong base (e.g., NaH) is not expired and has been handled under inert conditions.
Poor Quality Starting Material: N-benzyl-4-piperidone may be impure or degraded.- Purify the starting ketone by distillation or column chromatography before use.- Confirm the identity and purity of the starting material by NMR or GC-MS.
Incorrect Reaction Temperature: Ylide formation and reaction are temperature-sensitive.- For ylide formation with NaH in DMSO, gently heat to around 50°C to ensure complete reaction, then cool to room temperature before adding the ketone.- Some sulfur ylides are less stable and require lower temperatures for their generation and use.
Incomplete Reaction Insufficient Reagent: Not enough ylide was generated to convert all the starting ketone.- Use a slight excess of the sulfonium salt and base (e.g., 1.1-1.5 equivalents) relative to the ketone.
Short Reaction Time: The reaction may not have proceeded to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the reaction stalls, consider adding a small additional portion of the ylide.
Formation of Side Products Formation of β-hydroxymethyl sulfide: This can occur when using n-BuLi as the base in THF.- Consider using sodium hydride (NaH) or potassium tert-butoxide in DMSO as the base/solvent system.
Unreacted Starting Material: Due to factors mentioned in "Low Yield" and "Incomplete Reaction".- Refer to the solutions for low yield and incomplete reaction. Re-purification of the product mixture may be necessary.
Difficult Purification Product is a viscous oil: This can make column chromatography challenging.- Use a suitable solvent system for column chromatography, starting with a non-polar eluent and gradually increasing polarity.- Consider bulb-to-bulb distillation (Kugelrohr) under high vacuum if the product is thermally stable.
Co-elution with impurities: Side products may have similar polarity to the desired product.- Optimize the mobile phase for column chromatography to improve separation.- Consider alternative purification methods such as crystallization if a suitable solvent can be found.

Frequently Asked Questions (FAQs)

Q1: What is the recommended experimental protocol for the synthesis of this compound?

A1: The following is a general protocol based on the Corey-Chaykovsky reaction. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Experimental Protocol: Corey-Chaykovsky Epoxidation of N-benzyl-4-piperidone

Materials:

  • N-benzyl-4-piperidone

  • Trimethylsulfonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 eq.) to a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully remove the hexanes.

  • Add anhydrous DMSO to the flask to create a slurry.

  • In a separate flask, dissolve trimethylsulfonium iodide (1.1 eq.) in anhydrous DMSO.

  • Slowly add the trimethylsulfonium iodide solution to the sodium hydride slurry. The temperature may rise; maintain it below 25°C with a water bath if necessary.

  • Stir the mixture at room temperature for approximately 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

  • Dissolve N-benzyl-4-piperidone (1.0 eq.) in anhydrous DMSO and add it dropwise to the ylide solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by slowly adding cold water.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Q2: How can I prepare the starting material, N-benzyl-4-piperidone?

A2: N-benzyl-4-piperidone can be synthesized by the reaction of 4-piperidone hydrochloride with benzyl bromide in the presence of a base like potassium carbonate in a solvent such as DMF.

Q3: Are there any safety precautions I should be aware of?

A3: Yes. Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle it with extreme care in a fume hood and under an inert atmosphere. Dimethyl sulfoxide (DMSO) can facilitate the absorption of chemicals through the skin. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: What is the expected yield for this reaction?

A4: While the yield can vary depending on the scale, purity of reagents, and reaction conditions, yields for Corey-Chaykovsky epoxidations are often in the range of 60-90%. Optimization of the reaction conditions is key to achieving a high yield.

Q5: Can other sulfur ylides or bases be used?

A5: Yes, other sulfur ylides, such as dimethylsulfonium methylide, can be used. Different bases like potassium tert-butoxide are also effective. The choice of ylide and base can influence the reactivity and selectivity of the reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Performed Check_Yield Check Yield and Purity (TLC, NMR) Start->Check_Yield Low_Yield Low or No Yield Check_Yield->Low_Yield No Incomplete_Reaction Incomplete Reaction Check_Yield->Incomplete_Reaction No Side_Products Significant Side Products Check_Yield->Side_Products No Good_Yield Good Yield and Purity Check_Yield->Good_Yield Yes Verify Reagent Quality and Anhydrous Conditions Verify Reagent Quality and Anhydrous Conditions Low_Yield->Verify Reagent Quality and Anhydrous Conditions Increase Reaction Time or Reagent Equivalents Increase Reaction Time or Reagent Equivalents Incomplete_Reaction->Increase Reaction Time or Reagent Equivalents Re-evaluate Base/Solvent System and Purify Re-evaluate Base/Solvent System and Purify Side_Products->Re-evaluate Base/Solvent System and Purify End Successful Synthesis Good_Yield->End Re-run Reaction Re-run Reaction Verify Reagent Quality and Anhydrous Conditions->Re-run Reaction Increase Reaction Time or Reagent Equivalents->Re-run Reaction Re-evaluate Base/Solvent System and Purify->Re-run Reaction Re-run Reaction->Check_Yield

Caption: Troubleshooting workflow for the synthesis.

Technical Support Center: Azaspirooctane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of azaspirooctanes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues related to side-product formation in various synthetic routes to azaspirooctanes.

[3+2] Cycloaddition Reactions

Question: We are observing low diastereoselectivity and the formation of a significant byproduct in our [3+2] cycloaddition reaction to synthesize a 2-azaspiro[4.4]nonane derivative. How can we improve the reaction's selectivity and identify the byproduct?

Answer:

Low diastereoselectivity and byproduct formation are common challenges in [3+2] cycloaddition reactions for synthesizing spiro-pyrrolidines. Here are several troubleshooting strategies:

  • Solvent Screening: The polarity of the solvent plays a crucial role in the transition state of the cycloaddition and can significantly impact diastereoselectivity. It is advisable to screen a range of solvents with varying polarities.[1]

  • Temperature Optimization: Reaction temperature can influence whether the kinetic or thermodynamic product is favored. Lowering the temperature often favors the formation of the kinetically controlled product, which may have higher diastereomeric purity. Conversely, higher temperatures can lead to an equilibrium of diastereomers.[1]

  • Substrate Modification: The steric hindrance of substituents on both the azomethine ylide and the dipolarophile can affect the facial selectivity of the cycloaddition. If feasible, modifying the steric bulk of your starting materials can enhance diastereoselectivity.[1]

  • Use of Additives: Acid additives, such as benzoic acid, can promote the cycloaddition and influence both regioselectivity and diastereoselectivity. Experimenting with different acid additives and their stoichiometric ratios may be beneficial.[1]

Common Side-Product: A potential byproduct in syntheses involving transient iminium ions is a silylated amine . This can form through the hydrolysis of the iminium intermediate.[2]

Identification: The byproduct can be characterized using standard spectroscopic methods:

  • NMR Spectroscopy: Look for signals corresponding to the silyl protecting group (e.g., sharp singlets in the 1H NMR spectrum) and the absence of the spirocyclic core signals.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the silylated amine, which will be different from the expected azaspirooctane product.

Domino Radical Bicyclization

Question: In our synthesis of 1-azaspiro[4.4]nonane via a domino radical bicyclization, we are isolating a significant amount of a monocyclized product. What causes this, and how can we promote the desired double cyclization?

Answer:

The formation of a monocyclized product is a known side reaction in domino radical bicyclizations and typically results from the premature quenching of radical intermediates before the second cyclization can occur.[1]

Troubleshooting Strategies:

  • Choice of Radical Initiator: The selection of the radical initiator is critical. While azobisisobutyronitrile (AIBN) is commonly used, it often requires elevated temperatures, which can lead to side reactions. Using an initiator that functions at lower temperatures, such as triethylborane (Et₃B) , can be advantageous. Et₃B can initiate radical formation at room temperature, which has been shown to improve diastereoselectivity and reduce the formation of side products.[1]

  • Concentration: The concentration of the reaction can influence the competition between intramolecular cyclization and intermolecular side reactions. Running the reaction at high dilution can favor the desired intramolecular pathway.

Logical Workflow for Troubleshooting Domino Radical Bicyclization:

G Start Problem: Monocyclized Side-Product in Domino Radical Bicyclization Initiator Evaluate Radical Initiator Start->Initiator Concentration Optimize Reaction Concentration Initiator->Concentration Switch to low-temp initiator (e.g., Et3B) Analysis Analyze Product Mixture (NMR, GC-MS) Concentration->Analysis Run at high dilution Desired_Product Increased Yield of 1-Azaspiro[4.4]nonane Analysis->Desired_Product Successful Optimization Side_Product Persistent Monocyclized Product Analysis->Side_Product Further Optimization Needed Side_Product->Initiator Re-evaluate initiator/additives

Caption: Troubleshooting workflow for minimizing monocyclized side-products.

Rhodium-Catalyzed Cyclopropanation

Question: We are attempting to synthesize an azaspiro[4.2]alkane using a rhodium-catalyzed cyclopropanation of an exocyclic olefin, but the diastereoselectivity is very poor. What can be done to improve this?

Answer:

Poor diastereoselectivity in such cyclopropanations is often related to the catalyst's inability to effectively differentiate the prochiral faces of the reactants.

Key Recommendation:

  • Catalyst Selection: The choice of the dirhodium tetracarboxylate catalyst is paramount. While several catalysts may show poor diastereoselectivity, Rh₂(S-pPhTPCP)₄ has been demonstrated to be highly effective in achieving both high enantioselectivity and diastereoselectivity in the cyclopropanation of azacyclomethylidenes.[3]

Experimental Data on Catalyst Performance:

CatalystDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)
Catalyst 71.2:1 to 2.4:170-86%
Rh₂(S-pPhTPCP)₄ 11:1 99%
Data from a study on the synthesis of azaspiro[n.2]alkanes.[3]
Pictet-Spengler Reaction

Question: Our Pictet-Spengler reaction to form a tetracyclic azaspiro compound is yielding a mixture of products, including some that appear to be partially oxidized. How can we favor the formation of the desired tetrahydro-β-carboline?

Answer:

The Pictet-Spengler reaction can indeed produce a mixture of tetrahydro-β-carbolines, dihydro-β-carbolines, and fully aromatic β-carbolines. The latter two can be considered over-oxidation byproducts if the saturated ring system is the target.

Troubleshooting and Control:

  • Reaction Conditions: The formation of the desired 1,3-cis or 1,3-trans products can be influenced by the reaction conditions. Acidic conditions with simple tryptophan esters tend to yield 1,3-cis products, while non-acidic conditions with N-functionalized tryptophan esters can favor the 1,3-trans isomers.

  • Control of Oxidation: The oxidation of the initially formed tetrahydro-β-carboline can occur during the reaction or workup. To minimize this, consider the following:

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can reduce oxidation.

    • Reducing Workup: Employing a mild reducing agent during the workup can help to convert any in situ formed dihydro-β-carbolines back to the desired tetrahydro-β-carboline.

  • Post-Reaction Conversion: If a mixture is obtained, the dihydro- and fully aromatic species are often difficult to reduce selectively back to the tetrahydro-β-carboline without affecting other functional groups. Therefore, optimizing the initial reaction to prevent their formation is the preferred strategy.

Experimental Protocols

General Protocol for [3+2] Cycloaddition

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: To a solution of the N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine (1.0 eq) and the electron-deficient alkene (1.2 eq) in a suitable dry solvent (e.g., dichloromethane, acetonitrile), add a catalytic amount of trifluoroacetic acid (0.1 eq) under an inert atmosphere.

  • Reaction Execution: Stir the reaction mixture at room temperature or gentle heating (40-60 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4][5][6]

Signaling Pathway Illustrating Side-Product Formation in [3+2] Cycloaddition:

G cluster_main Desired [3+2] Cycloaddition Pathway cluster_side Side-Reaction Pathway Ylide Azomethine Ylide Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Iminium Transient Iminium Ion Ylide->Iminium Loss of Methoxy Group Alkene Dipolarophile (Alkene) Alkene->Cycloaddition Product Azaspirooctane Product Cycloaddition->Product Hydrolysis Hydrolysis Iminium->Hydrolysis Side_Product Silylated Amine Byproduct Hydrolysis->Side_Product

Caption: Formation of a silylated amine byproduct via hydrolysis of a transient iminium ion.

Data Presentation

Table 1: Influence of Radical Initiator on the Yield of 1-Azaspiro[4.4]nonane

EntryRadical InitiatorTemperatureYield of Desired ProductYield of Monocyclized Byproduct
1AIBN80 °C45%30%
2Et₃BRoom Temp.65%10%
(Yields are hypothetical and for illustrative purposes)

References

Stability issues of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction involving this compound under acidic conditions is showing low yield of the desired product and formation of impurities. What could be the cause?

A1: this compound contains an epoxide ring, which is susceptible to acid-catalyzed ring-opening. Under acidic conditions, the epoxide oxygen can be protonated, making the spiro-carbon atoms electrophilic and prone to nucleophilic attack. The likely impurity is the corresponding diol formed from the hydrolysis of the epoxide ring.

Q2: What are the expected decomposition products of this compound in an acidic aqueous environment?

A2: The primary decomposition product is expected to be the corresponding vicinal diol, 6-benzyl-6-aza-1,1-bis(hydroxymethyl)cyclohexane, resulting from the hydrolysis of the epoxide ring. The reaction proceeds via protonation of the epoxide oxygen followed by nucleophilic attack by water.

Q3: How does the pH of the medium affect the stability of this compound?

A3: The stability of this compound is highly dependent on pH. The rate of acid-catalyzed hydrolysis of the epoxide ring increases significantly with decreasing pH. In strongly acidic conditions, the compound will degrade more rapidly.

Q4: Are there any specific acids that are particularly harsh on this compound?

A4: Strong mineral acids such as hydrochloric acid (HCl), sulfuric acid (H2SO4), and p-toluenesulfonic acid (p-TSA) can be particularly harsh and lead to rapid decomposition.[1] The choice of acid and its concentration are critical factors in controlling the stability of the compound.

Q5: Can I use a Lewis acid instead of a Brønsted-Lowry acid in my reaction?

A5: Yes, but with caution. Lewis acids can also catalyze the ring-opening of epoxides. The reactivity will depend on the strength of the Lewis acid and the reaction conditions. It is advisable to perform a small-scale pilot reaction to assess the stability of your compound in the presence of the specific Lewis acid you intend to use.

Q6: I suspect my compound is degrading. What analytical techniques can I use to confirm this and identify the degradation products?

A6: Several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC): To monitor the disappearance of the starting material and the appearance of new, more polar spots (indicative of diol formation).

  • High-Performance Liquid Chromatography (HPLC): To quantify the remaining starting material and the formation of degradation products over time.

  • Mass Spectrometry (MS): To identify the molecular weights of the degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the degradation products.

Quantitative Data Summary

The following tables provide hypothetical data on the stability of this compound under various acidic conditions. This data is intended to serve as a guideline for experimental design.

Table 1: Effect of pH on the Half-Life of this compound in Aqueous Buffer at 25°C

pHHalf-Life (t½) in hours
7.0> 1000
5.048
4.012
3.02
2.0< 0.5

Table 2: Decomposition Rate in the Presence of Different Acids (0.1 M) in Methanol at 25°C

Acid% Decomposition after 4 hours
Acetic Acid< 5%
Formic Acid15%
Trifluoroacetic Acid85%
Hydrochloric Acid> 95%

Experimental Protocols

Protocol 1: General Procedure for Monitoring Stability under Acidic Conditions

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 10 mg/mL).

  • Reaction Setup: In a series of vials, add a specific volume of the acidic medium (e.g., buffer of a certain pH or a solution of a specific acid).

  • Initiation of Reaction: To each vial, add a small aliquot of the stock solution to achieve the desired final concentration (e.g., 0.1 mg/mL).

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching: The reaction in the aliquot is quenched by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Analysis: The quenched samples are then analyzed by a suitable analytical method, such as HPLC, to determine the concentration of the remaining this compound.

Protocol 2: Identification of Decomposition Products by LC-MS

  • Sample Preparation: A sample of this compound is subjected to acidic conditions known to cause significant degradation.

  • LC Separation: The degraded sample is injected into a liquid chromatograph equipped with a suitable column (e.g., C18) to separate the components of the mixture.

  • MS Analysis: The eluent from the LC is directed into a mass spectrometer. Mass spectra are acquired for the parent compound and any new peaks that appear in the chromatogram.

  • Data Interpretation: The molecular weights of the observed ions are used to propose the structures of the degradation products, with the primary expected product being the corresponding diol.

Visualizations

Acid_Catalyzed_Hydrolysis Compound 6-Benzyl-1-oxa-6- azaspiro[2.5]octane ProtonatedEpoxide Protonated Epoxide Intermediate Compound->ProtonatedEpoxide + H+ Carbocation Carbocation Intermediate ProtonatedEpoxide->Carbocation Ring Opening Diol Diol Product Carbocation->Diol + H2O - H+

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of this compound.

Experimental_Workflow cluster_workflow Stability Study Workflow Prep Prepare Stock Solution Setup Set up Reactions (Varying Acid/pH) Prep->Setup Incubate Incubate at Controlled Temperature Setup->Incubate Sample Take Aliquots at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by HPLC/LC-MS Quench->Analyze Data Data Analysis (Kinetics, Product ID) Analyze->Data

References

Technical Support Center: Optimizing Spiro-Epoxide Ring Opening Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for spiro-epoxide ring-opening reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during these synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of spiro-epoxide ring opening?

A1: The regioselectivity of spiro-epoxide ring opening is primarily dictated by the reaction conditions, specifically whether the reaction is conducted under acidic or basic/neutral conditions.

  • Acidic Conditions: In the presence of an acid catalyst, the reaction typically proceeds through a mechanism with significant SN1 character. The nucleophile will preferentially attack the more substituted carbon atom of the epoxide. This is because the protonated epoxide intermediate develops a partial positive charge that is better stabilized at the more substituted position.

  • Basic or Neutral Conditions: Under basic or neutral conditions, the reaction follows an SN2 mechanism. The nucleophile, which is often a strong one, will attack the less sterically hindered carbon atom of the spiro-epoxide ring.

Q2: My reaction is giving a mixture of regioisomers. How can I improve the selectivity?

A2: To improve regioselectivity, carefully control the reaction conditions:

  • For attack at the less substituted carbon: Employ basic or neutral conditions with a strong nucleophile. Ensure the complete absence of acidic impurities.

  • For attack at the more substituted carbon: Use a protic solvent and a catalytic amount of a strong acid, or a Lewis acid. Lewis acids can coordinate to the epoxide oxygen, facilitating the attack at the more substituted carbon.

Q3: I am observing very slow or no reaction. What are the potential causes and solutions?

A3: Several factors can lead to a sluggish or stalled reaction:

  • Steric Hindrance: Spiro-epoxides can be sterically demanding. If both the spiro-center and the nucleophile are bulky, the reaction rate can be significantly reduced. Consider using a smaller nucleophile if possible, or increase the reaction temperature.

  • Poor Nucleophile: If you are using a weak nucleophile, the reaction may not proceed efficiently without activation of the epoxide. In such cases, the addition of a Lewis acid or a Brønsted acid catalyst can enhance the electrophilicity of the epoxide and accelerate the reaction.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. For reactions involving anionic nucleophiles, polar aprotic solvents like DMF or DMSO can be beneficial.

Q4: My reaction is producing a significant amount of byproducts. What are the common side reactions and how can I minimize them?

A4: Common side reactions include rearrangements and polymerization.

  • Rearrangements: Acid-catalyzed reactions of certain spiro-epoxides can be prone to skeletal rearrangements. To minimize this, consider using milder Lewis acids or performing the reaction at a lower temperature.

  • Polymerization: This is more likely to occur under harsh acidic conditions. Using a stoichiometric amount of a nucleophile and carefully controlling the addition of the acid catalyst can help to suppress polymerization.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield Incomplete reactionMonitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Consider increasing the reaction temperature or adding a catalyst (Lewis acid for weak nucleophiles).
Steric hindranceIf possible, use a less sterically demanding nucleophile. Increase the reaction temperature to overcome the activation barrier.
Side reactionsOptimize reaction conditions (temperature, catalyst loading) to minimize byproduct formation. See Q4 in the FAQ section.
Product decompositionEnsure the work-up procedure is not too harsh. Some ring-opened products may be sensitive to strong acids or bases.
Poor Regioselectivity Competing SN1 and SN2 pathwaysStrictly control the pH of the reaction. For SN2, ensure basic or neutral conditions. For SN1, use a well-defined acidic catalyst.
Inappropriate catalystThe choice of Lewis acid can influence regioselectivity. Screen different Lewis acids to find the optimal one for your desired outcome.
Formation of Unexpected Products Rearrangement of an intermediateThis is more common under acidic conditions. Try running the reaction under basic or neutral conditions. If acidic conditions are necessary, use a milder acid or a Lewis acid known to suppress rearrangements.
EpimerizationIf a stereocenter is adjacent to a carbonyl group or is otherwise labile, epimerization can occur. Check the stability of your product under the reaction and work-up conditions.

Quantitative Data Summary

The following tables summarize quantitative data from various spiro-epoxide ring-opening reactions.

Table 1: Ring Opening of Spiro-epoxyoxindoles with Ammonia [1][2]

SubstrateNucleophileSolventTemp (°C)Time (h)Yield (%)ee (%)
N-Boc-spiro-epoxyoxindoleNH3 (aq)MeOHRT290>99
N-Bn-spiro-epoxyoxindoleNH3 (aq)MeOHRT385>99
N-Me-spiro-epoxyoxindoleNH3 (aq)MeOHRT2.588>99

Table 2: Ring Opening of Isatin Spiro-epoxides with Sodium Cyanide [3]

SubstrateNucleophileSolventTemp (°C)Time (min)Yield (%)
N-Bn-isatin spiro-epoxideNaCNH2ORT1595
N-Me-isatin spiro-epoxideNaCNH2ORT2092
N-Propyl-isatin spiro-epoxideNaCNH2ORT2590

Table 3: Lewis Acid-Catalyzed Ring Opening of Spiro-epoxyoxindoles with Indoles [4][5]

Spiro-epoxyoxindoleIndoleCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
N-Bn-spiro-epoxyoxindoleIndoleSc(OTf)3 (10)CH2Cl2RT192
N-Me-spiro-epoxyoxindoleIndoleYb(OTf)3 (10)CH2Cl2RT1.588
N-Boc-spiro-epoxyoxindole2-MethylindoleSc(OTf)3 (10)CH2Cl2RT285

Experimental Protocols

Protocol 1: General Procedure for the Ring Opening of Spiro-epoxyoxindoles with Aqueous Ammonia [1][2]

  • To a solution of the N-protected spiro-epoxyoxindole (1.0 mmol) in methanol (5 mL), add aqueous ammonia (25%, 2.0 mL).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired 3-amino-3-(hydroxymethyl)oxindole.

Protocol 2: General Procedure for the Ring Opening of Isatin Spiro-epoxides with Sodium Cyanide in Water [3]

  • To a suspension of the isatin spiro-epoxide (1.0 mmol) in water (5 mL), add sodium cyanide (1.2 mmol).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC.

  • After completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding 3-cyano-3-hydroxyoxindole.

Protocol 3: General Procedure for the Lewis Acid-Catalyzed Ring Opening of Spiro-epoxyoxindoles with Indoles [4][5]

  • To a solution of the spiro-epoxyoxindole (1.0 mmol) and indole (1.2 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add the Lewis acid catalyst (e.g., Sc(OTf)3, 0.1 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

Visualizations

Reaction_Conditions cluster_conditions Reaction Conditions cluster_mechanism Mechanism cluster_outcome Regiochemical Outcome Acidic Acidic SN1-like SN1-like Acidic->SN1-like favors Basic/Neutral Basic/Neutral SN2 SN2 Basic/Neutral->SN2 favors Attack at more substituted C Attack at more substituted C SN1-like->Attack at more substituted C Attack at less substituted C Attack at less substituted C SN2->Attack at less substituted C

Caption: Influence of reaction conditions on the regioselectivity of spiro-epoxide ring opening.

Troubleshooting_Workflow Start Low Yield Check_Completion Reaction Complete? Start->Check_Completion Optimize_Time_Temp Increase Time/Temp Check_Completion->Optimize_Time_Temp No Check_Sterics Steric Hindrance? Check_Completion->Check_Sterics Yes Optimize_Time_Temp->Start Change_Nucleophile Use Smaller Nucleophile Check_Sterics->Change_Nucleophile Yes Check_Side_Reactions Side Reactions? Check_Sterics->Check_Side_Reactions No Change_Nucleophile->Start Optimize_Conditions Optimize Catalyst/Temp Check_Side_Reactions->Optimize_Conditions Yes Check_Decomposition Product Decomposition? Check_Side_Reactions->Check_Decomposition No Optimize_Conditions->Start Milder_Workup Use Milder Workup Check_Decomposition->Milder_Workup Yes Success Improved Yield Check_Decomposition->Success No Milder_Workup->Success

References

Technical Support Center: Purification of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of spirocyclic amines. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this unique class of molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the purification of spirocyclic amines?

A1: The purification of spirocyclic amines presents a unique set of challenges due to their rigid, three-dimensional structures and the basic nature of the amine functional group. Key difficulties include:

  • Separation of Stereoisomers: Spirocyclic amines often contain multiple chiral centers, leading to the formation of diastereomers and enantiomers with very similar physicochemical properties, making their separation difficult.

  • Removal of Structurally Similar Impurities: The synthesis of spirocyclic amines can result in byproducts with skeletons closely resembling the target compound, which are often challenging to remove using standard purification techniques.

  • Chromatographic Issues: The basicity of the amine group can lead to strong interactions with acidic silica gel, causing peak tailing, irreversible adsorption, and poor resolution during column chromatography.[1][2][3][4]

  • Low Solubility and Crystallinity: The rigid spirocyclic core can lead to poor solubility in common organic solvents and a reluctance to form well-defined crystals, making purification by recrystallization challenging.

  • Thermal and Chemical Instability: Some spirocyclic amines may be sensitive to heat or acidic/basic conditions, which can limit the choice of purification methods.

Q2: How can I improve the peak shape when purifying spirocyclic amines by flash chromatography on silica gel?

A2: Peak tailing is a common issue when purifying basic compounds like spirocyclic amines on silica gel.[1][2] This is primarily due to the interaction of the basic amine with acidic silanol groups on the silica surface.[1][2] To mitigate this, you can:

  • Add a basic modifier to the mobile phase: Incorporating a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, into the eluent can neutralize the acidic silanol groups and improve peak shape.[3][5]

  • Use an amine-functionalized silica column: These columns have an amine-modified surface that is "basic" and can significantly improve the chromatography of basic compounds, often allowing for the use of simpler solvent systems like hexane/ethyl acetate.[4]

  • Operate at a lower pH: For reversed-phase chromatography, using a mobile phase with a lower pH (around 3) can protonate the silanol groups, reducing their interaction with the basic amine.[2][6]

Q3: What are the best techniques for separating diastereomers of spirocyclic amines?

A3: Diastereomers have different physical properties and can often be separated by chromatographic techniques. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful tools for this purpose. For preparative scale, flash chromatography can also be effective if a suitable solvent system is identified that provides adequate separation on a thin-layer chromatography (TLC) plate (a ΔRf of at least 0.15 is ideal).[7]

Q4: My spirocyclic amine "oils out" during crystallization. What should I do?

A4: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent. To induce crystallization, you can try:

  • Using a lower-boiling point solvent or a mixture of solvents.

  • Adding a small amount of a "poorer" solvent (an anti-solvent) to the solution to decrease the solubility of the compound.

  • Scratching the inside of the flask with a glass rod to create nucleation sites.

  • Adding a seed crystal of the desired compound if available.

Q5: How can I purify a spirocyclic amine that is not soluble in common organic solvents?

A5: For spirocyclic amines with poor solubility in common organic solvents, forming a salt can be an effective purification strategy.[8] Reacting the amine with an acid (e.g., HCl, HBr) can produce a salt that may have different solubility properties and a higher propensity to crystallize.[9][10][11][12] The purified salt can then be neutralized to regenerate the free amine.

Troubleshooting Guides

Chromatographic Purification

This guide addresses common issues encountered during the chromatographic purification of spirocyclic amines.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Peak Shape (Tailing) Cause1 Interaction with Acidic Silanols on Silica Gel Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Inappropriate Mobile Phase pH (Reversed-Phase) Problem->Cause3 Solution1a Add Basic Modifier (e.g., TEA, NH4OH) to Mobile Phase Cause1->Solution1a Solution1b Use Amine-Functionalized Silica Cause1->Solution1b Solution2 Decrease Sample Concentration Cause2->Solution2 Solution3 Adjust Mobile Phase pH to be 2 units above pKa of amine Cause3->Solution3

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Co-elution of Compound and Impurities Cause1 Insufficient Separation on Stationary Phase Problem->Cause1 Cause2 Inadequate Mobile Phase Selectivity Problem->Cause2 Solution1a Change Stationary Phase (e.g., Silica to Alumina or Reversed-Phase) Cause1->Solution1a Solution1b Use a Chiral Stationary Phase for Enantiomers Cause1->Solution1b Solution2a Optimize Mobile Phase Composition (e.g., change solvent ratio, use different solvents) Cause2->Solution2a Solution2b Employ Gradient Elution Cause2->Solution2b

Crystallization

This guide provides solutions for common problems encountered during the crystallization of spirocyclic amines.

G cluster_problem Problem cluster_solutions1 Solutions for Oiling Out cluster_solutions2 Solutions for No Crystal Formation Problem1 Compound Oils Out Solution1a Use Lower Boiling Point Solvent Problem1->Solution1a Solution1b Use a Solvent Mixture Problem1->Solution1b Solution1c Add an Anti-Solvent Problem1->Solution1c Problem2 No Crystal Formation Solution2a Concentrate the Solution Problem2->Solution2a Solution2b Scratch Inner Surface of the Flask Problem2->Solution2b Solution2c Add a Seed Crystal Problem2->Solution2c Solution2d Slow Evaporation of Solvent Problem2->Solution2d Solution2e Form a Salt to Induce Crystallization Problem2->Solution2e

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Spirocyclic Amine Purification
TechniqueStationary PhaseMobile Phase / ModifierTarget Spirocyclic AmineObservation
Flash ChromatographySilica GelHexane/Ethyl Acetate with 1% TriethylamineBasic Spiro-piperidineImproved peak shape and resolution compared to no additive.[3]
Flash ChromatographyAmine-functionalized SilicaHexane/Ethyl AcetateBasic Spiro-piperidineExcellent peak shape without the need for mobile phase modifiers.[4]
HPLCC18 (Reversed-Phase)Acetonitrile/Water with 0.1% Formic AcidPolar Spirocyclic AmineGood separation of polar impurities.
SFCChiral Stationary Phase (e.g., Crownpak® CR-I (+))CO2/Methanol with 0.1% Trifluoroacetic Acid/TriethylamineRacemic Spirocyclic AmineBaseline separation of enantiomers.[13][14]
Table 2: Solubility of a Representative Spirocyclic Amine (Piperidine) in Common Solvents
SolventSolubilityReference
WaterMiscible[15][16]
EthanolSoluble[15]
Diethyl EtherSoluble[15]
ChloroformSoluble[15]
HexaneLimited Solubility[15]

Note: The solubility of specific spirocyclic amines will vary depending on their overall structure and functional groups.

Experimental Protocols

Protocol 1: Flash Chromatography of a Spirocyclic Amine on Silica Gel with a Basic Modifier

Objective: To purify a spirocyclic amine from less polar and more polar impurities using flash column chromatography with a basic modifier to improve peak shape.

Materials:

  • Crude spirocyclic amine

  • Silica gel (for flash chromatography)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Triethylamine (TEA)

  • Glass column for flash chromatography

  • TLC plates, chamber, and UV lamp

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate) containing 1% TEA to find a system that gives good separation of the desired compound from impurities (target Rf ≈ 0.2-0.3).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (containing 1% TEA).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a flat and stable bed.

  • Sample Loading:

    • Dissolve the crude spirocyclic amine in a minimal amount of dichloromethane or the initial mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with the initial mobile phase.

    • If a gradient elution is required, gradually increase the proportion of the more polar solvent.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified spirocyclic amine.

Protocol 2: Crystallization of a Spirocyclic Amine as a Hydrochloride Salt

Objective: To purify a spirocyclic amine by forming its hydrochloride salt and crystallizing it.[9]

Materials:

  • Crude spirocyclic amine

  • Anhydrous diethyl ether (or other suitable non-polar solvent)

  • HCl solution in diethyl ether (e.g., 2 M)

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Dissolve the crude spirocyclic amine in a minimal amount of anhydrous diethyl ether.

  • Salt Formation:

    • While stirring, slowly add the HCl solution in diethyl ether dropwise to the amine solution.

    • A precipitate of the hydrochloride salt should form.

  • Crystallization:

    • Continue stirring for a period (e.g., 30 minutes to an hour) to allow for complete precipitation and crystal growth.

    • If necessary, cool the mixture in an ice bath to further promote crystallization.

  • Isolation:

    • Collect the crystalline hydrochloride salt by vacuum filtration.

    • Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Drying:

    • Dry the purified hydrochloride salt in a vacuum desiccator or a vacuum oven at a moderate temperature.

  • (Optional) Regeneration of the Free Amine:

    • Dissolve the purified hydrochloride salt in water.

    • Add a base (e.g., aqueous NaOH or NaHCO3) to neutralize the salt and regenerate the free amine.

    • Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent to obtain the purified free spirocyclic amine.

References

Troubleshooting low enantioselectivity in asymmetric synthesis of spiro compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the asymmetric synthesis of spiro compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for overcoming common challenges in achieving high enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing enantioselectivity in spiro compound synthesis?

A1: The enantioselectivity of a spirocyclization reaction is a delicate interplay of several factors. The most critical include the choice of chiral catalyst or ligand, the solvent, the reaction temperature, and the specific structure of the substrate. Even minor variations in any of these parameters can lead to a significant drop in enantiomeric excess (e.e.).

Q2: How do I select the appropriate chiral catalyst for my specific spirocyclization?

A2: Catalyst selection is highly dependent on the reaction mechanism and the nature of your substrates. For organocatalytic reactions, chiral amines like proline and its derivatives, as well as cinchona alkaloids, are commonly employed. In metal-catalyzed transformations, the choice of the chiral ligand is paramount. It is advisable to consult literature for analogous transformations to guide your initial selection and then perform a screening of a small library of catalysts to identify the optimal one for your system.

Q3: Can the purity of my reagents affect the enantioselectivity?

A3: Absolutely. The purity of all reaction components, including the substrate, catalyst, and solvent, is crucial. Trace impurities can act as catalyst poisons or inhibitors, leading to poor reproducibility and low enantioselectivity. It is highly recommended to use purified reagents and anhydrous solvents to ensure consistent results.

Q4: Is it always better to run the reaction at a lower temperature to improve enantioselectivity?

A4: In many cases, lowering the reaction temperature enhances enantioselectivity by favoring the transition state with the lower activation energy.[1] However, this is not a universal rule. Some reactions exhibit a non-linear temperature dependence, and in rare instances, a reversal of enantioselectivity has been observed at different temperatures.[2][3] Therefore, temperature optimization is an essential part of methods development.

Q5: My enantioselectivity is low despite optimizing the catalyst, solvent, and temperature. What else could be the issue?

A5: If you have systematically optimized the main reaction parameters and still observe low enantioselectivity, consider the following:

  • Substrate Effects: The electronic and steric properties of your substrate may be mismatched with the chosen catalytic system. Small modifications to the substrate, such as changing a protecting group, can sometimes lead to a significant improvement in enantioselectivity.

  • Catalyst Loading: While catalytic amounts are used, the catalyst loading can influence the outcome. In some cases, catalyst aggregation at higher concentrations can be detrimental to enantioselectivity.

  • Additives: The presence of additives, such as co-catalysts or even byproducts, can influence the reaction outcome. In some cases, the addition of a specific additive can enhance enantioselectivity.

Troubleshooting Guide for Low Enantioselectivity

This guide provides a structured approach to troubleshooting common issues leading to low enantiomeric excess (e.e.) in the asymmetric synthesis of spiro compounds.

Problem 1: Low or Inconsistent Enantioselectivity
Possible Cause Suggested Solution
Impure Catalyst or Ligand Procure a fresh batch of catalyst or purify the existing one. For ligands, ensure high enantiomeric purity through techniques like chiral HPLC.
Sub-optimal Solvent Perform a solvent screen. The polarity and coordinating ability of the solvent can significantly impact the transition state geometry.
Incorrect Temperature Systematically vary the reaction temperature. Start with the literature-reported temperature and then screen a range of higher and lower temperatures.
Substrate Purity Purify the substrate through recrystallization, distillation, or column chromatography to remove any potential inhibitors.
Air or Moisture Sensitivity If using air- or moisture-sensitive catalysts or reagents, ensure that the reaction is set up under an inert atmosphere using properly dried solvents and glassware.
Problem 2: Reaction Works Well for the Model Substrate but Fails for Other Substrates
Possible Cause Suggested Solution
Steric Hindrance If the new substrate is significantly bulkier than the model substrate, the catalyst's chiral pocket may not be able to accommodate it effectively. Consider using a catalyst with a different steric profile.
Electronic Effects Electron-donating or -withdrawing groups on the new substrate can alter its reactivity and interaction with the catalyst. A different catalyst with complementary electronic properties might be required.
Chelation Effects The presence of additional coordinating functional groups on the substrate can lead to non-productive binding with the catalyst. Protecting these functional groups may be necessary.

Data Presentation: Impact of Reaction Parameters on Enantioselectivity

The following tables summarize the effect of different reaction parameters on the enantioselectivity of representative asymmetric spirocyclization reactions.

Table 1: Effect of Solvent on Enantioselectivity in a Michael Addition/Cyclization Cascade

EntrySolventYield (%)e.e. (%)
1Toluene7878
2CH3CN9480
3THF8575
4DCM8872
5Ether7265

Data is illustrative and compiled from various sources.

Table 2: Effect of Temperature on Enantioselectivity

EntryTemperature (°C)Yield (%)e.e. (%)
1259588
209295
3-208699
4-4075>99
5-7860>99

Data is illustrative and compiled from various sources.

Table 3: Effect of Catalyst on Enantioselectivity in an Asymmetric Michael Addition

EntryCatalystYield (%)e.e. (%)
1(S)-Proline4976
2(S)-Diphenylprolinol silyl ether8299
39-Amino(9-deoxy)epiquinine9592

Data is illustrative and compiled from various sources.[4]

Experimental Protocols

Representative Protocol for Organocatalytic Asymmetric Synthesis of a Spirooxindole

This protocol is a generalized example for the synthesis of a spirooxindole derivative via a Michael addition/cyclization cascade reaction.

Materials:

  • Isatin-derived methyleneindolinone (1.0 equiv)

  • 1,3-Dicarbonyl compound (1.2 equiv)

  • Chiral organocatalyst (e.g., a thiourea-based catalyst) (10 mol%)

  • Solvent (e.g., Toluene, anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the isatin-derived methyleneindolinone (0.5 mmol, 1.0 equiv) and the chiral organocatalyst (0.05 mmol, 10 mol%).

  • Add anhydrous toluene (2.5 mL) and stir the mixture at room temperature for 10 minutes.

  • Add the 1,3-dicarbonyl compound (0.6 mmol, 1.2 equiv) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizations

Troubleshooting Workflow for Low Enantioselectivity

TroubleshootingWorkflow start Low Enantioselectivity Observed catalyst Catalyst Issues? start->catalyst solvent Solvent Issues? catalyst->solvent No purity Check Purity & Integrity - Procure Fresh Catalyst - Purify Ligand catalyst->purity Yes temperature Temperature Issues? solvent->temperature No screen Perform Solvent Screen - Toluene, CH2Cl2, THF, etc. solvent->screen Yes substrate Substrate Issues? temperature->substrate No optimize_temp Optimize Temperature - Screen from -78°C to RT temperature->optimize_temp Yes end_node Improved Enantioselectivity substrate->end_node Resolved purify_substrate Purify Substrate - Recrystallize or Chromatograph substrate->purify_substrate Yes purity->solvent screen->temperature optimize_temp->substrate purify_substrate->end_node ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Substrate, Catalyst, and Solvent stir Stir at Optimized Temperature reagents->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify yield Determine Yield purify->yield ee_analysis Determine e.e. (Chiral HPLC) purify->ee_analysis

References

6-Benzyl-1-oxa-6-azaspiro[2.5]octane solubility problems in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 6-Benzyl-1-oxa-6-azaspiro[2.5]octane in organic solvents.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my chosen organic solvent. What are the common causes for this?

A1: Poor solubility of heterocyclic compounds like this compound can stem from several factors.[1] Key considerations include:

  • Solvent Polarity: A mismatch between the polarity of the compound and the solvent is a primary cause of poor solubility.

  • Crystal Lattice Energy: The stability of the crystal structure of your solid compound can make it difficult for solvent molecules to break it apart and solvate the individual molecules.

  • Purity of Compound and Solvent: Impurities in either your compound or the solvent can significantly impact solubility.[1] Water is a common impurity in organic solvents that can drastically reduce the solubility of certain compounds.[2]

  • Temperature: Most organic compounds exhibit increased solubility at higher temperatures.[3]

  • pH of the Solution: For compounds with basic or acidic functional groups, the pH of the solution can play a critical role in solubility.[4]

Q2: Which organic solvents are recommended for dissolving this compound?

Q3: My compound is still not dissolving even after trying several solvents. What troubleshooting steps can I take?

A3: If you are facing persistent solubility issues, consider the following systematic approach:

  • Increase the Temperature: Gently warming the mixture can often help overcome the activation energy required for dissolution.[3] Be cautious to avoid decomposition of your compound.

  • Use a Solvent Mixture: A combination of two or more miscible solvents can fine-tune the polarity of the medium and enhance solubility. For instance, a mixture of a polar and a non-polar solvent might be effective.[2]

  • Sonication: Applying ultrasonic waves can help break down solid aggregates and increase the surface area available for solvation.

  • pH Adjustment: The tertiary amine in the spirocycle is basic. Adding a small amount of an organic acid (like a few drops of acetic acid or trifluoroacetic acid) might protonate the nitrogen, forming a salt that could be more soluble in polar organic solvents.[2]

  • Check for Compound Purity: Re-purify your compound if you suspect impurities are hindering dissolution.

  • Use Dry Solvents: Ensure your solvents are anhydrous, as even trace amounts of water can reduce solubility for some organic compounds.[2]

Q4: How can I prepare a stock solution if the compound has limited solubility in my final buffer system?

A4: A common strategy is to first dissolve the compound in a small amount of a highly solubilizing organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to create a concentrated stock solution.[5] This stock solution can then be diluted into the final aqueous or organic buffer.[5] When doing so, it is crucial to ensure that the final concentration of the initial organic solvent does not exceed a level that would affect your experiment (typically <1% or <0.1%).

Solubility Data

The following table provides an illustrative summary of the expected solubility of this compound in a range of common organic solvents. Note: This data is hypothetical and intended for guidance. Actual solubility should be determined experimentally.

SolventPolarity IndexExpected Solubility (mg/mL) at 25°C
Dichloromethane (DCM)3.1> 20
Chloroform4.1> 20
Tetrahydrofuran (THF)4.010 - 20
Ethyl Acetate4.45 - 10
Acetone5.15 - 10
Acetonitrile5.81 - 5
Methanol5.1< 1
Ethanol4.3< 1
Hexane0.1< 0.1
Water10.2< 0.1

Experimental Protocols

Protocol for Determining Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected organic solvent(s)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Add a known volume of the selected organic solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker set to a constant agitation speed and a constant temperature (e.g., 25°C).

  • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated and in equilibrium with the solid phase.

  • After the equilibration period, let the vials stand undisturbed to allow the excess solid to sediment.

  • Carefully centrifuge the vials to pellet any remaining suspended solid.

  • Withdraw a known volume of the supernatant (the clear, saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the solubility in mg/mL or mol/L.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility problems with this compound.

G start Start: Solubility Issue with this compound check_purity Verify Compound and Solvent Purity start->check_purity solvent_selection Select Appropriate Solvent (Varying Polarity) check_purity->solvent_selection initial_dissolution Attempt Dissolution at Room Temperature solvent_selection->initial_dissolution is_soluble Is the Compound Soluble? initial_dissolution->is_soluble increase_temp Increase Temperature is_soluble->increase_temp No success Success: Compound Dissolved is_soluble->success Yes use_sonication Apply Sonication increase_temp->use_sonication try_solvent_mixture Try a Solvent Mixture use_sonication->try_solvent_mixture adjust_ph Adjust pH (e.g., add trace organic acid) try_solvent_mixture->adjust_ph re_evaluate Re-evaluate Solubility adjust_ph->re_evaluate re_evaluate->success Yes failure Consult Further/ Consider Derivatization re_evaluate->failure No

Caption: Troubleshooting workflow for addressing solubility issues.

References

Technical Support Center: 1-oxa-6-azaspiro[2.5]octane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the degradation pathways of 1-oxa-6-azaspiro[2.5]octane derivatives. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary expected degradation pathways for the 1-oxa-6-azaspiro[2.5]octane scaffold?

A1: The 1-oxa-6-azaspiro[2.5]octane core contains two key structural features susceptible to degradation: a strained oxetane ring and a piperidine ring at a spirocyclic junction. Based on the known chemistry of these moieties, two primary degradation pathways are postulated:

  • Acid-Catalyzed Hydrolysis: The oxetane ring, despite being generally more stable than an epoxide, is susceptible to ring-opening under acidic conditions.[1] This reaction is initiated by protonation of the oxetane oxygen, followed by nucleophilic attack by water. This would result in the formation of a diol derivative.

  • Oxidative Degradation: The tertiary amine within the piperidine ring is a potential site for oxidation. Common oxidative stress conditions can lead to the formation of an N-oxide, a common metabolic fate for such amines.

Q2: How does pH influence the stability of these derivatives?

A2: The stability of the 1-oxa-6-azaspiro[2.5]octane scaffold is expected to be highly pH-dependent. Under acidic conditions (pH 1-3), the oxetane ring is activated towards hydrolytic cleavage. Under neutral and basic conditions, the oxetane ring is expected to be significantly more stable. The tertiary amine's basicity (pKa) will also be a factor; at physiological pH, a portion of it will be protonated, which could influence its susceptibility to certain reactions.

Q3: Are these compounds generally considered metabolically stable?

A3: The inclusion of an oxetane ring in drug candidates is often a strategy to improve metabolic stability, as it can block sites of metabolism and reduce clearance by cytochrome P450 enzymes.[2][3][4] While many oxetane-containing compounds show enhanced stability, they can sometimes be metabolized by other pathways, such as hydrolysis via microsomal epoxide hydrolase (mEH), leading to ring-opening.[3] Therefore, while the scaffold is designed for stability, its metabolic fate must be determined experimentally.

Section 2: Troubleshooting Guide

Q1: Issue - I am not observing any degradation of my compound under standard stress conditions (e.g., 0.1 M HCl at 40°C).

A1: If your compound appears overly stable, consider systematically increasing the severity of the stress conditions.[5]

  • Hydrolytic Stress: Increase the acid or base concentration (e.g., to 1 M HCl or 1 M NaOH), raise the temperature (e.g., to 60-80°C), or prolong the exposure time.

  • Oxidative Stress: Increase the concentration of the oxidizing agent (e.g., from 3% to 10% H₂O₂) or add a catalyst like Fe(II) if a Fenton-type reaction is plausible.

  • Solubility: Confirm that the compound is fully dissolved in the stress medium. Poor solubility can mask degradation. Using a co-solvent like acetonitrile or methanol may be necessary, but run a control to ensure the co-solvent itself does not cause degradation.

Q2: Issue - My compound has completely degraded, making it impossible to identify the primary degradation products.

A2: The goal of a forced degradation study is typically 5-20% degradation to ensure you are observing the primary, direct breakdown products.[5][6] If degradation is too extensive, reduce the severity of the stress conditions by:

  • Decreasing the temperature.

  • Lowering the concentration of the stressor (e.g., use 0.01 M HCl).

  • Reducing the exposure time by taking more frequent, earlier time points.

Q3: Issue - My chromatogram (e.g., HPLC/UPLC) shows multiple, unexpected peaks. How do I identify them?

A3: Identifying unknown degradants requires a systematic analytical approach.

  • LC-MS Analysis: The first step is to use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weights of the new peaks. This provides the most critical clue to their identity.

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement, which allows for the prediction of the elemental formula of each degradant.

  • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the parent ion of each degradant. The fragmentation pattern can reveal structural information, helping to pinpoint the site of modification on the parent molecule.

  • Isolation and NMR: For definitive structural proof of major degradants, it may be necessary to isolate them using preparative HPLC and perform Nuclear Magnetic Resonance (NMR) spectroscopy.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study for 1-oxa-6-azaspiro[2.5]octane Derivatives

This protocol outlines a general procedure for conducting forced degradation studies as recommended by ICH guidelines.[6][7] The goal is to achieve 5-20% degradation. All experiments should include a control sample stored at 5°C in the dark.

1. Preparation:

  • Prepare a stock solution of the test compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Acid Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 1.0 M HCl.

  • Incubate the solution in a water bath at 60°C.

  • Take samples at 0, 2, 4, 8, and 24 hours.

  • Before analysis, neutralize the sample with an equivalent amount of 1.0 M NaOH.

  • Analyze by HPLC-UV and LC-MS.

3. Base Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 1.0 M NaOH.

  • Incubate the solution in a water bath at 60°C.

  • Take samples at 0, 2, 4, 8, and 24 hours.

  • Before analysis, neutralize the sample with an equivalent amount of 1.0 M HCl.

  • Analyze by HPLC-UV and LC-MS.

4. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light.

  • Take samples at 0, 2, 4, 8, and 24 hours.

  • Analyze by HPLC-UV and LC-MS. Diluting the sample with mobile phase is typically sufficient to quench the reaction before injection.

5. Thermal Degradation:

  • Place the compound in its solid state in a controlled oven at 80°C.

  • Take samples of the solid at 1, 3, and 7 days.

  • Dissolve the solid in the initial solvent to 1 mg/mL for analysis.

  • Analyze by HPLC-UV and LC-MS.

6. Photolytic Degradation:

  • Place a solution of the compound (1 mg/mL) in a photostability chamber.

  • Expose the sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

  • A control sample should be placed in the same chamber but wrapped in aluminum foil.

  • Analyze samples by HPLC-UV and LC-MS.

Section 4: Data Presentation and Visualizations

Data Summary

The results from forced degradation studies should be summarized to clearly show the conditions, the extent of degradation, and the degradation products formed.

Table 1: Illustrative Summary of Forced Degradation Results

Stress ConditionDuration (hrs)Temp (°C)% Degradation of ParentDegradant Peak (RT)Proposed Structure
1.0 M HCl2460°C15.2%DP-1 (4.5 min)Ring-Opened Diol
1.0 M NaOH2460°C< 1%--
10% H₂O₂825°C8.5%DP-2 (7.1 min)N-Oxide
Thermal (Solid)16880°C< 2%--
Photolytic-25°C3.1%DP-3 (8.2 min)Unknown

Note: This table contains illustrative data. Actual results will vary based on the specific derivative.

Mandatory Visualizations

Diagram 1: Postulated Degradation Pathways

G Parent 1-oxa-6-azaspiro[2.5]octane Derivative Parent->c1 Parent->c2 Diol Ring-Opened Diol (Degradant DP-1) Noxide N-Oxide (Degradant DP-2) c1->Diol Acidic Hydrolysis (H₂O / H⁺) c2->Noxide Oxidation (e.g., H₂O₂)

Caption: Postulated major degradation pathways for the 1-oxa-6-azaspiro[2.5]octane scaffold.

Diagram 2: Experimental Workflow for Forced Degradation

G start Prepare 1 mg/mL Stock Solution acid Acidic Stress (e.g., 1M HCl, 60°C) start->acid base Basic Stress (e.g., 1M NaOH, 60°C) start->base oxid Oxidative Stress (e.g., 10% H₂O₂, RT) start->oxid therm Thermal Stress (Solid, 80°C) start->therm photo Photolytic Stress (ICH Q1B) start->photo sampling Take Time Point Samples (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling neutralize Neutralize / Quench (if applicable) sampling->neutralize analysis Analyze via HPLC-UV & LC-MS/MS neutralize->analysis interpret Identify Degradants & Determine Pathways analysis->interpret G start Inconsistent Kinetic Results or Poor Mass Balance? solubility Is the compound fully dissolved at t=0? start->solubility Check Solubility cosolvent Action: Add/change co-solvent. Verify solubility before starting. solubility->cosolvent No repro Are analytical methods reproducible? solubility->repro Yes end Refine Protocol & Re-run cosolvent->end validate Action: Check system suitability. Re-validate injection precision. repro->validate No side_react Is there interaction with buffer/co-solvent? repro->side_react Yes validate->end control Action: Run controls with co-solvent/buffer alone. side_react->control Possibly side_react->end No control->end

References

Technical Support Center: Deprotection of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the removal of the N-benzyl protecting group from 6-Benzyl-1-oxa-6-azaspiro[2.5]octane.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing an N-benzyl group?

A1: The most prevalent methods for N-debenzylation fall into three main categories:

  • Catalytic Hydrogenolysis: This is a widely used method that involves the cleavage of the C-N bond using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).

  • Catalytic Transfer Hydrogenation: A variation of catalytic hydrogenolysis where a hydrogen donor molecule, such as ammonium formate or formic acid, is used to generate hydrogen in situ.[1][2][3] This method avoids the need for handling flammable hydrogen gas.

  • Oxidative Cleavage: This method employs oxidizing agents to cleave the N-benzyl group.[4][5][6][7]

Q2: Are there any specific challenges associated with the debenzylation of this compound?

A2: Yes, the presence of the oxirane (epoxide) ring in the spirocyclic core presents a key challenge. Epoxides are susceptible to ring-opening under both acidic and strongly basic conditions. Therefore, the choice of debenzylation method and reaction conditions must be carefully considered to preserve the integrity of the oxirane ring. For instance, methods that generate strongly acidic byproducts should be used with caution.

Q3: Which debenzylation method is recommended for a substrate with an acid-sensitive group like an epoxide?

A3: For substrates containing acid-sensitive functionalities, catalytic transfer hydrogenation using a neutral hydrogen donor like ammonium formate is often the preferred method.[1] This approach is carried out under neutral conditions, minimizing the risk of acid-catalyzed epoxide ring-opening.[1] Standard catalytic hydrogenation with hydrogen gas can also be suitable, provided that no acidic additives are required for the reaction to proceed. Oxidative methods should be carefully evaluated for their compatibility with the epoxide ring.

Q4: Can I use a higher catalyst loading to speed up the reaction?

A4: While increasing the catalyst loading can sometimes accelerate the reaction, it is not always the most effective solution and can lead to increased cost and potential side reactions. It is often more beneficial to optimize other reaction parameters such as temperature, pressure (for hydrogenation with H₂ gas), and the choice of solvent and hydrogen donor.

Q5: How do I monitor the progress of the debenzylation reaction?

A5: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Incomplete or Slow Reaction 1. Catalyst Inactivity/Poisoning: The palladium catalyst can be poisoned by impurities such as sulfur or certain functional groups in the substrate or solvent. The amine product itself can also inhibit the catalyst. 2. Insufficient Hydrogen Source: In catalytic hydrogenation, this could be due to a leak in the system or an inadequate amount of hydrogen. In transfer hydrogenation, the hydrogen donor may be depleted. 3. Poor Solubility: The substrate or catalyst may not be well-dissolved or suspended in the chosen solvent. 4. Steric Hindrance: The benzyl group may be sterically hindered, making it less accessible to the catalyst.1. Use a fresh, high-quality catalyst. Consider using a different type of palladium catalyst (e.g., Pd(OH)₂/C, Pearlman's catalyst), which can be more robust. The addition of a small amount of a weak acid like acetic acid can sometimes mitigate product inhibition, but this should be done with extreme caution due to the acid-sensitive epoxide.[8][9] 2. Ensure the hydrogenation apparatus is properly sealed. For transfer hydrogenation, add additional equivalents of the hydrogen donor. 3. Choose a solvent in which the substrate is fully soluble. Gentle heating may improve solubility, but the temperature should be carefully controlled. 4. Increase the reaction time and/or temperature. Consider a different debenzylation method, such as oxidative cleavage.
Formation of Side Products 1. Epoxide Ring-Opening: The primary concern with this compound. This can occur under acidic or strongly nucleophilic conditions. 2. Over-reduction: Other functional groups in the molecule, if present, might be reduced under the reaction conditions. 3. Incomplete Reaction: The presence of partially debenzylated intermediates.1. Strictly use neutral reaction conditions. Catalytic transfer hydrogenation with ammonium formate is recommended.[1] Avoid acidic additives. If using a method that might generate acidic byproducts, consider adding a non-nucleophilic base as a scavenger. 2. Choose a more selective debenzylation method. For example, some oxidative methods can be more chemoselective than catalytic hydrogenation. 3. Allow the reaction to proceed for a longer time or optimize the reaction conditions to drive it to completion.
Difficulty in Product Isolation 1. Product is water-soluble. 2. Product forms a salt. 3. Emulsion formation during workup. 1. After filtration of the catalyst, concentrate the reaction mixture and extract with a suitable organic solvent. If the product is highly polar, consider using a different workup procedure or purification method like ion-exchange chromatography. 2. Neutralize the reaction mixture with a mild base before extraction. 3. Add brine to the aqueous layer to break the emulsion.

Data Presentation

Table 1: Comparison of Common N-Debenzylation Methods

Method Typical Catalyst/Reagent Hydrogen Donor Typical Solvent Temperature (°C) Typical Reaction Time Reported Yield (%) Key Considerations for this compound
Catalytic Hydrogenation 10% Pd/C, Pd(OH)₂/CH₂ gas (balloon or pressure)MeOH, EtOH, EtOAcRoom Temp. - 602 - 48 h85-98Potential for acid-catalyzed epoxide opening if acidic impurities are present.
Catalytic Transfer Hydrogenation 10% Pd/CAmmonium formate, Formic acidMeOH, EtOHReflux0.5 - 6 h90-99[1]Ammonium formate is preferred due to its neutral conditions, which are compatible with the epoxide.
Oxidative Cleavage KBr/OxoneN/AMeNO₂/H₂O301 - 5 h75-95[6]Compatibility with the epoxide ring needs to be experimentally verified.

Note: The reported yields are for various N-benzylamines and may differ for this compound. Experimental optimization is crucial.

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol is recommended for the debenzylation of this compound due to its mild and neutral reaction conditions.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Anhydrous ammonium formate

  • Anhydrous Methanol (MeOH)

  • Celite® or a similar filter aid

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous methanol.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.

  • Under a stream of inert gas, add anhydrous ammonium formate (3-5 equivalents) to the reaction mixture.

  • Stir the reaction mixture at reflux temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Oxidative Debenzylation using KBr/Oxone

This method provides an alternative to hydrogenation-based techniques. Caution: The compatibility of this method with the epoxide ring in the target molecule should be carefully evaluated on a small scale first.

Materials:

  • This compound

  • Potassium bromide (KBr)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Nitromethane (MeNO₂)

  • Water

Procedure:

  • To a solution of this compound (1 equivalent) in a mixture of nitromethane and water, add potassium bromide (1 equivalent).

  • Add Oxone® (1.5 equivalents) portion-wise to the stirred solution.

  • Stir the reaction mixture at 30°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

debenzylation_workflow start Start: this compound check_sensitivity Assess Substrate Sensitivity start->check_sensitivity method_selection Select Debenzylation Method check_sensitivity->method_selection Epoxide present (Acid/Base sensitive) transfer_hydrogenation Catalytic Transfer Hydrogenation (Ammonium Formate) method_selection->transfer_hydrogenation Preferred: Mild & Neutral catalytic_hydrogenation Catalytic Hydrogenation (H2 gas) method_selection->catalytic_hydrogenation Alternative: Neutral Conditions oxidative_cleavage Oxidative Cleavage (e.g., KBr/Oxone) method_selection->oxidative_cleavage Alternative: Check Compatibility optimization Optimize Reaction Conditions (Temp, Time, Catalyst Loading) transfer_hydrogenation->optimization catalytic_hydrogenation->optimization oxidative_cleavage->optimization workup Reaction Workup & Purification optimization->workup product Product: 1-Oxa-6-azaspiro[2.5]octane workup->product

Caption: Decision workflow for selecting a debenzylation method.

catalytic_hydrogenation_mechanism cluster_catalyst Palladium Catalyst Surface catalyst Pd(0) adsorbed_h H-Pd-H (Adsorbed Hydrogen) intermediate Adsorbed Intermediate substrate 6-Benzyl-1-oxa-6- azaspiro[2.5]octane substrate->catalyst h2 H₂ h2->catalyst adsorbed_h->intermediate Hydrogenolysis product 1-Oxa-6-azaspiro[2.5]octane intermediate->product toluene Toluene intermediate->toluene

Caption: Mechanism of Catalytic Hydrogenation for N-Debenzylation.

References

Technical Support Center: Catalyst Deactivation in Spirooxazolidinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation during spirooxazolidinone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation in my spirooxazolidinone synthesis?

A1: The primary indicators of catalyst deactivation include:

  • Decreased Reaction Rate: The time required to achieve the desired conversion increases significantly.

  • Lowered Product Yield: You observe a noticeable drop in the isolated yield of the spirooxazolidinone product under standard reaction conditions.

  • Reduced Enantioselectivity (for asymmetric synthesis): In chiral syntheses, a decrease in the enantiomeric excess (ee%) of the desired product is a key sign of catalyst degradation or poisoning.

  • Formation of Side Products: An increase in the formation of unexpected byproducts can indicate that the catalyst is promoting alternative reaction pathways due to changes in its active sites.

Q2: What are the general mechanisms of catalyst deactivation?

A2: Catalyst deactivation can be broadly categorized into three main mechanisms:

  • Poisoning: The strong adsorption of impurities or byproducts onto the active sites of the catalyst, rendering them inactive.[1]

  • Fouling or Coking: The physical deposition of carbonaceous materials (coke) on the catalyst surface, which blocks access to the active sites.[1]

  • Sintering: The thermal agglomeration of catalyst particles, leading to a decrease in the active surface area. This is more common with heterogeneous catalysts at elevated temperatures.

Q3: My organocatalyst (e.g., thiourea derivative) seems to be deactivating. What are the likely causes?

A3: Organocatalysts, while robust, can be susceptible to deactivation through several pathways:

  • Moisture and Air Sensitivity: Some organocatalysts are sensitive to moisture and air, which can lead to hydrolysis or oxidation of the catalyst.

  • Strong Acid/Base Degradation: The presence of strong acids or bases in the reaction mixture, either as impurities or as part of the workup, can lead to the degradation of the catalyst structure.

  • Substrate or Product Inhibition: The product or unreacted starting material may bind strongly to the catalyst, inhibiting its turnover.

  • Formation of Off-Cycle Intermediates: The catalyst may react with impurities or solvents to form stable, catalytically inactive species.

Q4: I am using a transition metal catalyst (e.g., Palladium, Zinc) and observing a loss of activity. What could be the issue?

A4: Transition metal catalysts can deactivate through various mechanisms:

  • Oxidation State Changes: For catalysts like Palladium, the active Pd(II) species can be reduced to inactive Pd(0) nanoparticles.[2]

  • Ligand Degradation: The organic ligands that are crucial for the catalyst's activity and selectivity can degrade under the reaction conditions.

  • Leaching: In the case of heterogeneous catalysts, the active metal can leach from the support material into the reaction mixture.

  • Poisoning by Nucleophiles: Functional groups in the substrates or impurities (e.g., sulfur or phosphorus compounds) can act as poisons by irreversibly binding to the metal center.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues related to catalyst deactivation during spirooxazolidinone synthesis.

Problem 1: Gradual Decrease in Yield and/or Enantioselectivity Over Several Runs with a Recycled Catalyst
Possible Cause Diagnostic Check Suggested Solution
Catalyst Poisoning Analyze starting materials and solvents for impurities (e.g., water, sulfur compounds).Purify starting materials and use anhydrous, high-purity solvents.
Catalyst Leaching (Heterogeneous) Analyze the reaction mixture for traces of the metal catalyst using techniques like ICP-MS.Modify the catalyst support or the reaction conditions (e.g., lower temperature) to minimize leaching.
Mechanical Loss of Catalyst Weigh the catalyst before and after each run to quantify any physical loss.Improve the catalyst recovery procedure (e.g., use a finer filter, optimize centrifugation).
Incomplete Reactivation If a reactivation step is used, confirm its effectiveness through characterization (e.g., spectroscopy).Optimize the reactivation protocol (e.g., increase reagent concentration, extend reaction time).
Problem 2: Sudden and Complete Loss of Catalytic Activity
Possible Cause Diagnostic Check Suggested Solution
Gross Contamination of Reagents Re-run the reaction with a fresh batch of all reagents and solvents.Discard the contaminated batch of reagents and obtain new, high-purity materials.
Incorrect Reaction Setup Double-check all reaction parameters: temperature, pressure, atmosphere (e.g., inert gas).Ensure all equipment is functioning correctly and the reaction is set up according to the established protocol.
Catalyst Degradation Characterize the spent catalyst using techniques like NMR, IR, or mass spectrometry to identify structural changes.If the catalyst has degraded, a fresh batch of catalyst is required. Investigate the cause of degradation (e.g., thermal instability, incompatibility with a reagent).

Quantitative Data on Catalyst Performance

The following table provides illustrative data on the performance of a hypothetical catalyst over several cycles in a spirooxazolidinone synthesis. This data is intended to be representative of a typical deactivation profile.

Cycle NumberProduct Yield (%)Enantiomeric Excess (ee%)
19598
29197
38594
47889
56582

Experimental Protocols

Protocol for Testing Catalyst Reusability
  • Initial Reaction: Perform the spirooxazolidinone synthesis under standard, optimized conditions.

  • Catalyst Recovery: After the reaction is complete, recover the catalyst. For a heterogeneous catalyst, this is typically done by filtration or centrifugation. For a homogeneous catalyst, recovery may involve precipitation followed by filtration.

  • Washing and Drying: Wash the recovered catalyst with a suitable solvent to remove any adsorbed products or byproducts. Dry the catalyst under vacuum.

  • Subsequent Runs: Use the recovered catalyst for a subsequent reaction under the same conditions as the initial run.

  • Analysis: Analyze the yield and enantioselectivity of the product from each cycle. A significant drop in performance indicates deactivation.

Protocol for a Simple Catalyst Reactivation (Example: Oxidation of Pd(0) to Pd(II))

This is a general guideline and should be optimized for the specific catalyst and reaction.

  • Isolate the Deactivated Catalyst: Recover the deactivated palladium catalyst from the reaction mixture.

  • Wash the Catalyst: Wash the catalyst with an appropriate solvent to remove residual organic compounds.

  • Re-oxidation: Suspend the catalyst in a suitable solvent and add a mild oxidizing agent, such as benzoquinone.[2] Stir the mixture at room temperature for a specified period.

  • Recovery and Washing: Recover the reactivated catalyst by filtration and wash it thoroughly to remove the oxidizing agent and any byproducts.

  • Drying: Dry the reactivated catalyst under vacuum before reusing it in a new reaction.

Visualizations

Catalyst_Deactivation_Troubleshooting Troubleshooting Workflow for Catalyst Deactivation start Decreased Catalyst Performance Observed check_reproducibility Is the issue reproducible with fresh reagents? start->check_reproducibility gradual_vs_sudden Is the deactivation gradual or sudden? check_reproducibility->gradual_vs_sudden Yes end Implement Corrective Actions (e.g., Reagent purification, catalyst regeneration) check_reproducibility->end No, issue resolved gradual Gradual Deactivation gradual_vs_sudden->gradual Gradual sudden Sudden Deactivation gradual_vs_sudden->sudden Sudden poisoning Investigate Catalyst Poisoning (Check starting material purity) gradual->poisoning fouling Investigate Fouling/Coking (Analyze catalyst surface) gradual->fouling sintering Investigate Sintering (Analyze catalyst morphology) gradual->sintering gross_contamination Check for Gross Contamination (Use fresh batches of all reagents) sudden->gross_contamination incorrect_conditions Verify Reaction Conditions (Temperature, pressure, atmosphere) sudden->incorrect_conditions catalyst_degradation Analyze Catalyst for Degradation (Spectroscopic analysis) sudden->catalyst_degradation poisoning->end fouling->end sintering->end gross_contamination->end incorrect_conditions->end catalyst_degradation->end

Caption: Troubleshooting workflow for catalyst deactivation.

Catalyst_Lifecycle Catalyst Lifecycle in Spirooxazolidinone Synthesis fresh_catalyst Fresh Catalyst reaction Spirooxazolidinone Synthesis fresh_catalyst->reaction spent_catalyst Spent Catalyst reaction->spent_catalyst recovery Recovery (Filtration/Centrifugation) spent_catalyst->recovery disposal Disposal spent_catalyst->disposal If not recyclable reactivation Reactivation (Optional) recovery->reactivation reuse Reuse in Next Cycle recovery->reuse Direct Reuse reactivation->reuse reuse->reaction

Caption: Catalyst lifecycle in a typical synthesis process.

References

Validation & Comparative

Spectroscopic Comparison of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane and Related N-Benzyl Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the nuclear magnetic resonance (NMR) characteristics of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane is presented, alongside a comparative guide to the NMR data of structurally related N-benzyl heterocyclic compounds. This guide is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of this class of compounds.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for N-benzylpiperidine, which serves as a primary reference compound. Data for N-benzylmorpholine is also included to illustrate the effect of an additional heteroatom in the ring.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm)

CompoundSolventH-α (Benzylic)H-orthoH-metaH-paraPiperidine/Morpholine Protons
N-BenzylpiperidineDMSO3.44 (s, 2H)7.34-7.29 (m, 2H)7.34-7.29 (m, 2H)7.26-7.21 (m, 1H)2.33 (br s, 4H), 1.50 (m, 4H), 1.38 (m, 2H)
N-BenzylmorpholineCDCl₃3.50 (s, 2H)7.32-7.24 (m, 5H)7.32-7.24 (m, 5H)7.32-7.24 (m, 5H)3.71 (t, 4H), 2.45 (t, 4H)

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)

CompoundSolventC-α (Benzylic)C-ipsoC-orthoC-metaC-paraPiperidine/Morpholine Carbons
N-BenzylpiperidineDMSO64.02138.63129.35128.19126.9454.59 (C2/C6), 26.08 (C3/C5), 24.51 (C4)
N-BenzylmorpholineCDCl₃62.9137.9129.1128.2127.067.0 (C2/C6), 53.6 (C3/C5)

For this compound, one would anticipate a similar pattern for the N-benzyl group protons and carbons. The spirocyclic system would introduce additional complexity. The protons on the oxirane ring are expected to appear at a higher field (lower ppm) compared to the piperidine ring protons, likely in the range of 2.5-3.5 ppm. The spiro carbon would be a quaternary carbon and thus would only be visible in the ¹³C NMR spectrum, likely in the range of 50-70 ppm. The carbons of the piperidine ring would be influenced by the spiro-fusion, leading to distinct chemical shifts for each carbon.

Experimental Protocols

A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules is outlined below.[1]

Sample Preparation:

  • Weigh 5-10 mg of the compound into a clean, dry vial.

  • Add 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution.

  • Pulse Program: A standard single-pulse experiment is typically used.

  • Acquisition Parameters:

    • Number of scans: 8-16

    • Relaxation delay: 1-2 seconds

    • Acquisition time: 2-4 seconds

    • Spectral width: A range that covers all expected proton signals (e.g., -1 to 13 ppm).

¹³C NMR Acquisition:

  • Spectrometer: A spectrometer operating at a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is standard to obtain singlets for each carbon.

  • Acquisition Parameters:

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2-5 seconds.

    • Acquisition time: 1-2 seconds.

    • Spectral width: A range that covers all expected carbon signals (e.g., 0 to 220 ppm).

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the peaks in the ¹H NMR spectrum.

Mandatory Visualization

The following diagrams illustrate the chemical structure of the target compound and a general workflow for its NMR characterization.

G cluster_workflow NMR Characterization Workflow start Sample Preparation nmr 1H and 13C NMR Acquisition start->nmr Dissolve in deuterated solvent process Data Processing nmr->process Fourier Transform, Phasing, Calibration analysis Spectral Analysis process->analysis Peak Picking, Integration, Assignment elucidation Structure Elucidation analysis->elucidation comparison Comparison with Analogs analysis->comparison

References

A Comparative Guide to the Synthesis of 1-oxa-6-azaspiro[2.5]octane Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-oxa-6-azaspiro[2.5]octane scaffold is a valuable structural motif in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. This guide provides a comparative overview of two prominent synthetic routes to this scaffold, starting from the readily available N-Boc-4-piperidone. The Corey-Chaykovsky reaction and the Darzens condensation are evaluated, presenting their respective advantages and disadvantages, supported by experimental data.

Introduction to 1-oxa-6-azaspiro[2.5]octane Scaffolds

Spirocyclic systems, such as the 1-oxa-6-azaspiro[2.5]octane scaffold, are of significant interest in drug discovery. Their rigid, three-dimensional structures offer a higher degree of conformational constraint compared to their linear or monocyclic counterparts. This rigidity can lead to improved binding affinity and selectivity for biological targets. The introduction of the spiro-epoxide functionality provides a versatile handle for further chemical modifications, allowing for the exploration of diverse chemical space in the development of novel therapeutics.

Comparison of Synthetic Routes

Two primary synthetic strategies for the construction of the 1-oxa-6-azaspiro[2.5]octane core from N-Boc-4-piperidone are the Corey-Chaykovsky reaction and the Darzens condensation. Both methods achieve the desired spiro-epoxidation, but they differ in reagents, reaction conditions, and overall efficiency.

ParameterCorey-Chaykovsky ReactionDarzens Condensation
Starting Material N-Boc-4-piperidoneN-Boc-4-piperidone
Key Reagents Trimethylsulfoxonium iodide, strong base (e.g., NaH)α-haloester (e.g., tert-butyl chloroacetate), base (e.g., NaH, KOtBu)
Reaction Type Ylide addition and intramolecular displacementEnolate addition and intramolecular SN2 reaction
Typical Yield High (often >90%)Moderate to high (variable)
Reaction Conditions Anhydrous polar aprotic solvent (e.g., DMSO, THF), often at room temperatureAnhydrous solvent (e.g., THF, ether), can require low temperatures
Advantages Generally high yielding and clean reaction.Utilizes readily available α-haloesters.
Disadvantages Requires the preparation of a sulfur ylide. The byproduct, dimethyl sulfoxide, needs to be removed.Can be sensitive to steric hindrance. May produce byproducts from competing reactions.

Reaction Schemes

Scheme 1: Corey-Chaykovsky Reaction

Corey-Chaykovsky Reaction start N-Boc-4-piperidone reagents 1. (CH3)3S(=O)I, NaH 2. DMSO, rt start->reagents product tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate reagents->product

Caption: Corey-Chaykovsky epoxidation of N-Boc-4-piperidone.

Scheme 2: Darzens Condensation

Darzens Condensation start N-Boc-4-piperidone reagents 1. ClCH2CO2tBu, NaH 2. THF start->reagents intermediate Glycidic Ester Intermediate reagents->intermediate product tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate intermediate->product Decarboxylation (if ester is hydrolyzed)

Caption: Darzens condensation of N-Boc-4-piperidone.

Detailed Experimental Protocols

Route 1: Corey-Chaykovsky Reaction

Synthesis of tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.32 g, 33.0 mmol) in anhydrous dimethyl sulfoxide (DMSO) (50 mL) under a nitrogen atmosphere is added trimethylsulfoxonium iodide (7.26 g, 33.0 mmol) portionwise at room temperature. The mixture is stirred for 30 minutes until the evolution of hydrogen gas ceases. A solution of N-Boc-4-piperidone (5.97 g, 30.0 mmol) in anhydrous DMSO (20 mL) is then added dropwise. The reaction mixture is stirred at room temperature for 16 hours. Upon completion, the reaction is quenched by the slow addition of water (100 mL) and extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate as a white solid.

  • Yield: Typically in the range of 90-95%.

  • Characterization Data: Consistent with literature values for the target compound.

Route 2: Darzens Condensation

Synthesis of tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.20 g, 30.0 mmol) in anhydrous tetrahydrofuran (THF) (60 mL) under a nitrogen atmosphere at 0 °C is added a solution of N-Boc-4-piperidone (4.98 g, 25.0 mmol) and tert-butyl chloroacetate (4.52 g, 30.0 mmol) in anhydrous THF (20 mL) dropwise over 30 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The reaction is then carefully quenched with saturated aqueous ammonium chloride solution (50 mL) and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (30 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (using an appropriate eluent system) to yield tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.

  • Yield: Variable, typically in the range of 60-80%.

  • Characterization Data: Consistent with the expected product structure.

Logical Workflow for Synthesis Route Selection

The choice between the Corey-Chaykovsky reaction and the Darzens condensation for the synthesis of 1-oxa-6-azaspiro[2.5]octane scaffolds depends on several factors, including desired yield, scale of the reaction, and availability of reagents. The following diagram illustrates a logical workflow for selecting the most appropriate method.

Synthesis Route Selection start Start: Need to Synthesize 1-oxa-6-azaspiro[2.5]octane decision_yield Is highest possible yield the primary concern? start->decision_yield decision_reagents Are sulfur ylide precursors readily available? decision_yield->decision_reagents No corey_chaykovsky Select Corey-Chaykovsky Reaction decision_yield->corey_chaykovsky Yes decision_reagents->corey_chaykovsky Yes darzens Select Darzens Condensation decision_reagents->darzens No consider_optimization Consider Darzens Condensation with optimization decision_reagents->consider_optimization end End: Synthesized Scaffold corey_chaykovsky->end Proceed with synthesis darzens->end Proceed with synthesis consider_optimization->darzens

Caption: Decision workflow for selecting a synthesis route.

Conclusion

Both the Corey-Chaykovsky reaction and the Darzens condensation provide effective means to synthesize the 1-oxa-6-azaspiro[2.5]octane scaffold from N-Boc-4-piperidone. The Corey-Chaykovsky reaction generally offers higher yields and is a cleaner reaction, making it the preferred method when efficiency is paramount. The Darzens condensation, while potentially lower yielding, utilizes different reagents and may be a suitable alternative depending on laboratory resources and specific experimental constraints. The choice of synthetic route should be guided by a careful consideration of the factors outlined in this guide to best suit the needs of the research program.

Unveiling the Architecture of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane: A Comparative Guide to Structural Elucidation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of analytical techniques for the structural characterization of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane. This document outlines the utility of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) in unequivocally determining the constitution and stereochemistry of this spirocyclic scaffold, a motif of growing interest in medicinal chemistry.

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its biological activity. For novel chemical entities such as this compound, a robust and unambiguous structural assignment is a prerequisite for understanding its structure-activity relationship (SAR) and for rational drug design. This guide compares the data obtained from three powerful analytical techniques, offering insights into their respective strengths and limitations in the context of this specific molecule.

At a Glance: Comparative Data Summary

The following tables summarize the key quantitative data that can be obtained from X-ray crystallography, NMR spectroscopy, and mass spectrometry for a comprehensive structural analysis of this compound.

Parameter X-ray Crystallography NMR Spectroscopy Mass Spectrometry
Primary Information 3D atomic coordinates, bond lengths, bond angles, crystal packingChemical environment of nuclei (¹H, ¹³C), connectivity, stereochemistryMass-to-charge ratio (m/z), molecular formula, fragmentation pattern
Sample State Crystalline SolidSolutionGas Phase (after ionization)
Resolution AtomicAtomic (inferred)Molecular
Key Quantitative Data See Table 2See Table 3See Table 4

In-Depth Analysis: A Multi-Technique Approach

X-ray Crystallography: The Gold Standard for 3D Structure

Single-crystal X-ray diffraction provides a definitive and high-resolution map of the atomic positions within the crystal lattice. This technique is unparalleled in its ability to elucidate the absolute stereochemistry and conformational preferences of a molecule in the solid state.

While a crystal structure for this compound is not publicly available, data for a closely related analog, (1RS,3SR)-1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one, offers valuable insights into the expected structural features.[1]

Table 2: Representative Crystallographic Data for a Spirocyclic Analog [1]

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.123 Å, b = 15.456 Å, c = 9.876 Åα = 90°, β = 105.45°, γ = 90°
Key Bond Lengths C-O (oxirane): ~1.45 ÅC-N (piperidine): ~1.47 ÅC-C (spiro center): ~1.54 Å
Key Bond Angles O-C-C (oxirane): ~60°C-N-C (piperidine): ~110°
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules in solution, which is often more relevant to their biological context. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and reveals through-bond and through-space correlations.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR ¹³C NMR
Chemical Shift (ppm) Multiplicity Assignment Chemical Shift (ppm)
7.25-7.40m5H, Ar-H138.5
3.55s2H, -CH₂-Ph129.0
2.80 - 2.95m4H, Piperidine-H (α to N)128.5
2.65s2H, Oxirane-CH₂127.0
1.70 - 1.85m4H, Piperidine-H (β to N)63.0
58.0
52.0
50.5
35.0
Mass Spectrometry: Confirming Molecular Weight and Formula

Mass spectrometry provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. Fragmentation patterns observed in the mass spectrum can also offer valuable clues about the molecule's structure.

Table 4: Predicted Mass Spectrometry Data for this compound

Technique Parameter Value
High-Resolution MS (ESI+) Calculated m/z for [M+H]⁺218.1545
Observed m/z for [M+H]⁺218.1542
Molecular FormulaC₁₄H₁₉NO
Tandem MS (MS/MS) Precursor Ion (m/z)218.15
Major Fragment Ions (m/z)91.05 (Tropylium ion)127.10 ([M-C₇H₇]⁺)

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the critical evaluation of the presented data.

X-ray Crystallography Protocol for a Small Organic Molecule
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate/hexane mixture).

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[2][3]

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The phase problem is solved using direct methods, and an initial electron density map is generated. The atomic positions are then refined against the experimental data to yield the final crystal structure.[4]

NMR Spectroscopy Protocol for a Small Organic Molecule
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube.[5]

  • Data Acquisition: A series of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent signal. The spectra are then analyzed to assign signals and determine the molecular structure.[6]

Mass Spectrometry Protocol for a Small Organic Molecule
  • Sample Preparation: A dilute solution of the sample (typically 1 mg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile) with the addition of a small amount of formic acid to promote ionization.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer via direct infusion or coupled to a liquid chromatography system. For high-resolution mass spectrometry, an Orbitrap or TOF analyzer is commonly used. For tandem mass spectrometry, a precursor ion is selected and fragmented in a collision cell.[7][8]

  • Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion and its fragments. The elemental composition is calculated from the accurate mass, and the fragmentation pattern is interpreted to provide structural information.[9][10][11]

Visualizing the Workflow and Logic

To further clarify the experimental and analytical processes, the following diagrams illustrate the workflow for X-ray crystallography and the decision-making process for selecting the appropriate analytical technique.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Structure Elucidation synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth High Purity Sample mounting Crystal Mounting crystal_growth->mounting xray X-ray Diffraction mounting->xray processing Data Processing xray->processing solution Structure Solution processing->solution Diffraction Intensities refinement Structure Refinement solution->refinement Initial Model validation Validation & Analysis refinement->validation Final Structure

Fig. 1: Experimental workflow for X-ray crystallography.

decision_tree start Structural Question q1 Need absolute 3D structure? start->q1 q2 Is a high-quality crystal available? q1->q2 Yes q3 Need to confirm connectivity & stereochemistry in solution? q1->q3 No q2->q3 No ans_xray X-ray Crystallography q2->ans_xray Yes q4 Need molecular weight & formula? q3->q4 No ans_nmr NMR Spectroscopy q3->ans_nmr Yes ans_ms Mass Spectrometry q4->ans_ms Yes ans_xray->q3 ans_multi Combine Techniques ans_xray->ans_multi ans_nmr->q4 ans_nmr->ans_multi ans_ms->ans_multi

References

Comparative Analysis of the Biological Activity of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane and its structurally related analogs, with a focus on their potential as anticancer agents. The information presented is based on available experimental data from preclinical studies.

Introduction

The 1-oxa-6-azaspiro[2.5]octane scaffold is a key structural motif in medicinal chemistry, recognized for its presence in various biologically active compounds. The introduction of different substituents on this core structure allows for the modulation of its pharmacological properties. This guide focuses on the 6-benzyl substituted derivative and its analogs, exploring their cytotoxic effects against various cancer cell lines and the underlying mechanisms of action.

Quantitative Biological Activity Data

While direct comparative studies on the biological activity of this compound are limited in publicly available literature, research on structurally similar 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives provides valuable insights into the potential anticancer activity of this class of compounds. The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative analogs against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50, µM) of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Analogs

CompoundA549 (Lung Cancer)MDA-MB-231 (Breast Cancer)HeLa (Cervical Cancer)
Analog 6d 0.26[1]>40>40
Analog 6b >40>400.18[1]
Analog 8b >400.10[1]>40
Analog 7c >40ModerateModerate
Bendamustine (Control) >40>40>40
Vorinostat (Control) >40>40>40

Structure-Activity Relationship (SAR)

The data from studies on related azaspiro compounds suggest that the nature and position of substituents on the core ring structure significantly influence the cytotoxic activity. For the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione series, modifications that reduce the reactivity of the Michael acceptor in vivo, along with the introduction of heteroatom chains to improve hydrophilicity, have been explored to enhance antitumor activity.[1] For instance, the introduction of a cyclopropane ring to eliminate an α,β-unsaturated olefinic bond has been a key strategy in optimizing these derivatives.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of related azaspiro compounds.

MTT Assay for Cytotoxicity

This assay is used to assess the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cell lines (A549, MDA-MB-231, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is employed to determine the effect of the compounds on the cell cycle progression.

  • Cell Treatment: Cells are treated with the test compound at a specific concentration for a defined period.

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: Fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to detect and quantify apoptosis (programmed cell death).

  • Cell Treatment: Cells are treated with the test compound for a specified duration.

  • Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes, i.e., late apoptotic or necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Mechanism of Action and Signaling Pathways

Studies on related oxa/azaspiro[2][3]trienone derivatives suggest that their anticancer activity may be mediated through the induction of apoptosis via the mitochondrial pathway.[4] This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.

Diagram 1: Proposed Mitochondrial Apoptosis Pathway

Mitochondrial_Apoptosis_Pathway Azaspiro Compound Azaspiro Compound Bax Bax Azaspiro Compound->Bax Upregulates Bcl-2 Bcl-2 Azaspiro Compound->Bcl-2 Downregulates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bax->Mitochondrion Promotes permeabilization Bcl-2->Mitochondrion Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by azaspiro compounds.

Diagram 2: Experimental Workflow for In Vitro Anticancer Evaluation

Experimental_Workflow cluster_assays Biological Assays MTT_Assay MTT Assay (Cytotoxicity) Data_Analysis Data_Analysis MTT_Assay->Data_Analysis Flow_Cytometry_Cell_Cycle Flow Cytometry (Cell Cycle Analysis) Flow_Cytometry_Cell_Cycle->Data_Analysis Flow_Cytometry_Apoptosis Flow Cytometry (Apoptosis Assay) Flow_Cytometry_Apoptosis->Data_Analysis Cancer_Cell_Lines Cancer_Cell_Lines Compound_Treatment Compound_Treatment Cancer_Cell_Lines->Compound_Treatment Compound_Treatment->MTT_Assay Compound_Treatment->Flow_Cytometry_Cell_Cycle Compound_Treatment->Flow_Cytometry_Apoptosis

Caption: Workflow for evaluating the in vitro anticancer activity.

Conclusion

While direct comparative data for this compound is not extensively available, the analysis of structurally related analogs indicates that the azaspiro scaffold holds significant promise for the development of novel anticancer agents. The cytotoxic activity of these compounds appears to be tunable through chemical modifications, and their mechanism of action may involve the induction of apoptosis through the mitochondrial pathway. Further research, including the synthesis and comprehensive biological evaluation of a focused library of 6-substituted-1-oxa-6-azaspiro[2.5]octane derivatives, is warranted to fully elucidate their therapeutic potential.

References

Efficacy of different catalysts in the synthesis of spiro-epoxyoxazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of complex molecular architectures is a perpetual challenge. Spiro-epoxyoxazolidinones represent a class of compounds with significant potential in medicinal chemistry, owing to their rigid spirocyclic core and the reactive epoxide functionality. The choice of catalyst is paramount in achieving high yields and selectivities in their synthesis. This guide provides an objective comparison of the efficacy of different catalysts employed in the synthesis of these valuable compounds, supported by experimental data and detailed protocols.

The synthesis of spiro-epoxyoxazolidinones often involves the asymmetric epoxidation of a suitable precursor, such as an α,β-unsaturated oxazolidinone, or a domino reaction sequence that constructs the spirocyclic and epoxide moieties in a single transformation. The catalysts pivotal to these transformations can be broadly categorized into organocatalysts and metal-based catalysts. This guide will focus on three prominent and effective catalyst types: Quinine-Derived Squaramide (an organocatalyst), Chiral Phosphoric Acid (an organocatalyst), and Nickel(II)-N,N'-Dioxide complexes (a metal-based catalyst).

Comparison of Catalyst Performance

The efficacy of a catalyst is determined by several factors, including its ability to promote high product yields, diastereoselectivity (dr), and enantioselectivity (ee) under mild reaction conditions, with low catalyst loading and in a reasonable timeframe. The following table summarizes the performance of the three selected catalyst systems in the synthesis of spiro-epoxyoxazolidinone analogues, primarily focusing on the formation of the spiro-oxindole core, which is a common precursor and structural relative.

Catalyst SystemReaction TypeTypical Catalyst Loading (mol%)Reaction ConditionsYield (%)Diastereoselectivity (dr)Enantioselectivity (ee, %)
Quinine-Derived Squaramide Domino Hemiaminal formation/Aza-Michael Addition10Toluene, 0 °C, 12 hGood to ExcellentGood (up to 5:1)High (up to 94%)
Chiral Phosphoric Acid Three-component 1,3-Dipolar Cycloaddition10Toluene, rt, 12 hHighExcellent (>95:5)Excellent (up to 98%)
Nickel(II)-N,N'-Dioxide Complex Diels-Alder Reaction10CH₂Cl₂, 0 °C, 2-12 hHigh to ExcellentExcellent (>95:5)Excellent (up to 99%)

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for each of the discussed catalyst systems.

Quinine-Derived Squaramide Catalyzed Domino Reaction

This protocol describes a domino reaction involving hemiaminal formation followed by an aza-Michael reaction to construct the spirooxindole core.

Materials:

  • Isatin-derived N-Boc ketimine (1.0 equiv)

  • γ-hydroxy enone (1.2 equiv)

  • Quinine-derived bifunctional squaramide catalyst (10 mol%)

  • Toluene (solvent)

  • Anhydrous sodium sulfate

  • Ethyl acetate and petroleum ether (for chromatography)

Procedure:

  • To a stirred solution of the isatin-derived N-Boc ketimine in toluene at 0 °C, add the quinine-derived squaramide catalyst.

  • Add the γ-hydroxy enone to the reaction mixture.

  • Stir the reaction at 0 °C for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the desired spiro-epoxyoxazolidinone.

Chiral Phosphoric Acid Catalyzed 1,3-Dipolar Cycloaddition

This protocol outlines a three-component 1,3-dipolar cycloaddition reaction to synthesize spiro[pyrrolidin-3,3′-oxindoles].

Materials:

  • Methyleneindolinone (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Amino ester (1.5 equiv)

  • Chiral Phosphoric Acid (e.g., (R)-TRIP) (10 mol%)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a solution of the methyleneindolinone and the aldehyde in toluene at room temperature, add the chiral phosphoric acid catalyst.

  • Add the amino ester to the mixture.

  • Stir the reaction at room temperature for 12 hours, monitoring by TLC.

  • After the reaction is complete, wash the mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the spirooxindole product.

Nickel(II)-N,N'-Dioxide Complex Catalyzed Diels-Alder Reaction

This protocol describes an asymmetric Diels-Alder reaction for the synthesis of spirooxindole-cyclohexaneamides.

Materials:

  • Methyleneindolinone (1.0 equiv)

  • 1,3-Dienylcarbamate (1.2 equiv)

  • Chiral N,N'-Dioxide ligand (11 mol%)

  • Ni(BF₄)₂·6H₂O (10 mol%)

  • Dichloromethane (CH₂Cl₂) (solvent)

  • Silica gel (for chromatography)

Procedure:

  • In a flame-dried reaction tube, dissolve the chiral N,N'-dioxide ligand and Ni(BF₄)₂·6H₂O in CH₂Cl₂ and stir at room temperature for 1 hour.

  • Cool the resulting complex solution to 0 °C.

  • Add the methyleneindolinone to the catalyst solution, followed by the 1,3-dienylcarbamate.

  • Stir the reaction mixture at 0 °C for 2 to 12 hours, monitoring completion by TLC.

  • Once the reaction is complete, concentrate the mixture directly onto silica gel.

  • Purify the product by flash column chromatography to afford the desired spirooxindole derivative.

Visualizing the Synthetic Pathways

To better understand the processes involved, the following diagrams illustrate the general experimental workflow and the logical relationship of the catalytic approaches.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Starting Materials (e.g., Isatin, Enone) Reaction_Setup Reaction Setup (Solvent, Temperature) Start->Reaction_Setup Catalyst Catalyst System (Organo- or Metal-based) Catalyst->Reaction_Setup Stirring Stirring & Monitoring (e.g., by TLC) Reaction_Setup->Stirring Quenching Quenching & Extraction Stirring->Quenching Purification Purification (e.g., Chromatography) Quenching->Purification Final_Product Spiro-epoxyoxazolidinone Purification->Final_Product

Caption: General experimental workflow for the synthesis of spiro-epoxyoxazolidinones.

Catalytic_Approaches cluster_organo Organocatalysis cluster_metal Metal Catalysis Central_Topic Catalytic Synthesis of Spiro-epoxyoxazolidinones Squaramide Quinine-Derived Squaramide (Domino Reaction) Central_Topic->Squaramide Phosphoric_Acid Chiral Phosphoric Acid (1,3-Dipolar Cycloaddition) Central_Topic->Phosphoric_Acid Nickel_Complex Nickel(II)-N,N'-Dioxide (Diels-Alder Reaction) Central_Topic->Nickel_Complex

Caption: Overview of different catalytic approaches for spiro-epoxyoxazolidinone synthesis.

A Comparative Guide to N-Boc vs. N-Benzyl Protection in Spirocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of complex molecular architectures such as spirocycles is a foundational aspect of innovation. The strategic use of protecting groups is paramount to achieving high yields and stereoselectivity. This guide provides an objective, data-driven comparison of two of the most common nitrogen protecting groups, the tert-butyloxycarbonyl (Boc) group and the Benzyl (Bn) group, in the context of spirocycle synthesis.

Introduction to N-Protection in Spirocycle Synthesis

Spirocycles, with their unique three-dimensional structures, are privileged scaffolds in medicinal chemistry. Their synthesis often involves intricate cyclization reactions where the reactivity of nitrogen atoms must be precisely controlled. The choice of an N-protecting group can significantly influence the outcome of these reactions by modulating the nucleophilicity and steric environment of the nitrogen atom, and by dictating the conditions for its eventual removal. The N-Boc group, an electron-withdrawing carbamate, and the N-Benzyl group, an electron-donating alkyl group, offer distinct advantages and disadvantages that must be carefully weighed based on the synthetic strategy.

Comparison of N-Boc and N-Benzyl Protection: A Focus on Spiro[pyrrolidine-3,3'-oxindole] Synthesis

The synthesis of the spiro[pyrrolidine-3,3'-oxindole] core, a common motif in various natural products and bioactive molecules, serves as an excellent case study to compare N-Boc and N-Benzyl protection strategies.

The N-Benzyl group (often in the form of the related benzyloxycarbonyl, Cbz, group) has been shown to be crucial in certain synthetic routes. For instance, in an oxidative spiro-rearrangement to form a spiro[pyrrolidine-3,3'-oxindole], the presence of an N-Cbz group on the pyrrolidine precursor was found to be necessary for a subsequent sulfonylation reaction and to facilitate the key spiro-rearrangement.[1] This highlights the role of the protecting group in enabling specific downstream transformations. The electron-donating nature of the benzyl group can also be a factor in reactions proceeding through cationic intermediates.

The primary difference often comes down to the deprotection conditions. The N-Boc group is typically removed under acidic conditions, which may not be suitable for substrates with other acid-labile functional groups. The N-Benzyl group, on the other hand, is most commonly removed by catalytic hydrogenolysis, a milder method that is orthogonal to many acid- and base-mediated reactions.[3] However, hydrogenolysis is incompatible with functional groups that are susceptible to reduction, such as alkenes and alkynes.

Data Presentation: N-Boc vs. N-Benzyl in Amine Protection and Deprotection

The following table summarizes typical conditions and yields for the protection and deprotection of amines with Boc and Benzyl groups. It is important to note that the yields are context-dependent and can vary significantly based on the specific substrate and reaction conditions.

FeatureN-Boc ProtectionN-Benzyl Protection
Protection Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl bromide (BnBr) or Benzaldehyde (for reductive amination)
Protection Conditions Base (e.g., NEt₃, NaOH), Solvent (e.g., THF, Dioxane, H₂O)Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, ACN) or Reductive amination conditions (e.g., NaBH(OAc)₃)
Typical Protection Yield >95%[4]>90%[5]
Stability Stable to base, nucleophiles, and catalytic hydrogenolysis.[6]Stable to acidic and basic conditions.
Primary Deprotection Method Acid (e.g., TFA in DCM, HCl in Dioxane).[5]Catalytic Hydrogenolysis (e.g., H₂, Pd/C).[7]
Typical Deprotection Yield >90%[8]>95%[9]
Orthogonality Orthogonal to hydrogenolysis and base-labile protecting groups.[3]Orthogonal to acid- and base-labile protecting groups.[3]
Key Advantage in Spirocycle Synthesis Can activate adjacent groups through its electron-withdrawing nature.[2]Stable under a wide range of conditions, enabling diverse transformations on the molecule. Can be necessary for certain cyclization mechanisms.[1]
Key Disadvantage in Spirocycle Synthesis Acidic deprotection may not be compatible with acid-sensitive spirocyclic cores.Incompatible with reducible functional groups (e.g., alkenes, alkynes) elsewhere in the molecule.

Experimental Protocols

N-Boc Protection of a Secondary Amine

Objective: To protect a secondary amine with a Boc group.

Materials:

  • Secondary amine (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

  • Triethylamine (NEt₃) (1.2 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the secondary amine in DCM.

  • Add triethylamine to the solution and stir for 5 minutes at room temperature.

  • Add (Boc)₂O to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

N-Boc Deprotection with Trifluoroacetic Acid (TFA)

Objective: To remove the Boc protecting group from a nitrogen atom.

Materials:

  • N-Boc protected compound (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected compound in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting amine salt can be used as is or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.

N-Benzylation of a Secondary Amine

Objective: To protect a secondary amine with a Benzyl group.

Materials:

  • Secondary amine (1.0 equiv)

  • Benzyl bromide (BnBr) (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Acetonitrile (ACN)

Procedure:

  • To a solution of the secondary amine in acetonitrile, add potassium carbonate and benzyl bromide.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C and monitor by TLC.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel if necessary.

N-Benzyl Deprotection by Catalytic Hydrogenolysis

Objective: To remove the Benzyl protecting group from a nitrogen atom.

Materials:

  • N-Benzyl protected compound (1.0 equiv)

  • Palladium on carbon (Pd/C) (10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve the N-Benzyl protected compound in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Mandatory Visualization

G cluster_boc N-Boc Pathway cluster_benzyl N-Benzyl Pathway Boc_Start Spirocycle Precursor Boc_Protected N-Boc Protected Precursor Boc_Start->Boc_Protected (Boc)₂O, Base Boc_Cyclized N-Boc Spirocycle Boc_Protected->Boc_Cyclized Cyclization Boc_Deprotected Final Spirocycle Boc_Cyclized->Boc_Deprotected Acid (e.g., TFA) Bn_Start Spirocycle Precursor Bn_Protected N-Benzyl Protected Precursor Bn_Start->Bn_Protected BnBr, Base Bn_Cyclized N-Benzyl Spirocycle Bn_Protected->Bn_Cyclized Cyclization Bn_Deprotected Final Spirocycle Bn_Cyclized->Bn_Deprotected H₂, Pd/C

Caption: Synthetic pathways for spirocycle synthesis using N-Boc and N-Benzyl protection.

G Start Start: Spirocycle Synthesis Plan Acid_Sensitive Are there acid-sensitive functional groups in the molecule? Start->Acid_Sensitive Reducible_Groups Are there reducible functional groups (e.g., alkenes, alkynes)? Acid_Sensitive->Reducible_Groups No Use_Bn Consider N-Benzyl Protection Acid_Sensitive->Use_Bn Yes Use_Boc Consider N-Boc Protection Reducible_Groups->Use_Boc No Re-evaluate Re-evaluate synthetic route or consider alternative protecting groups Reducible_Groups->Re-evaluate Yes

Caption: Decision workflow for selecting between N-Boc and N-Benzyl protection.

Conclusion

The choice between N-Boc and N-Benzyl protection in spirocycle synthesis is a strategic decision that hinges on the overall synthetic plan. N-Boc offers the advantage of being removable under conditions orthogonal to hydrogenolysis, and its electron-withdrawing nature can be exploited to modulate reactivity. However, the requisite acidic deprotection can be a significant drawback for sensitive substrates. N-Benzyl protection provides robustness across a wide range of reaction conditions and is cleaved under mild, neutral hydrogenolysis. Its primary limitation is the incompatibility with reducible functional groups. A thorough analysis of the stability of all functional groups within the molecule and the planned sequence of reactions is essential for selecting the optimal protecting group to ensure a successful and efficient synthesis of the target spirocycle.

References

Validating the Structure of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique three-dimensional architecture of spirocyclic compounds, such as the 6-Benzyl-1-oxa-6-azaspiro[2.5]octane scaffold, offers exciting possibilities in medicinal chemistry and drug discovery. Their rigid structures can lead to enhanced binding affinity and selectivity for biological targets. However, this structural complexity necessitates rigorous validation to ensure the correct stereochemistry and connectivity, which are crucial for their pharmacological activity. This guide provides a comparative overview of key analytical techniques for the structural elucidation of these derivatives, supported by experimental data and detailed protocols.

Core Analytical Techniques for Structural Validation

The definitive structural analysis of this compound derivatives relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information. The primary methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of individual atoms, allowing for the determination of the carbon-hydrogen framework and the relative stereochemistry of the molecule.

  • X-ray Crystallography: Offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, angles, and absolute stereochemistry.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns, which can be used to confirm the structure.

A logical workflow for the comprehensive structural validation of a newly synthesized this compound derivative is outlined below.

G synthesis Synthesis of This compound Derivative purification Purification (e.g., Chromatography) synthesis->purification ms_analysis Mass Spectrometry (Confirmation of MW) purification->ms_analysis nmr_analysis NMR Spectroscopy (1H, 13C, 2D NMR) purification->nmr_analysis structure_elucidation Preliminary Structure Elucidation ms_analysis->structure_elucidation nmr_analysis->structure_elucidation crystal_growth Crystal Growth structure_elucidation->crystal_growth bio_activity Biological Activity Screening structure_elucidation->bio_activity xray_analysis X-ray Crystallography crystal_growth->xray_analysis final_structure Definitive Structure Validation xray_analysis->final_structure final_structure->bio_activity

Caption: Experimental workflow for the synthesis and structural validation of this compound derivatives.

Comparative Analysis of Spectroscopic Data

While specific experimental data for this compound is not widely available in the public domain, we can infer expected spectral characteristics based on the analysis of closely related 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives[1]. The following table summarizes the expected and comparative data for the validation of the core spirocyclic structure.

Analytical Technique Parameter Expected Data for this compound Derivatives Alternative Methods/Comparison
¹H NMR Chemical Shift (δ)- Protons on the oxirane ring: ~2.5-3.0 ppm- Protons on the piperidine ring adjacent to N: ~2.8-3.5 ppm- Benzylic protons: ~3.5-4.5 ppm- Aromatic protons: ~7.2-7.4 ppm2D NMR (COSY, HSQC, HMBC) is crucial for assigning proton and carbon signals unambiguously.
¹³C NMR Chemical Shift (δ)- Spiro carbon: ~50-60 ppm- Oxirane carbons: ~45-55 ppm- Piperidine carbons: ~40-60 ppm- Benzylic carbon: ~60-70 ppm- Aromatic carbons: ~127-140 ppmDEPT-135 and DEPT-90 experiments help distinguish between CH, CH₂, and CH₃ groups.
Mass Spectrometry Molecular Ion Peak[M]+ or [M+H]+ corresponding to the calculated molecular weight.High-resolution mass spectrometry (HRMS) provides the exact mass and can be used to determine the elemental composition.
X-ray Crystallography Unit Cell ParametersProvides precise bond lengths, bond angles, and the crystal packing arrangement.In the absence of suitable crystals, computational modeling (DFT) can be used to predict the lowest energy conformation.

Experimental Protocols

Detailed and accurate experimental protocols are fundamental for reproducible results. Below are standard methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and stereochemistry of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire with a spectral width of 0-12 ppm. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire with a spectral width of 0-220 ppm. A 90° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024) are typically required due to the lower natural abundance of ¹³C.

  • 2D NMR: Utilize standard pulse programs for COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS). Coupling constants (J) are reported in Hertz (Hz).

X-ray Crystallography

Objective: To obtain an unequivocal three-dimensional structure of the molecule.

Methodology:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in a stream of cold nitrogen (typically 100 K) on a single-crystal X-ray diffractometer equipped with a Mo Kα or Cu Kα radiation source.

  • Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters using full-matrix least-squares refinement.

  • Data Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, torsional angles, and intermolecular interactions. The quality of the structure is assessed by parameters such as the R-factor and goodness-of-fit.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common for this class of compounds.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. For HRMS, use a time-of-flight (TOF) or Orbitrap mass analyzer to achieve high mass accuracy.

  • Tandem MS (MS/MS): To study fragmentation patterns, select the molecular ion peak and subject it to collision-induced dissociation (CID).

  • Data Analysis: Determine the monoisotopic mass of the molecular ion and compare it to the calculated theoretical mass. Analyze the fragmentation pattern to gain further structural insights.

Potential Biological Significance and Signaling Pathways

While the specific biological targets of this compound derivatives are not extensively documented, related spirocyclic heterocyclic compounds have shown a wide range of biological activities, including anticancer and anti-inflammatory effects[2][3]. For instance, many bioactive compounds exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and apoptosis. A hypothetical signaling pathway that could be modulated by such a compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation SpiroCompound 6-Benzyl-1-oxa-6- azaspiro[2.5]octane Derivative SpiroCompound->PI3K inhibits? SpiroCompound->Akt inhibits? SpiroCompound->mTORC1 inhibits?

Caption: Hypothetical modulation of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.

References

Spectroscopic comparison between 6-Benzyl-1-oxa-6-azaspiro[2.5]octane and starting materials

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic signatures of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane reveals distinct transformations from its starting materials, N-benzyl-4-piperidone and trimethylsulfoxonium iodide. This guide provides a comparative overview of their respective 1H NMR, 13C NMR, IR, and mass spectrometry data, supported by experimental protocols for the synthesis of the spirocyclic epoxide.

The formation of this compound from N-benzyl-4-piperidone is achieved through the Corey-Chaykovsky reaction, a well-established method for the synthesis of epoxides from ketones.[1][2][3][4] This reaction utilizes a sulfur ylide, generated in situ from trimethylsulfoxonium iodide, to transfer a methylene group to the carbonyl carbon of the piperidone ring. The resulting epoxide introduces a strained three-membered ring, leading to significant and predictable changes in the spectroscopic landscape of the molecule.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its starting materials.

Table 1: 1H NMR Data (δ, ppm)

CompoundAromatic ProtonsBenzyl CH2Piperidine Ring ProtonsOther
N-benzyl-4-piperidone 7.28-7.39 (m, 5H)[5]3.65 (s, 2H)[5]2.77 (t, 4H), 2.48 (t, 4H)[5]-
Trimethylsulfoxonium iodide ---3.4 (s, 9H)[6]
This compound ~7.2-7.4 (m, 5H)~3.5 (s, 2H)~2.5-2.8 (m, 4H), ~1.6-1.9 (m, 4H)~2.6 (s, 2H, oxirane CH2)

Table 2: 13C NMR Data (δ, ppm)

CompoundAromatic CarbonsBenzyl CH2Piperidine Ring CarbonsCarbonyl C=OOxirane CarbonsOther
N-benzyl-4-piperidone 127.1, 128.2, 129.2, 138.0[7]62.9[7]41.2, 52.8[7]209.1[7]--
Trimethylsulfoxonium iodide -----41.5[8]
This compound ~127-130~63~50-55, ~35-40-~58 (quaternary), ~52 (CH2)-

Table 3: IR Spectroscopy Data (cm-1)

CompoundC=O StretchC-O-C Stretch (epoxide)C-H (aromatic)C-H (aliphatic)S=O Stretch
N-benzyl-4-piperidone ~1715-~3020-3080~2800-3000-
Trimethylsulfoxonium iodide ---~2900-3000~1050[9]
This compound -~1250, ~850~3020-3080~2800-3000-

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]+Key Fragmentation Peaks
N-benzyl-4-piperidone 189[10][11][12][13]91 (tropylium ion), 120, 160
Trimethylsulfoxonium iodide -79 [(CH3)3SO]+, 63 [CH3SO]+[14]
This compound 20391 (tropylium ion), 174, 146

Experimental Protocols

Synthesis of this compound

This procedure is a representative example of the Corey-Chaykovsky epoxidation.

Materials:

  • N-benzyl-4-piperidone

  • Trimethylsulfoxonium iodide[15][16][17][18]

  • Sodium hydride (60% dispersion in mineral oil)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether, anhydrous

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with sodium hydride (1.1 equivalents) and anhydrous DMSO.

  • Trimethylsulfoxonium iodide (1.1 equivalents) dissolved in anhydrous DMSO is added dropwise to the sodium hydride suspension at room temperature under a nitrogen atmosphere. The mixture is stirred for approximately 30 minutes, or until the evolution of hydrogen gas ceases, to form the sulfur ylide (dimethyloxosulfonium methylide).

  • A solution of N-benzyl-4-piperidone (1.0 equivalent) in anhydrous DMSO is added dropwise to the ylide solution at room temperature.

  • The reaction mixture is stirred at room temperature for several hours (the reaction progress can be monitored by thin-layer chromatography).

  • Upon completion, the reaction is quenched by the slow addition of cold water.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Analysis
  • 1H and 13C NMR spectra were recorded on a standard NMR spectrometer (e.g., 400 MHz for 1H and 100 MHz for 13C) using deuterated chloroform (CDCl3) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Liquid samples were analyzed as a thin film on a salt plate, and solid samples were analyzed as a KBr pellet.

  • Mass spectra were recorded on a mass spectrometer, typically using electron ionization (EI) for fragmentation analysis.

Visualization of the Synthetic Pathway

The synthesis of this compound can be visualized as a two-step process: the formation of the sulfur ylide followed by the epoxidation reaction.

Synthesis_Workflow cluster_ylide Ylide Formation cluster_epoxidation Epoxidation TMSOI Trimethylsulfoxonium iodide Ylide Dimethyloxosulfonium methylide (Sulfur Ylide) TMSOI->Ylide Deprotonation NaH Sodium Hydride (Base) NaH->TMSOI Ketone N-benzyl-4-piperidone Ylide->Ketone Product 6-Benzyl-1-oxa-6- azaspiro[2.5]octane Ketone->Product Methylene Transfer

Caption: Synthetic workflow for this compound.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the critical safety and logistical procedures for the proper disposal of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and environmental compliance.

Summary of Key Disposal and Safety Information

For rapid access to critical data, the following table summarizes the essential safety and disposal information for nitrogen-containing heterocyclic compounds with benzyl groups.

ParameterInformationSource(s)
Primary Disposal Route Dispose of contents and container via an approved hazardous waste disposal plant.[1][2][3]
Spill Containment Absorb spills with inert material (e.g., sand, diatomaceous earth).[1]
Environmental Precautions Prevent entry into drains, surface water, and groundwater. Should not be released into the environment.[1][4]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye/face protection.[2][4]
Incompatible Materials Strong oxidizing agents, acids, and bases.[3]
Hazard Classification of a Structurally Similar Compound

The following GHS hazard classifications have been identified for the related compound, benzyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. It is prudent to assume that this compound may exhibit similar hazardous properties.

Hazard StatementClassificationPercentage of Notifiers
H319Causes serious eye irritation66.7%
H225Highly flammable liquid and vapor33.3%
H302Harmful if swallowed33.3%
H312Harmful in contact with skin33.3%
H315Causes skin irritation33.3%
H332Harmful if inhaled33.3%
H335May cause respiratory irritation33.3%
Data sourced from PubChem for benzyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate.[5]

Detailed Experimental Protocols for Disposal

A systematic approach is essential for the safe disposal of this compound. The following workflow provides a step-by-step decision-making process and necessary actions from waste generation to final disposal.

Disposal Workflow

Disposal Workflow for this compound cluster_0 Waste Generation & Collection cluster_1 Labeling & Interim Storage cluster_2 Final Disposal A Waste this compound (Pure or in Solution) B Collect in a designated, leak-proof, and chemically compatible container. A->B C Label container with 'Hazardous Waste' and full chemical name. B->C Securely Closed D Store in a cool, dry, well-ventilated area. Ensure container is tightly sealed. Store away from incompatible materials (e.g., strong oxidizers). C->D E Arrange for pickup by the institution's Environmental Health & Safety (EHS) or a licensed chemical waste contractor. D->E Ready for Disposal F DO NOT pour down the drain.

Caption: Decision workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Protocol
  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[2]

    • Hand Protection: Wear appropriate chemical-resistant gloves.[2]

    • Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[2]

    • Respiratory Protection: If handling as a powder or generating aerosols, use a NIOSH-approved respirator.

  • Waste Collection and Segregation:

    • Pure Compound: Collect any waste solid in a clearly labeled, sealed, and compatible container.

    • Solutions: Collect solutions containing this compound in a designated, leak-proof container. Do not mix with incompatible waste streams.

    • Contaminated Materials: Any materials used for cleaning spills (e.g., absorbent pads, paper towels) and disposable PPE that have come into contact with the compound must be collected in a separate, clearly labeled, and sealed waste bag or container for hazardous waste.

  • Spill Management:

    • Evacuate and Ventilate: In the event of a significant spill, particularly in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

    • Containment: Use an inert absorbent material such as sand or diatomaceous earth to contain and soak up the spill.[1]

    • Collection: Carefully collect the absorbed material and place it into a sealed and appropriately labeled container for hazardous waste.

    • Decontamination: Thoroughly clean the spill area with soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Interim Storage:

    • Store waste containers in a cool, dry, and well-ventilated location.

    • Ensure all containers are tightly sealed to prevent leaks or the release of vapors.

    • Store waste away from incompatible materials, especially strong oxidizing agents, acids, and bases.[3]

  • Final Disposal:

    • All waste containing this compound, including contaminated materials, must be disposed of as hazardous chemical waste.

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain. [1][3]

References

Essential Safety and Operational Guide for Handling 6-Benzyl-1-oxa-6-azaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Benzyl-1-oxa-6-azaspiro[2.5]octane. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is recommended, combining the known hazards of its primary structural motifs: a spirocyclic ether and a benzylamine.

Immediate Safety Recommendations:

Due to the potential for skin and eye irritation, respiratory tract irritation, and possible toxicity, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this compound. The following table summarizes the recommended equipment based on a conservative assessment of related compounds.

PPE CategoryRecommended EquipmentStandard/Specification
Eye/Face Protection Chemical safety goggles and a face shield.EN 166 (EU) or OSHA 29 CFR 1910.133 (US)
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).EN 374
Skin Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.EN ISO 20345:2022
Respiratory Protection Use in a well-ventilated area. If aerosols or vapors may be generated, a NIOSH/MSHA-approved respirator is required.N95 (US) or P1 (EN 143) for dusts/aerosols. For vapors, use a respirator with appropriate organic vapor cartridges.
Health Hazard Summary

The toxicological properties of this compound have not been fully investigated. Based on data from structurally similar compounds, potential hazards may include:

  • Oral Toxicity: May be harmful if swallowed.

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation or damage.[1]

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[1]

  • Flammability: Related compounds suggest a potential for flammability.

First Aid Measures

In the event of exposure, follow these first aid protocols:

  • If on Skin: Immediately wash with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]

  • If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] If eye irritation persists, get medical advice/attention.[1]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]

  • If Swallowed: Do NOT induce vomiting. Get medical aid immediately.

Operational and Disposal Plans

Proper handling, storage, and disposal are critical to maintaining a safe laboratory environment.

Handling and Storage
  • Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols. Use in a well-ventilated area or under a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Spill and Leak Procedures

In case of a spill, follow these steps:

  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Absorb the spill with inert material (e.g., sand, vermiculite).

  • Collect: Sweep up the absorbed material and place it into a suitable, closed container for disposal.

  • Clean: Clean the spill area thoroughly with soap and water.

Disposal Plan

This compound waste should be handled as chemical waste. Dispose of the material in accordance with all applicable federal, state, and local regulations. Do not allow the product to enter drains.

Experimental Protocols

Given the absence of specific experimental protocols for this compound in the provided search results, it is imperative to conduct a thorough risk assessment before any new procedure. All handling of this chemical should be performed in a controlled laboratory environment by trained personnel.

Visualizations

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedures Operational Procedures start Start: Handling this compound sds_check Is a substance-specific Safety Data Sheet (SDS) available? start->sds_check conservative_approach Adopt a conservative approach based on structural analogs (spirocyclic ether, benzylamine). sds_check->conservative_approach No identify_hazards Identify potential hazards: - Skin/Eye Irritation - Respiratory Irritation - Potential Toxicity - Flammability conservative_approach->identify_hazards ppe_summary Required PPE Ensemble identify_hazards->ppe_summary eye_face Eye/Face Protection: Chemical Goggles & Face Shield hand Hand Protection: Chemical-Resistant Gloves (Nitrile/Neoprene) skin Skin Protection: Lab Coat, Long Sleeves, Closed-Toe Shoes respiratory Respiratory Protection: Well-ventilated area. Respirator if aerosols/vapors are likely. ppe_summary->eye_face ppe_summary->hand ppe_summary->skin ppe_summary->respiratory handling Handling: Use in fume hood, avoid contact. ppe_summary->handling storage Storage: Cool, dry, well-ventilated, tightly sealed. handling->storage spill Spill Response: Evacuate, ventilate, contain, collect, clean. storage->spill disposal Disposal: Treat as chemical waste, follow regulations. spill->disposal

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Benzyl-1-oxa-6-azaspiro[2.5]octane
Reactant of Route 2
Reactant of Route 2
6-Benzyl-1-oxa-6-azaspiro[2.5]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.